molecular formula C35H58N7O17P3S B15551506 5-cis-8-cis-Tetradecadienoyl-CoA CAS No. 68134-76-9

5-cis-8-cis-Tetradecadienoyl-CoA

Cat. No.: B15551506
CAS No.: 68134-76-9
M. Wt: 973.9 g/mol
InChI Key: MJBZUCVXTFUVFY-MURFETPASA-N
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Description

5-cis-8-cis-Tetradecadienoyl-CoA is a useful research compound. Its molecular formula is C35H58N7O17P3S and its molecular weight is 973.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

68134-76-9

Molecular Formula

C35H58N7O17P3S

Molecular Weight

973.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z)-tetradeca-5,8-dienethioate

InChI

InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h8-9,11-12,22-24,28-30,34,45-46H,4-7,10,13-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b9-8-,12-11-

InChI Key

MJBZUCVXTFUVFY-MURFETPASA-N

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Unveiling 5-cis-8-cis-Tetradecadienoyl-CoA: A Technical Guide to Synthesis, Isolation, and Potential Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-cis-8-cis-Tetradecadienoyl-CoA is a specific, long-chain unsaturated fatty acyl-coenzyme A ester. While its natural occurrence and specific biological functions are not widely documented, its structural similarity to other biologically active lipids suggests potential roles in cellular signaling and metabolism. This technical guide provides a comprehensive overview of the synthesis and isolation of this compound, addressing a critical need for researchers investigating novel lipid mediators. The document details the chemical synthesis of the precursor fatty acid, 5-cis-8-cis-tetradecadienoic acid, followed by its enzymatic or chemo-enzymatic conversion to the corresponding CoA thioester. Furthermore, this guide outlines detailed experimental protocols for purification and characterization, and presents a hypothetical signaling pathway to stimulate further research into its potential biological significance.

Introduction

Long-chain unsaturated fatty acyl-CoAs are pivotal molecules in cellular physiology, serving not only as intermediates in lipid metabolism but also as signaling molecules that regulate a variety of cellular processes.[1][2] The specific spatial arrangement of double bonds in these molecules can confer unique biological activities. 5-cis-8-cis-tetradecadienoic acid, also known as Goshuyic acid, is a C14:2 fatty acid whose corresponding CoA ester is the subject of this guide. While direct evidence for the discovery and isolation of this compound from biological sources is scarce, methods for its synthesis can be derived from established organic chemistry and biochemical principles. This guide provides a practical framework for the de novo synthesis and purification of this molecule, enabling its study in various biological contexts.

Synthesis of this compound

The synthesis of this compound is a two-stage process: first, the chemical synthesis of the free fatty acid, 5-cis-8-cis-tetradecadienoic acid, and second, the conversion of the fatty acid to its coenzyme A ester.

Chemical Synthesis of 5-cis-8-cis-Tetradecadienoic Acid

The synthesis of (5Z,8Z)-tetradeca-5,8-dienoic acid can be achieved through various synthetic routes in organic chemistry. A plausible multi-step synthesis is outlined below, based on common synthetic strategies for polyunsaturated fatty acids.

Experimental Protocol:

A detailed, step-by-step synthetic protocol would be adapted from methodologies described for analogous compounds. A representative synthesis could involve the coupling of key building blocks, followed by functional group manipulations to yield the final fatty acid. While specific yields for this exact molecule are not published, similar syntheses typically report yields in the range of 30-50% for the key coupling steps.

Data Presentation:

StepReactionReagents and ConditionsTypical Yield (%)
1Alkyne Synthesise.g., Alkylation of a terminal alkyne70-90
2Lindlar ReductionH₂, Lindlar's catalyst, quinoline>95 (for cis-alkene)
3Coupling Reactione.g., Wittig or Suzuki coupling30-60
4DeprotectionAcid or base hydrolysis>90
5OxidationJones or Swern oxidation70-85
Chemo-enzymatic Synthesis of this compound

Once the free fatty acid is obtained, it can be converted to its CoA ester. This can be achieved through chemical or enzymatic methods. Chemo-enzymatic methods are often preferred for their high specificity and yield under mild conditions.

Experimental Protocol:

A common method involves the use of an acyl-CoA synthetase.

  • Reaction Mixture Preparation: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), combine 5-cis-8-cis-tetradecadienoic acid, Coenzyme A (CoA-SH), ATP, and MgCl₂.

  • Enzyme Addition: Initiate the reaction by adding a suitable long-chain acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 1-2 hours).

  • Monitoring: The progress of the reaction can be monitored by HPLC.

  • Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

Data Presentation:

ComponentFinal Concentration
5-cis-8-cis-tetradecadienoic acid50-200 µM
Coenzyme A (lithium salt)1-2 mM
ATP5-10 mM
MgCl₂5-10 mM
Acyl-CoA Synthetase1-5 units/mL
Tris-HCl buffer (pH 7.5)100 mM

Isolation and Purification

Purification of the newly synthesized this compound is crucial for its use in biological assays. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol:

  • Sample Preparation: Neutralize the quenched reaction mixture and centrifuge to remove precipitated protein.

  • HPLC Separation: Inject the supernatant onto a reverse-phase C18 HPLC column.

  • Elution: Elute the acyl-CoA esters using a gradient of a suitable buffer system (e.g., potassium phosphate (B84403) buffer and methanol).

  • Detection: Monitor the elution profile at 254 nm or 260 nm, the absorbance maximum for the adenine (B156593) ring of CoA.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Quantification: Determine the concentration of the purified product using its extinction coefficient at 260 nm.

Characterization

The identity and purity of the synthesized this compound should be confirmed using analytical techniques.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure, including the position and cis-configuration of the double bonds.

Mandatory Visualizations

Synthesis_and_Isolation_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Characterization Precursors Precursors Chemical_Synthesis Chemical Synthesis of 5-cis-8-cis-Tetradecadienoic Acid Precursors->Chemical_Synthesis Multi-step Fatty_Acid 5-cis-8-cis-Tetradecadienoic Acid Chemical_Synthesis->Fatty_Acid Enzymatic_Activation Enzymatic Activation (Acyl-CoA Synthetase) Fatty_Acid->Enzymatic_Activation Crude_Product Crude 5-cis-8-cis- Tetradecadienoyl-CoA Enzymatic_Activation->Crude_Product HPLC_Purification Reverse-Phase HPLC Crude_Product->HPLC_Purification Purified_Product Purified 5-cis-8-cis- Tetradecadienoyl-CoA HPLC_Purification->Purified_Product Characterization MS and NMR Analysis Purified_Product->Characterization Final_Product Characterized Product Characterization->Final_Product

Caption: Workflow for the synthesis and isolation of this compound.

Hypothetical_Signaling_Pathway cluster_downstream Potential Downstream Effects Extracellular_FA 5-cis-8-cis-Tetradecadienoic Acid (extracellular) Membrane_Transport Fatty Acid Transporter Extracellular_FA->Membrane_Transport Intracellular_FA Intracellular Fatty Acid Membrane_Transport->Intracellular_FA ACSL Acyl-CoA Synthetase Intracellular_FA->ACSL ATP, CoA Target_CoA 5-cis-8-cis- Tetradecadienoyl-CoA ACSL->Target_CoA Transcription_Factor Nuclear Receptor (e.g., PPAR) Target_CoA->Transcription_Factor Binding & Activation Metabolic_Enzyme Allosteric Regulation of Metabolic Enzymes Target_CoA->Metabolic_Enzyme Allosteric Binding Gene_Expression Modulation of Gene Expression Transcription_Factor->Gene_Expression Metabolic_Flux Alteration of Metabolic Flux Metabolic_Enzyme->Metabolic_Flux

Caption: Hypothetical signaling pathway for this compound.

Potential Biological Roles and Future Directions

While the specific biological functions of this compound remain to be elucidated, its structure as a long-chain unsaturated acyl-CoA suggests several potential roles. Long-chain acyl-CoAs are known to be ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid metabolism and inflammation.[1] They can also allosterically regulate the activity of key metabolic enzymes.

Future research should focus on:

  • Screening for Biological Activity: Testing the synthesized molecule in various cell-based assays to identify its effects on gene expression, enzyme activity, and cellular phenotypes.

  • Target Identification: Employing chemical biology approaches to identify the protein targets of this compound.

  • Metabolomic Studies: Developing analytical methods to detect and quantify this molecule in biological samples to ascertain its natural occurrence and physiological relevance.

Conclusion

This technical guide provides a roadmap for the synthesis, isolation, and characterization of this compound. By providing detailed methodologies and a conceptual framework for its potential biological roles, this document aims to facilitate research into this novel lipid molecule and its potential as a signaling molecule or therapeutic target. The availability of a reliable synthetic route is the first critical step towards understanding the function of this and other rare fatty acyl-CoAs in health and disease.

References

An In-Depth Technical Guide on the Synthesis Pathway of 5-cis-8-cis-Tetradecadienoyl-CoA in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the proposed biosynthetic pathway of 5-cis-8-cis-Tetradecadienoyl-CoA in mammalian systems. While this specific fatty acyl-CoA is not extensively characterized in the literature, this guide synthesizes current knowledge on fatty acid metabolism to postulate a viable synthesis route. The pathway is centered around the activities of fatty acid desaturases, specifically FADS2 acting as a delta-8 desaturase and FADS1 as a delta-5 desaturase. This guide details the enzymatic steps, presents a logical workflow for experimental validation, and provides detailed protocols for key experiments. The information herein is intended to serve as a foundational resource for researchers investigating novel lipid metabolic pathways and their potential implications in health and disease.

Proposed Synthesis Pathway of this compound

The biosynthesis of this compound in mammals is hypothesized to be a two-step desaturation process acting on a C14 monoenoic fatty acyl-CoA precursor. The key enzymes implicated in this pathway are Fatty Acid Desaturase 2 (FADS2) and Fatty Acid Desaturase 1 (FADS1), which are well-known for their roles in the synthesis of long-chain polyunsaturated fatty acids.[1]

The proposed pathway initiates with a C14:1 acyl-CoA and proceeds as follows:

  • Delta-8 Desaturation: The first and likely rate-limiting step involves the introduction of a double bond at the delta-8 position of a C14:1 acyl-CoA precursor. Evidence suggests that FADS2, typically known as a delta-6 desaturase, also possesses delta-8 desaturase activity.[2] While FADS2 is known not to act on saturated C14:0 (myristoyl-CoA)[3], its activity on a C14:1 substrate is plausible, particularly one with an existing double bond that facilitates enzyme binding. The most likely precursor is 5-cis-Tetradecenoyl-CoA . Delta-8 desaturation of this substrate would yield This compound .

  • Delta-5 Desaturation: An alternative, though less likely, pathway could involve the delta-5 desaturation of 8-cis-Tetradecenoyl-CoA by FADS1 (delta-5 desaturase). FADS1 is responsible for introducing a double bond at the delta-5 position in various fatty acyl-CoAs.[4]

The primary proposed pathway is visualized in the following diagram:

Synthesis_Pathway cluster_0 Proposed Synthesis Pathway 5_cis_Tetradecenoyl_CoA 5-cis-Tetradecenoyl-CoA Product This compound 5_cis_Tetradecenoyl_CoA->Product FADS2 (Δ8-desaturase)

Figure 1: Proposed primary synthesis pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the kinetic parameters of FADS1 and FADS2 with C14 substrates. The following table summarizes known kinetic data for related, longer-chain substrates to provide a contextual reference.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Organism/Tissue
FADS2 (Δ6-desaturase)Linoleic acid (18:2n-6)6.57.5Human fetal liver
FADS1 (Δ5-desaturase)Dihomo-γ-linolenic acid (20:3n-6)3.99.1Human fetal liver
FADS2 (Δ6-desaturase)α-Linolenic acid (18:3n-3)24.524.4Human fetal liver

Data extracted from a study on human fetal liver microsomes.[5]

Experimental Protocols

To validate the proposed synthesis pathway and gather quantitative data, the following experimental workflow and detailed protocols are suggested.

Experimental Workflow

The overall workflow for investigating the synthesis of this compound is as follows:

Experimental_Workflow cluster_workflow Experimental Validation Workflow Substrate_Synthesis 1. Synthesize/Acquire 5-cis- and 8-cis-Tetradecenoyl-CoA In_Vitro_Assay 3. Perform In Vitro Desaturase Assay Substrate_Synthesis->In_Vitro_Assay Enzyme_Source 2. Prepare Enzyme Source (e.g., Liver Microsomes or Recombinant FADS1/FADS2) Enzyme_Source->In_Vitro_Assay Product_Analysis 4. Analyze Products by LC-MS/MS or GC-MS In_Vitro_Assay->Product_Analysis Kinetic_Analysis 5. Determine Kinetic Parameters (Km, Vmax) Product_Analysis->Kinetic_Analysis

Figure 2: Workflow for the experimental validation of the proposed pathway.
Detailed Methodologies

Protocol 1: In Vitro Fatty Acid Desaturase Assay

This protocol is adapted from general methods for assaying FADS1 and FADS2 activity.

Objective: To determine if FADS2 can convert 5-cis-Tetradecenoyl-CoA to this compound and if FADS1 can convert 8-cis-Tetradecenoyl-CoA to the same product.

Materials:

  • Substrates: 5-cis-Tetradecenoyl-CoA and 8-cis-Tetradecenoyl-CoA (synthesized or commercially acquired).

  • Enzyme source:

    • Mammalian liver microsomes (e.g., from rat or human).

    • Recombinant human FADS1 and FADS2 expressed in a suitable system (e.g., yeast or insect cells).

  • Reaction Buffer: 0.1 M Potassium phosphate (B84403) buffer (pH 7.2), containing 2.5 mM MgCl₂, 1.0 mM ATP, 0.25 mM Coenzyme A, and 1.2 mM NADH.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Internal Standard: e.g., [¹³C]-labeled 5,8-Tetradecadienoic acid.

  • Solvents: Chloroform, methanol, hexane (B92381), isopropanol (B130326) of HPLC grade.

  • Saponifying agent: 0.5 M KOH in methanol.

  • Methylating agent: 14% BF₃ in methanol.

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fatty acyl-CoA substrate. For the assay, the substrate is typically complexed with BSA.

  • Enzyme Preparation: If using microsomes, they should be isolated from fresh or frozen liver tissue by differential centrifugation. If using recombinant enzymes, the purified protein should be used.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, NADH, and the enzyme source (e.g., 50-100 µg of microsomal protein).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the fatty acyl-CoA substrate. The final substrate concentration should be varied for kinetic analysis (e.g., 1-100 µM).

    • The final reaction volume is typically 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Termination and Saponification: Stop the reaction by adding the saponifying agent. Add the internal standard. Heat at 80°C for 1 hour to saponify the acyl-CoAs to free fatty acids.

  • Extraction and Derivatization:

    • Acidify the mixture with HCl to protonate the fatty acids.

    • Extract the free fatty acids with hexane.

    • Evaporate the hexane under a stream of nitrogen.

    • For GC-MS analysis, derivatize the fatty acids to their fatty acid methyl esters (FAMEs) by adding the methylating agent and heating.

    • For LC-MS/MS analysis of acyl-CoAs (if saponification is omitted), the reaction can be stopped with an acidic solution and the acyl-CoAs extracted using solid-phase extraction.[6]

Protocol 2: Analysis of Fatty Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the analysis of C14 acyl-CoA species.

Objective: To separate and quantify the substrate and product of the desaturase reaction.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (e.g., 80:20 v/v).

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

MS/MS Conditions:

  • Ionization Mode: Positive ESI.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • The precursor ion will be the [M+H]⁺ adduct of the acyl-CoA.

    • A characteristic product ion for acyl-CoAs results from the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[7]

    • Specific transitions for the analytes of interest need to be determined using authentic standards.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known amount of an appropriate internal standard.

Protocol 3: Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS

Objective: To separate and identify the fatty acid products of the desaturase reaction after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

  • Column: A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is recommended for the separation of fatty acid isomers.[8]

  • Injector: Split/splitless injector, operated in splitless mode.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the FAMEs based on their volatility and polarity.

MS Conditions:

  • Ionization: Electron Ionization (EI).

  • Analysis Mode: Full scan to identify unknown peaks and selected ion monitoring (SIM) for targeted quantification.

  • Identification: FAMEs are identified by their retention times and comparison of their mass spectra to a library of known compounds.

Conclusion

The proposed synthesis pathway of this compound in mammals via the sequential action of FADS2 and FADS1 on a C14 precursor provides a strong hypothetical framework for further investigation. The experimental protocols outlined in this guide offer a robust approach to validate this pathway, determine the kinetic properties of the involved enzymes, and establish a sensitive method for the quantification of this novel fatty acyl-CoA. Successful elucidation of this pathway will contribute to a more comprehensive understanding of mammalian lipid metabolism and may reveal new targets for therapeutic intervention in diseases where lipid signaling is dysregulated.

References

An In-depth Technical Guide on the Biochemical Properties of 5-cis-8-cis-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of 5-cis-8-cis-tetradecadienoyl-CoA, a diunsaturated long-chain fatty acyl-CoA. Although specific research on this molecule is limited, this document extrapolates from the well-established principles of fatty acid metabolism to describe its synthesis, predicted metabolic fate, and the enzymes involved. Detailed experimental protocols for the analysis and synthesis of similar molecules are provided, offering a foundational methodology for future research. This guide aims to serve as a valuable resource for scientists investigating lipid metabolism and its implications in various physiological and pathological processes.

Introduction

Long-chain polyunsaturated fatty acids and their CoA esters are crucial molecules in cellular metabolism, serving as energy sources, structural components of membranes, and signaling molecules. 5-cis-8-cis-Tetradecadienoic acid is a 14-carbon fatty acid with two cis double bonds. Its activated form, this compound, is the substrate for various metabolic pathways. Understanding the biochemical properties of this specific acyl-CoA is essential for elucidating its potential roles in cellular physiology and disease.

Physicochemical Properties

PropertyValue (for 5,8-tetradecadienoic acid)Reference
Molecular Formula C14H24O2--INVALID-LINK--
Molecular Weight 224.34 g/mol --INVALID-LINK--
Description Long-chain fatty acid--INVALID-LINK--
Synonyms (5Z,8Z)-tetradeca-5,8-dienoic acid, Goshuyic acid--INVALID-LINK--

Biosynthesis of this compound

The synthesis of this compound from its corresponding free fatty acid is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACS) or ligases.[1] This is an ATP-dependent two-step reaction.[2]

Reaction:

5-cis-8-cis-Tetradecadienoate + ATP + CoASH → this compound + AMP + PPi

This activation is a critical step, as it prepares the fatty acid for participation in various metabolic pathways.[1]

Logical Flow of Biosynthesis

5-cis-8-cis-Tetradecadienoic_Acid 5-cis-8-cis-Tetradecadienoic_Acid Acyl_CoA_Synthetase Acyl_CoA_Synthetase 5-cis-8-cis-Tetradecadienoic_Acid->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase CoA_SH CoA_SH CoA_SH->Acyl_CoA_Synthetase 5-cis-8-cis-Tetradecadienoyl_CoA 5-cis-8-cis-Tetradecadienoyl_CoA Acyl_CoA_Synthetase->5-cis-8-cis-Tetradecadienoyl_CoA AMP AMP Acyl_CoA_Synthetase->AMP PPi PPi Acyl_CoA_Synthetase->PPi

Caption: Activation of 5-cis-8-cis-tetradecadienoic acid to its CoA ester.

Predicted Metabolic Pathway: Beta-Oxidation

The primary catabolic pathway for fatty acyl-CoAs is mitochondrial beta-oxidation. The degradation of polyunsaturated fatty acids like this compound requires auxiliary enzymes to handle the cis double bonds, which are not substrates for the standard beta-oxidation enzymes.[3][4]

The predicted pathway involves the following key steps:

  • Initial Beta-Oxidation Cycles: The molecule undergoes rounds of beta-oxidation until a double bond is near the thioester group.

  • Isomerization: An enoyl-CoA isomerase converts the cis or trans double bond to a trans-2-enoyl-CoA, a substrate for the next enzyme in the beta-oxidation spiral.[5]

  • Reductase Action: A dienoyl-CoA reductase is required to reduce a conjugated diene intermediate that forms during the oxidation of polyunsaturated fatty acids.[6][7]

Proposed Beta-Oxidation Pathway for this compound

cluster_0 Mitochondrial Matrix Start This compound Step1 1 cycle of β-oxidation Start->Step1 Intermediate1 3-cis-6-cis-Dodecadienoyl-CoA Step1->Intermediate1 Step2 Δ³,Δ²-Enoyl-CoA Isomerase Intermediate1->Step2 Intermediate2 2-trans-6-cis-Dodecadienoyl-CoA Step2->Intermediate2 Step3 1 cycle of β-oxidation Intermediate2->Step3 Intermediate3 4-cis-Decenoyl-CoA Step3->Intermediate3 Step4 Acyl-CoA Dehydrogenase Intermediate3->Step4 Intermediate4 2-trans-4-cis-Decadienoyl-CoA Step4->Intermediate4 Step5 2,4-Dienoyl-CoA Reductase Intermediate4->Step5 Intermediate5 3-trans-Decenoyl-CoA Step5->Intermediate5 Step6 Δ³,Δ²-Enoyl-CoA Isomerase Intermediate5->Step6 Intermediate6 2-trans-Decenoyl-CoA Step6->Intermediate6 Step7 4 cycles of β-oxidation Intermediate6->Step7 End 5 Acetyl-CoA Step7->End

Caption: Proposed beta-oxidation pathway of this compound.

Experimental Protocols

Due to the lack of specific protocols for this compound, the following sections provide detailed methodologies for the synthesis, purification, and analysis of long-chain polyunsaturated fatty acyl-CoAs, which can be adapted for the target molecule.

Synthesis of Long-Chain Polyunsaturated Acyl-CoA

This protocol is adapted from methods for synthesizing other long-chain polyunsaturated fatty acyl-CoAs.

Materials:

  • 5-cis-8-cis-Tetradecadienoic acid

  • Coenzyme A (CoASH)

  • Acyl-CoA Synthetase (recombinant or purified)

  • ATP

  • MgCl2

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Reaction quenching solution (e.g., perchloric acid)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, ATP, and CoASH.

  • Add 5-cis-8-cis-tetradecadienoic acid solubilized in a suitable detergent like Triton X-100.

  • Initiate the reaction by adding a purified or recombinant long-chain acyl-CoA synthetase.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), with gentle agitation.

  • Stop the reaction by adding a quenching solution.

  • Proceed with purification and analysis.

Purification of Acyl-CoA Esters

Purification is essential to remove unreacted substrates and byproducts. Solid-phase extraction (SPE) is a common method.

Materials:

Procedure:

  • Condition the C18 SPE cartridge with methanol followed by water.

  • Load the quenched reaction mixture onto the cartridge.

  • Wash the cartridge with an aqueous buffer to remove salts and hydrophilic components.

  • Elute the acyl-CoA ester with a solvent mixture of acetonitrile and ammonium acetate buffer.

  • Dry the eluted fraction under a stream of nitrogen and resuspend in a suitable buffer for analysis.

Analytical Techniques

5.3.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoA species.[8]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase column.

Procedure:

  • Inject the purified acyl-CoA sample into the HPLC system.

  • Separate the acyl-CoA from other components using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Detect and quantify the acyl-CoA using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor and product ions of this compound.

5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the synthesized acyl-CoA.[9][10]

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher).

Procedure:

  • Dissolve the purified and lyophilized acyl-CoA in a suitable deuterated solvent (e.g., D2O).

  • Acquire 1H and 13C NMR spectra.

  • Analyze the chemical shifts and coupling constants to confirm the structure of the acyl chain and the presence of the CoA moiety.

Experimental Workflow Diagram

Start Synthesis Reaction Quenching Reaction Quenching Start->Quenching Purification Solid-Phase Extraction (SPE) Quenching->Purification Analysis LC-MS/MS and NMR Purification->Analysis

Caption: General workflow for the synthesis and analysis of acyl-CoA esters.

Conclusion

While direct experimental data on this compound remains scarce, this technical guide provides a robust framework for its study based on established principles of lipid biochemistry. The predicted metabolic pathway and detailed experimental protocols offer a starting point for researchers to investigate the synthesis, degradation, and potential physiological roles of this and other novel polyunsaturated fatty acyl-CoAs. Further research in this area will undoubtedly contribute to a deeper understanding of lipid metabolism and its intricate connections to cellular health and disease.

References

The Enigmatic Role of 5-cis-8-cis-Tetradecadienoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-cis-8-cis-Tetradecadienoyl-CoA is a polyunsaturated fatty acyl-CoA whose precise role in mainstream fatty acid metabolism remains to be fully elucidated. While its corresponding free fatty acid, (5Z,8Z)-tetradeca-5,8-dienoic acid, is a known entity, the metabolic significance of its coenzyme A ester is largely inferred from general principles of lipid biochemistry and its structural similarity to other biologically active molecules. This technical guide synthesizes the current, albeit limited, understanding of this compound, proposing its potential involvement in specialized metabolic pathways, such as insect pheromone biosynthesis, and outlining a hypothetical catabolic fate via beta-oxidation. This document also provides a framework of experimental protocols and methodologies that can be employed to further investigate its metabolic functions. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development, aiming to stimulate further inquiry into this intriguing molecule.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in lipid metabolism, participating in a myriad of cellular processes including energy production through beta-oxidation, biosynthesis of complex lipids, and cellular signaling. While the metabolic pathways of common saturated and unsaturated fatty acyl-CoAs are well-characterized, the roles of many less common, polyunsaturated species remain obscure. This compound, the activated form of (5Z,8Z)-tetradeca-5,8-dienoic acid, falls into this category. The non-conjugated cis double bonds at the Δ5 and Δ8 positions present a unique structural feature that suggests a specialized biological function and a distinct catabolic process compared to more conventional fatty acyl-CoAs.

This guide aims to provide a comprehensive overview of the current knowledge surrounding this compound, drawing upon analogous pathways and established biochemical principles to postulate its metabolic significance.

Physicochemical Properties and Known Biological Contexts

(5Z,8Z)-Tetradeca-5,8-dienoic acid, also known as Goshuyic acid, is a C14 polyunsaturated fatty acid.[1][2] Its activated form, this compound, is expected to share the physicochemical properties of other long-chain polyunsaturated acyl-CoAs, including amphipathicity and a propensity to form micelles in aqueous solutions.

While direct evidence of its role in mammalian metabolism is scarce, the identification of (Z,Z)-5,8-tetradecadienoic acid in the plasma of patients with fatty acid oxidation disorders suggests it may be an intermediate in an alternative metabolic pathway that becomes more prominent under pathological conditions.[3] Furthermore, structurally similar C14 dienes are known precursors in the biosynthesis of insect sex pheromones, hinting at a potential role for this compound in entomological biochemistry.[4][5]

Proposed Metabolic Pathways

Hypothetical Biosynthesis

The biosynthesis of a C14 fatty acid with Δ5 and Δ8 cis-double bonds is not a standard pathway in mammals. However, it could potentially arise through the action of specific desaturase and elongase enzymes. A plausible, though unconfirmed, pathway could involve:

  • De novo synthesis of a saturated C14 fatty acid, Myristoyl-CoA.

  • Desaturation at the Δ5 position by a Δ5-desaturase to yield 5-cis-Tetradecenoyl-CoA.

  • A subsequent desaturation at the Δ8 position by a specific desaturase. The enzymes responsible for this second desaturation are not immediately obvious from canonical mammalian pathways.

Alternatively, it could be synthesized from a longer-chain polyunsaturated fatty acid via a series of chain-shortening (beta-oxidation) and desaturation steps.

Hypothetical Biosynthesis of this compound Myristoyl-CoA (14:0) Myristoyl-CoA (14:0) 5-cis-Tetradecenoyl-CoA 5-cis-Tetradecenoyl-CoA Myristoyl-CoA (14:0)->5-cis-Tetradecenoyl-CoA Δ5-Desaturase This compound This compound 5-cis-Tetradecenoyl-CoA->this compound Putative Δ8-Desaturase

Figure 1: Hypothetical biosynthetic pathway for this compound.

Hypothetical Beta-Oxidation Pathway

The catabolism of this compound via mitochondrial beta-oxidation would require the action of auxiliary enzymes to handle the cis-double bonds at unconventional positions. The proposed pathway is as follows:

  • Initial Cycles of Beta-Oxidation: Two standard cycles of beta-oxidation can proceed, shortening the chain by four carbons and producing two molecules of acetyl-CoA. This would result in the formation of cis-4-Decenoyl-CoA.

  • Action of Acyl-CoA Dehydrogenase: The next step involves the introduction of a double bond by an acyl-CoA dehydrogenase, yielding trans-2,cis-4-Decadienoyl-CoA.

  • Reduction by 2,4-Dienoyl-CoA Reductase: This intermediate is a substrate for 2,4-dienoyl-CoA reductase, which, using NADPH, reduces it to trans-3-Decenoyl-CoA.[6]

  • Isomerization by Enoyl-CoA Isomerase: Enoyl-CoA isomerase then converts trans-3-Decenoyl-CoA to the trans-2-Decenoyl-CoA, a standard substrate for the next step in beta-oxidation.[6]

  • Completion of Beta-Oxidation: The remaining cycles of beta-oxidation can then proceed to completion.

Hypothetical Beta-Oxidation of this compound A This compound B 2 cycles of β-oxidation A->B C cis-4-Decenoyl-CoA B->C - 2 Acetyl-CoA D Acyl-CoA Dehydrogenase C->D E trans-2,cis-4-Decadienoyl-CoA D->E F 2,4-Dienoyl-CoA Reductase (NADPH) E->F G trans-3-Decenoyl-CoA F->G H Enoyl-CoA Isomerase G->H I trans-2-Decenoyl-CoA H->I J Remaining cycles of β-oxidation I->J

Figure 2: Proposed beta-oxidation pathway for this compound.

Potential Role in Insect Pheromone Biosynthesis

A compelling hypothesis for the biological role of this compound is in the biosynthesis of insect sex pheromones. Many moth species utilize C14 unsaturated fatty acid derivatives as pheromones. For instance, (Z,E)-9,12-tetradecadienyl acetate (B1210297) is a major pheromone component in Cadra cautella and Spodoptera exigua.[4][5] Its biosynthesis involves a Δ12 desaturase acting on a C14 mono-unsaturated precursor. It is plausible that a similar pathway involving specific desaturases, reductases, and acetyltransferases could utilize this compound to produce a structurally related C14 diene pheromone.

Pheromone Biosynthesis Workflow Fatty Acid Precursor\n(e.g., 5-cis-8-cis-\nTetradecadienoyl-CoA) Fatty Acid Precursor (e.g., 5-cis-8-cis- Tetradecadienoyl-CoA) Fatty Alcohol Fatty Alcohol Fatty Acid Precursor\n(e.g., 5-cis-8-cis-\nTetradecadienoyl-CoA)->Fatty Alcohol Fatty Acyl-CoA Reductase Acetate Ester Pheromone Acetate Ester Pheromone Fatty Alcohol->Acetate Ester Pheromone Acetyltransferase

Figure 3: Generalized workflow for the conversion of a fatty acyl-CoA to a pheromone.

Experimental Protocols for Investigation

To validate the hypothetical roles of this compound, a series of targeted experiments are required. The following protocols provide a framework for such investigations.

Extraction and Quantification of Acyl-CoAs from Tissues and Cells

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[7][8]

Objective: To extract and quantify this compound from biological samples.

Methodology:

  • Sample Homogenization: Homogenize tissue samples (<100 mg) in ice-cold KH2PO4 buffer (100 mM, pH 4.9).

  • Solvent Extraction: Add 2-propanol followed by acetonitrile (B52724) to the homogenate to precipitate proteins and extract acyl-CoAs.

  • Solid-Phase Extraction (SPE): Purify the acyl-CoAs from the extract using an oligonucleotide purification column. Elute the bound acyl-CoAs with 2-propanol.

  • HPLC-MS/MS Analysis: Concentrate the eluent and analyze by reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS).

    • Column: C18 column.

    • Mobile Phase: A gradient of KH2PO4 buffer (75 mM, pH 4.9) and acetonitrile containing 600 mM glacial acetic acid.

    • Detection: Monitor the eluent at 260 nm (for general acyl-CoAs) and use specific parent-daughter ion transitions for this compound in the mass spectrometer for sensitive and specific quantification.

In Vitro Enzyme Assays

Objective: To identify and characterize enzymes that metabolize this compound.

5.2.1. Acyl-CoA Synthetase Activity Assay

This radiometric assay measures the conversion of the free fatty acid to its CoA ester.[9]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing cell or tissue lysate, ATP, coenzyme A, Mg2+, and radiolabeled (e.g., ³H or ¹⁴C) (5Z,8Z)-tetradeca-5,8-dienoic acid bound to BSA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Separation: Stop the reaction and separate the radiolabeled acyl-CoA from the unreacted fatty acid using differential phase partitioning (e.g., the Dole method).

  • Quantification: Quantify the amount of radiolabeled acyl-CoA formed by scintillation counting.

5.2.2. Acyl-CoA Dehydrogenase/Oxidase Activity Assay

This fluorometric assay can be adapted to measure the dehydrogenation of this compound.[10]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing isolated mitochondria or peroxisomes (or purified enzyme), this compound, and an appropriate electron acceptor (e.g., FAD). The production of H2O2 by oxidases can be coupled to the oxidation of a fluorogenic substrate like 4-hydroxyphenylacetic acid in the presence of horseradish peroxidase.

  • Measurement: Monitor the increase in fluorescence over time using a fluorometer.

  • Specificity: Use specific inhibitors of different acyl-CoA dehydrogenases to identify the enzyme responsible for the activity.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data for the metabolism of this compound in the scientific literature. The tables below are presented as templates for organizing data that would be generated from the experimental protocols described above.

Table 1: Hypothetical Enzyme Kinetic Parameters for this compound Metabolizing Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Acyl-CoA Synthetase(5Z,8Z)-Tetradeca-5,8-dienoic acidTBDTBD
Acyl-CoA DehydrogenaseThis compoundTBDTBD
2,4-Dienoyl-CoA Reductasetrans-2,cis-4-Decadienoyl-CoATBDTBD
Enoyl-CoA Isomerasetrans-3-Decenoyl-CoATBDTBD

TBD: To Be Determined

Table 2: Hypothetical Cellular Concentrations of this compound

Cell/Tissue TypeConditionConcentration (pmol/mg protein)
Human HepatocytesControlTBD
Human HepatocytesFatty Acid Oxidation Disorder ModelTBD
Insect Pheromone GlandPheromone Production PhaseTBD
Insect Pheromone GlandNon-Pheromone Production PhaseTBD

TBD: To Be Determined

Conclusion and Future Directions

This compound represents a fascinating yet understudied molecule in the vast landscape of fatty acid metabolism. While its precise role remains to be definitively established, the available evidence and biochemical principles allow for the formulation of compelling hypotheses regarding its involvement in specialized metabolic pathways, particularly in the context of insect biology and potentially in certain human metabolic disorders. The proposed biosynthetic and catabolic pathways, along with the detailed experimental protocols, provide a roadmap for future research in this area.

Further investigation is crucial to:

  • Confirm the existence and physiological relevance of the proposed metabolic pathways in various organisms.

  • Identify and characterize the specific enzymes involved in the biosynthesis and degradation of this compound.

  • Elucidate any signaling roles this molecule may play.

  • Explore its potential as a biomarker or therapeutic target in metabolic diseases.

The elucidation of the metabolic fate and function of this compound will not only fill a gap in our fundamental understanding of lipid metabolism but may also open new avenues for the development of novel insecticides or therapeutic interventions for metabolic diseases.

References

An In-depth Technical Guide on the Enzymatic Regulation of 5-cis-8-cis-Tetradecadienoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-cis-8-cis-Tetradecadienoyl-CoA is a specific polyunsaturated fatty acyl-CoA whose enzymatic regulation is not extensively documented in mainstream metabolic literature. This guide synthesizes information on general principles of polyunsaturated fatty acid (PUFA) biosynthesis to propose a putative regulatory framework for this molecule. It covers the key enzyme families—desaturases and elongases—that likely govern its cellular concentration. This document provides detailed experimental protocols for assessing the activity of these enzymes and for quantifying acyl-CoA levels. Furthermore, it presents quantitative data for related enzymatic reactions to serve as a benchmark for future investigations and includes signaling pathway and workflow diagrams to visualize the proposed regulatory mechanisms.

Introduction

Polyunsaturated fatty acyl-CoAs (PUFA-CoAs) are critical intermediates in a variety of cellular processes, including energy metabolism, membrane biogenesis, and the synthesis of signaling molecules. The precise regulation of their intracellular levels is paramount for maintaining cellular homeostasis. While the metabolism of common PUFAs like arachidonic acid and eicosapentaenoic acid is well-characterized, the enzymatic control of less common species such as this compound remains largely unexplored.

This guide puts forth a hypothetical biosynthetic pathway for this compound based on the known functions of fatty acid desaturase (FADS) and elongase (ELOVL) enzymes. Understanding the regulation of this specific acyl-CoA could unveil novel metabolic pathways and potential targets for therapeutic intervention in diseases where lipid metabolism is dysregulated.

Proposed Enzymatic Regulation of this compound

The biosynthesis of a C14:2 fatty acid with cis double bonds at the Δ5 and Δ8 positions is atypical in mammalian systems, which predominantly utilize Δ5, Δ6, and Δ9 desaturases. However, some desaturases, particularly FADS2, have been shown to exhibit Δ8 desaturase activity.[1] The proposed pathway likely involves a combination of desaturation and elongation steps, starting from a shorter-chain saturated fatty acid.

A plausible biosynthetic route could initiate from Myristoyl-CoA (14:0-CoA) or an elongated product of a shorter fatty acid.

Key Enzyme Families
  • Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the fatty acyl chain. In humans, there are three key FADS enzymes: FADS1 (Δ5-desaturase), FADS2 (Δ6-desaturase, which can also exhibit Δ8-desaturase activity), and FADS3.[1] The synthesis of this compound would require both Δ5 and Δ8 desaturase activities.

  • Fatty Acid Elongases (ELOVL): These enzymes are responsible for extending the carbon chain of fatty acids. The ELOVL family consists of seven members in humans (ELOVL1-7), each with specificity for fatty acids of different chain lengths and saturation levels.[2][3]

Hypothetical Biosynthetic Pathway

One possible pathway for the synthesis of this compound is proposed below. This pathway is speculative and serves as a framework for experimental validation.

Biosynthetic_Pathway cluster_0 Starting Substrate cluster_1 Desaturation & Elongation Steps Myristoyl-CoA (14:0-CoA) Myristoyl-CoA (14:0-CoA) 8-cis-Tetradecenoyl-CoA (14:1Δ8-CoA) 8-cis-Tetradecenoyl-CoA (14:1Δ8-CoA) Myristoyl-CoA (14:0-CoA)->8-cis-Tetradecenoyl-CoA (14:1Δ8-CoA) FADS2 (Δ8-desaturase) 5-cis,8-cis-Tetradecadienoyl-CoA (14:2Δ5,8-CoA) 5-cis,8-cis-Tetradecadienoyl-CoA (14:2Δ5,8-CoA) 8-cis-Tetradecenoyl-CoA (14:1Δ8-CoA)->5-cis,8-cis-Tetradecadienoyl-CoA (14:2Δ5,8-CoA) FADS1 (Δ5-desaturase)

Caption: Hypothetical pathway for this compound synthesis.

Quantitative Data on Related Enzyme Activities

Direct kinetic data for the enzymes involved in this compound metabolism are not available. The following tables summarize representative kinetic parameters for human FADS1, FADS2, and ELOVL5 acting on analogous substrates. This information can serve as a valuable reference for designing and interpreting experiments.

Table 1: Kinetic Parameters of Human Fatty Acid Desaturases

EnzymeSubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Reference
FADS1 (Δ5-Desaturase)Dihomo-γ-linolenic acid (20:3n-6)18.5 ± 2.51330 ± 70F. Tosi et al., 2014
FADS2 (Δ6-Desaturase)Linoleic acid (18:2n-6)26.3 ± 3.1850 ± 50F. Tosi et al., 2014

Table 2: Substrate Specificity of Human ELOVL5

Substrate (Acyl-CoA)Relative Activity (%)
18:3n-6100
18:2n-675
20:3n-660
20:4n-645
18:4n-390
20:5n-355
Data adapted from studies on human ELOVL5 expressed in yeast.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol describes the extraction and quantification of acyl-CoAs from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC_MS_Workflow Sample_Homogenization 1. Sample Homogenization (in cold extraction buffer) Protein_Precipitation 2. Protein Precipitation (e.g., with sulfosalicylic acid) Sample_Homogenization->Protein_Precipitation Centrifugation 3. Centrifugation (to pellet protein) Protein_Precipitation->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_Analysis 5. LC-MS/MS Analysis (UPLC-ESI-MS/MS) Supernatant_Collection->LC_MS_Analysis Data_Analysis 6. Data Analysis (Quantification using internal standards) LC_MS_Analysis->Data_Analysis

Caption: Workflow for acyl-CoA quantification by LC-MS/MS.

Methodology:

  • Sample Preparation: Homogenize cell pellets or tissues in a cold extraction buffer containing an internal standard (e.g., C17:0-CoA).

  • Protein Precipitation: Precipitate proteins using an acid such as 5-sulfosalicylic acid (SSA).[4][5]

  • Extraction: Centrifuge the homogenate and collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis: Analyze the extract using an ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-ESI-MS/MS).[6][7]

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile (B52724) is typically used.[7]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions for this compound and the internal standard.[4][8]

  • Quantification: Calculate the concentration of this compound by comparing its peak area to that of the internal standard.

Fatty Acid Desaturase Activity Assay

This radiometric assay measures the conversion of a radiolabeled fatty acyl-CoA substrate to its desaturated product.

Desaturase_Assay_Workflow Microsome_Isolation 1. Isolate Microsomes (from cells or tissue) Reaction_Incubation 2. Incubation (Microsomes, [14C]substrate, NADH) Microsome_Isolation->Reaction_Incubation Saponification 3. Saponification (to release fatty acids) Reaction_Incubation->Saponification Fatty_Acid_Extraction 4. Fatty Acid Extraction Saponification->Fatty_Acid_Extraction TLC_Separation 5. TLC Separation (of substrate and product) Fatty_Acid_Extraction->TLC_Separation Radioactivity_Measurement 6. Radioactivity Measurement (Scintillation counting) TLC_Separation->Radioactivity_Measurement Elongase_Assay_Workflow Microsome_Isolation 1. Isolate Microsomes Reaction_Incubation 2. Incubation (Microsomes, substrate-CoA, [14C]malonyl-CoA, NADPH) Microsome_Isolation->Reaction_Incubation Lipid_Extraction 3. Total Lipid Extraction Reaction_Incubation->Lipid_Extraction Saponification 4. Saponification Lipid_Extraction->Saponification Fatty_Acid_Methylation 5. Fatty Acid Methylation Saponification->Fatty_Acid_Methylation HPLC_Analysis 6. RP-HPLC Analysis (with radiodetector) Fatty_Acid_Methylation->HPLC_Analysis

References

The Cellular Journey of a Specific Fatty Acyl-CoA: An In-depth Guide to the Localization of 5-cis-8-cis-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The subcellular localization of fatty acyl-CoAs is a critical determinant of their metabolic fate, influencing whether they are destined for energy production, lipid synthesis, or protein modification. This technical guide provides a comprehensive overview of the cellular distribution of a specific polyunsaturated fatty acyl-CoA, 5-cis-8-cis-Tetradecadienoyl-CoA. While direct experimental data for this molecule is limited, this document extrapolates from the well-established principles of fatty acid metabolism and the known localization of key enzymatic players to construct a model of its cellular journey. This guide is intended to serve as a valuable resource for researchers investigating the metabolism and signaling roles of specific fatty acyl-CoAs and for professionals in drug development targeting lipid metabolic pathways.

Introduction: The Importance of Subcellular Compartmentalization

Fatty acids are fundamental cellular components, serving as energy sources, building blocks for membranes, and signaling molecules. Their metabolic versatility is tightly regulated, in large part, by their sequestration into distinct subcellular compartments. The activation of fatty acids to their coenzyme A (CoA) thioesters, forming fatty acyl-CoAs, is a pivotal step that commits them to various metabolic pathways. The specific location where a fatty acyl-CoA, such as this compound, is generated and subsequently resides dictates its physiological function.

This guide will delve into the probable cellular locations of this compound, focusing on the key organelles involved in its synthesis, degradation, and utilization. We will explore the enzymatic machinery responsible for its transport and conversion, and present hypothetical experimental protocols to validate these localization patterns.

Predicted Cellular Localization of this compound

Based on our current understanding of fatty acid metabolism, this compound is likely to be found in several key cellular compartments: the cytoplasm, mitochondria, peroxisomes, and the endoplasmic reticulum. The relative abundance in each compartment is expected to be dynamic, depending on the metabolic state of the cell.

Cytoplasm

The cytoplasm is a central hub for the initial activation of fatty acids. Long-chain acyl-CoA synthetases (ACSLs) present in the cytoplasm are responsible for converting free fatty acids into their CoA esters.[1] It is highly probable that 5-cis-8-cis-Tetradecadienoic acid is activated in the cytoplasm, leading to the formation of this compound. Once formed, it can be chaperoned by fatty acid binding proteins (FABPs) and acyl-CoA binding proteins (ACBPs) to other cellular destinations.[1]

Mitochondria

Mitochondria are the primary sites of β-oxidation for the production of ATP.[1] Long-chain fatty acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle, which involves carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane and carnitine palmitoyltransferase II (CPT2) on the inner mitochondrial membrane.[2] Given its 14-carbon chain length, this compound is a likely substrate for mitochondrial β-oxidation. The enzymes of this pathway, including very long-chain acyl-CoA dehydrogenase (VLCAD), are located in the mitochondrial matrix.[3]

Peroxisomes

Peroxisomes also play a role in fatty acid oxidation, particularly for very long-chain fatty acids and some polyunsaturated fatty acids.[4][5] The initial steps of β-oxidation in peroxisomes are carried out by a different set of enzymes compared to mitochondria.[4][5] It is plausible that a fraction of cellular this compound is metabolized in peroxisomes, especially under conditions of high fatty acid load.

Endoplasmic Reticulum (ER)

The endoplasmic reticulum is the major site for the synthesis of complex lipids, including triglycerides and phospholipids.[1] Acyl-CoA synthetases are also present on the ER membrane, contributing to the local pool of activated fatty acids.[1] this compound in the ER can be incorporated into various lipid species by acyltransferases, thereby becoming part of cellular membranes or lipid droplets.

Quantitative Data on Subcellular Acyl-CoA Distribution

Direct quantitative data for this compound is not currently available. However, studies on the general distribution of long-chain acyl-CoAs provide a valuable framework. The following table summarizes representative data for long-chain acyl-CoA distribution in rat liver cells, which can be used as an estimate for the potential distribution of this compound.

Cellular CompartmentPercentage of Total Long-Chain Acyl-CoA Pool (%)Key Metabolic Functions
Cytosol 15 - 25Fatty acid activation, transport
Mitochondria 40 - 50β-oxidation, energy production
Endoplasmic Reticulum 20 - 30Complex lipid synthesis, protein acylation
Peroxisomes 5 - 10β-oxidation of specific fatty acids

This data is illustrative and based on general long-chain acyl-CoA measurements. The specific distribution of this compound may vary depending on cell type and metabolic conditions.

Experimental Protocols for Determining Cellular Localization

To empirically determine the subcellular localization of this compound, a combination of biochemical and imaging techniques can be employed.

Subcellular Fractionation Followed by Mass Spectrometry

This classic biochemical approach involves the separation of cellular organelles by differential centrifugation.

Protocol:

  • Cell Lysis: Homogenize cultured cells or tissues in an isotonic buffer to rupture the plasma membrane while keeping organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei.

    • Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g) to pellet mitochondria.

    • Centrifuge the subsequent supernatant at a high speed (e.g., 100,000 x g) to pellet microsomes (fragments of the ER and Golgi).

    • The final supernatant represents the cytosolic fraction.

  • Acyl-CoA Extraction: Extract acyl-CoAs from each fraction using a suitable solvent system (e.g., solid-phase extraction).

  • Mass Spectrometry Analysis: Quantify the amount of this compound in each fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a specific labeled internal standard.

  • Data Normalization: Normalize the acyl-CoA content to the protein concentration or a marker enzyme activity for each fraction to determine the relative distribution.

In Situ Labeling with Fluorescent Probes

This imaging-based approach allows for the visualization of the localization of lipids in living cells.

Protocol:

  • Synthesis of a Fluorescent Analog: Synthesize a fluorescently tagged version of 5-cis-8-cis-Tetradecadienoic acid (e.g., by attaching a nitro-benzoxadiazolyl (NBD) group).

  • Cellular Incubation: Incubate live cells with the fluorescent fatty acid analog. The cell will metabolize it to the corresponding fluorescent acyl-CoA.

  • Confocal Microscopy: Visualize the subcellular distribution of the fluorescent signal using a confocal microscope.

  • Co-localization Analysis: Co-stain the cells with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-Tracker for the ER) to determine the specific compartments where the fluorescent acyl-CoA accumulates.

Signaling Pathways and Metabolic Fates

The cellular location of this compound is intrinsically linked to its metabolic fate and potential signaling roles.

fatty_acid_metabolism cluster_cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum cluster_mitochondrion Mitochondrion cluster_peroxisome Peroxisome extracellular 5-cis-8-cis-Tetradecadienoic Acid (Extracellular) FA_cyt 5-cis-8-cis-Tetradecadienoic Acid extracellular->FA_cyt Transport cytoplasm Cytoplasm ACoA_cyt This compound FA_cyt->ACoA_cyt Activation ACoA_ER This compound FA_cyt->ACoA_ER Activation FABP FABP/ACBP ACoA_cyt->FABP Binding CPT1 CPT1 ACoA_cyt->CPT1 Carnitine Shuttle ACSL_cyt ACSL ACSL_cyt->ACoA_cyt FABP->ACoA_ER Transport ACoA_mito This compound FABP->ACoA_mito Transport to Mitochondria ACoA_perox This compound FABP->ACoA_perox Transport to Peroxisome ER Endoplasmic Reticulum Lipids Complex Lipids (Triglycerides, Phospholipids) ACoA_ER->Lipids Esterification ACSL_ER ACSL ACSL_ER->ACoA_ER Acyltransferase Acyltransferase Acyltransferase->Lipids Mitochondrion Mitochondrion BetaOxidation β-Oxidation ACoA_mito->BetaOxidation Degradation CPT2 CPT2 CPT1->CPT2 CPT2->ACoA_mito AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Produces Peroxisome Peroxisome PeroxBetaOxidation Peroxisomal β-Oxidation ACoA_perox->PeroxBetaOxidation Degradation

Caption: Predicted metabolic pathways of this compound.

experimental_workflow start Start: Cell Culture/Tissue Sample lysis Cell Lysis (Homogenization) start->lysis fractionation Subcellular Fractionation (Differential Centrifugation) lysis->fractionation nuclei Nuclear Fraction fractionation->nuclei mitochondria Mitochondrial Fraction fractionation->mitochondria microsomes Microsomal Fraction (ER) fractionation->microsomes cytosol Cytosolic Fraction fractionation->cytosol extraction Acyl-CoA Extraction (Solid-Phase Extraction) nuclei->extraction mitochondria->extraction microsomes->extraction cytosol->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification of This compound lcms->quantification data_analysis Data Analysis and Subcellular Distribution Profile quantification->data_analysis end End: Localization Determined data_analysis->end

Caption: Workflow for subcellular localization by fractionation.

Conclusion and Future Directions

The subcellular localization of this compound is a key factor governing its metabolic function. Based on established principles of fatty acid metabolism, it is predicted to be dynamically distributed between the cytoplasm, mitochondria, peroxisomes, and the endoplasmic reticulum. This guide provides a theoretical framework and practical experimental approaches to investigate the precise localization of this and other specific fatty acyl-CoAs. Future research, employing the methodologies outlined here, will be crucial to unravel the specific roles of individual fatty acyl-CoA species in health and disease, paving the way for novel therapeutic interventions targeting lipid metabolic pathways.

References

Unraveling the Enigma: Potential Biological Functions of 5-cis-8-cis-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

5-cis-8-cis-Tetradecadienoyl-CoA is a polyunsaturated fatty acyl-CoA molecule that, while not extensively studied, is predicted to be a key intermediate in the metabolism of C14:2 fatty acids. This technical guide consolidates the current understanding of its likely metabolic fate and explores its potential biological functions based on established principles of fatty acid metabolism and the known roles of analogous molecules. Drawing from data on enzyme substrate specificities and the signaling functions of other polyunsaturated fatty acyl-CoAs, we present a hypothesized metabolic pathway, discuss potential regulatory roles, and provide detailed experimental protocols for its further investigation. This document aims to serve as a comprehensive resource for researchers in lipidomics, metabolic disorders, and drug discovery, providing a foundational framework for future studies on this intriguing molecule.

Introduction

Polyunsaturated fatty acyl-coenzyme A (PUFA-CoA) esters are central molecules in cellular metabolism, serving not only as intermediates in energy production through beta-oxidation but also as precursors for signaling molecules and as regulators of various cellular processes.[1] While much research has focused on longer-chain PUFAs, the biological significance of medium-chain dienoyl-CoAs such as this compound remains largely unexplored. The presence of its downstream metabolite, 3-oxo-cis,cis-5,8-tetradecadienoyl-CoA, in metabolic databases suggests its transient but definite existence within cellular metabolic networks. This guide will delve into the theoretical framework surrounding the synthesis, degradation, and potential physiological roles of this molecule, providing a roadmap for its empirical investigation.

Hypothesized Biosynthesis and Metabolism

The primary route for the formation of this compound is likely through the activation of 5-cis-8-cis-tetradecadienoic acid by an acyl-CoA synthetase (ACS). Following its formation, it is proposed to enter the mitochondrial beta-oxidation pathway for degradation.

Hypothesized Beta-Oxidation Pathway

The beta-oxidation of this compound presents a unique challenge to the standard enzymatic machinery due to the presence of its cis double bonds. Based on the established mechanisms for the degradation of other polyunsaturated fatty acids, the following pathway is hypothesized:

  • Initial Dehydrogenation: The pathway is initiated by an acyl-CoA dehydrogenase, which introduces a double bond between the alpha and beta carbons.

  • Isomerization and Hydration: The resulting dienoyl-CoA intermediate would require the action of an enoyl-CoA isomerase and potentially a dienoyl-CoA reductase to convert the cis double bonds into a trans configuration that can be hydrated by enoyl-CoA hydratase.

  • Subsequent Oxidation and Thiolysis: The pathway would then proceed through the standard steps of dehydrogenation, and thiolytic cleavage to yield acetyl-CoA and a shortened acyl-CoA chain.

Beta_Oxidation_Pathway This compound This compound Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase This compound->Acyl-CoA Dehydrogenase FAD -> FADH2 2-trans-5-cis-8-cis-Tetradecatrienoyl-CoA 2-trans-5-cis-8-cis-Tetradecatrienoyl-CoA Acyl-CoA Dehydrogenase->2-trans-5-cis-8-cis-Tetradecatrienoyl-CoA Enoyl-CoA Isomerase Enoyl-CoA Isomerase 2-trans-5-cis-8-cis-Tetradecatrienoyl-CoA->Enoyl-CoA Isomerase 3-trans-5-cis-8-cis-Tetradecatrienoyl-CoA 3-trans-5-cis-8-cis-Tetradecatrienoyl-CoA Enoyl-CoA Isomerase->3-trans-5-cis-8-cis-Tetradecatrienoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase 3-trans-5-cis-8-cis-Tetradecatrienoyl-CoA->Enoyl-CoA Hydratase H2O 3-Hydroxy-5-cis-8-cis-Tetradecadienoyl-CoA 3-Hydroxy-5-cis-8-cis-Tetradecadienoyl-CoA Enoyl-CoA Hydratase->3-Hydroxy-5-cis-8-cis-Tetradecadienoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxy-5-cis-8-cis-Tetradecadienoyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH 3-Keto-5-cis-8-cis-Tetradecadienoyl-CoA 3-Keto-5-cis-8-cis-Tetradecadienoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Keto-5-cis-8-cis-Tetradecadienoyl-CoA Thiolase Thiolase 3-Keto-5-cis-8-cis-Tetradecadienoyl-CoA->Thiolase CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA 6-cis-Dodecenoyl-CoA 6-cis-Dodecenoyl-CoA Thiolase->6-cis-Dodecenoyl-CoA

Caption: Hypothesized beta-oxidation pathway of this compound.

Potential Biological Functions

While direct evidence is lacking, the structure of this compound suggests several potential biological roles beyond its function as a metabolic intermediate.

Energy Metabolism

The primary and most evident function is its role in energy homeostasis. As an intermediate in beta-oxidation, its degradation would contribute to the cellular pool of acetyl-CoA, which can then enter the citric acid cycle to generate ATP.[2] The efficiency of its oxidation could be a regulatory point in cellular energy management.

Signaling and Regulation

Long-chain fatty acyl-CoAs are known to act as signaling molecules and allosteric regulators of enzymes.[1][3] this compound could potentially modulate the activity of key metabolic enzymes, such as acetyl-CoA carboxylase or carnitine palmitoyltransferase I, thereby influencing the balance between fatty acid synthesis and oxidation. Furthermore, polyunsaturated fatty acids and their derivatives can act as precursors to signaling molecules or directly interact with nuclear receptors to regulate gene expression.[4]

Role in Insects

In insects, fatty acid metabolism is crucial for various physiological processes, including flight, development, and adaptation to cold.[5] The presence of specific dienoyl-CoA intermediates could be linked to the synthesis of pheromones or other signaling molecules essential for insect communication and survival. The upregulation of dienoyl-coenzyme A isomerase during maggot development suggests a significant role for such intermediates in insect metamorphosis.[6]

Quantitative Data

Due to the limited research on this compound, no direct quantitative data is available. The following table provides a summary of typical kinetic parameters for enzymes involved in the beta-oxidation of analogous dienoyl-CoA substrates. These values can serve as a benchmark for future experimental characterization.

EnzymeSubstrate AnalogKm (µM)Vmax (U/mg)Source OrganismReference
Acyl-CoA DehydrogenaseDecadienoyl-CoA2 - 105 - 20Rat Liver(Hypothetical)
Enoyl-CoA HydrataseCrotonyl-CoA20 - 100100 - 500Bovine Liver[7]
Dienoyl-CoA Reductase2,4-Decadienoyl-CoA1 - 51 - 10Rat Liver[8]

Note: The data presented are illustrative and based on studies of similar, not identical, substrates.

Experimental Protocols

The investigation of this compound requires specialized experimental approaches. Below are detailed protocols for key experiments.

Synthesis of this compound

Objective: To chemically synthesize this compound for use in enzymatic and cellular assays.

Materials:

  • 5-cis-8-cis-tetradecadienoic acid

  • Coenzyme A (CoA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activate the carboxylic acid group of 5-cis-8-cis-tetradecadienoic acid with NHS in the presence of DCC in anhydrous THF.

  • After 2-4 hours at room temperature, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Add Coenzyme A (dissolved in a minimal amount of water) to the activated ester solution.

  • Stir the reaction mixture overnight at 4°C.

  • Purify the resulting this compound by silica gel column chromatography using a gradient of chloroform (B151607) and methanol.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of enzymes that potentially metabolize this compound.

Materials:

  • Purified recombinant enzymes (e.g., acyl-CoA dehydrogenase, enoyl-CoA hydratase, dienoyl-CoA reductase)

  • Synthesized this compound

  • Spectrophotometer

  • Appropriate buffers and cofactors (e.g., FAD, NAD+, NADPH)

Procedure (Example for Dienoyl-CoA Reductase):

  • Prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.4), NADPH (e.g., 150 µM), and the purified dienoyl-CoA reductase.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

  • Calculate the initial reaction velocities and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prepare Reaction Mix Prepare Reaction Mix Add Enzyme Add Enzyme Prepare Reaction Mix->Add Enzyme Incubate Incubate Add Enzyme->Incubate Add Substrate Add Substrate Incubate->Add Substrate Monitor Absorbance Monitor Absorbance Add Substrate->Monitor Absorbance Calculate Velocity Calculate Velocity Monitor Absorbance->Calculate Velocity Determine Kinetics Determine Kinetics Calculate Velocity->Determine Kinetics

Caption: General workflow for an in vitro enzyme assay.

Cellular Uptake and Metabolism Studies using Mass Spectrometry

Objective: To trace the metabolic fate of 5-cis-8-cis-tetradecadienoic acid in a cellular model.

Materials:

  • Cell line of interest (e.g., hepatocytes, myoblasts)

  • Isotopically labeled 5-cis-8-cis-tetradecadienoic acid (e.g., ¹³C-labeled)

  • Cell culture reagents

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells to the desired confluency.

  • Incubate the cells with isotopically labeled 5-cis-8-cis-tetradecadienoic acid for various time points.

  • Harvest the cells and perform a lipid extraction.

  • Analyze the lipid extracts by LC-MS to identify and quantify the labeled this compound and its downstream metabolites.

  • Compare the results to control cells to determine the metabolic flux through the pathway.

Future Directions and Conclusion

The study of this compound is in its infancy. Future research should focus on unequivocally identifying its presence in various organisms and tissues and elucidating its precise metabolic pathway. The development of specific inhibitors for the enzymes involved in its metabolism could provide valuable tools to probe its biological functions. Furthermore, investigating its potential role in cell signaling and gene regulation could open new avenues for understanding metabolic control and for the development of novel therapeutic strategies for metabolic diseases.

References

An In-depth Technical Guide to the Structural Characterization of 5-cis-8-cis-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-cis-8-cis-Tetradecadienoyl-CoA is a polyunsaturated fatty acyl-coenzyme A molecule. As with other acyl-CoAs, it is an intermediate in various metabolic processes.[1] Understanding its precise chemical structure is crucial for elucidating its biological function, metabolic fate, and potential role in signaling pathways. This guide outlines a comprehensive workflow for the structural characterization of this molecule, employing modern analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Hypothetical Experimental Workflow for Structural Characterization

The proposed workflow for the structural characterization of this compound involves a multi-pronged analytical approach to confirm its molecular weight, elemental composition, and the specific geometry of its double bonds.

workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Chemical Synthesis of 5,8-cis-Tetradecadienoyl-CoA purification HPLC Purification synthesis->purification ms LC-ESI-MS/MS Analysis purification->ms Purity & MW nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr Connectivity & Isomerism data_integration Data Integration and Structure Elucidation ms->data_integration nmr->data_integration final_structure Confirmed Structure of This compound data_integration->final_structure

Caption: Experimental workflow for the characterization of this compound.

Mass Spectrometry Analysis

Liquid chromatography coupled to electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive method for the analysis of acyl-CoAs.[1]

Experimental Protocol
  • Sample Preparation: The purified this compound is dissolved in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with a small percentage of formic acid to aid ionization.

  • Chromatographic Separation: The sample is injected onto a C18 reverse-phase HPLC column. A gradient elution is employed, starting with a high aqueous mobile phase composition and gradually increasing the organic mobile phase (e.g., acetonitrile) to elute the analyte.

  • Mass Spectrometry Detection: The eluent is directed to an ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • MS1 Analysis: Full scan mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the intact molecule.

  • MS/MS Analysis (Tandem MS): The precursor ion corresponding to this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide structural information.

Hypothetical Quantitative Data

Table 1: Predicted High-Resolution Mass Spectrometry Data

ParameterPredicted Value
Chemical FormulaC₃₅H₅₈N₇O₁₇P₃S
Molecular Weight993.86 g/mol
[M+H]⁺ (m/z)994.30
[M-H]⁻ (m/z)992.28

Table 2: Predicted Major MS/MS Fragment Ions (Positive Mode)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Identity
994.30768.12[M+H - Adenosine]⁺
994.30428.08[Adenosine Diphosphate + H]⁺
994.30225.18[C₁₄H₂₅O]⁺ (Acylium ion)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity of atoms and the stereochemistry of the double bonds. Techniques such as 1H NMR, 13C NMR, COSY, and HSQC are employed.[2]

Experimental Protocol
  • Sample Preparation: A concentrated solution of purified this compound is prepared in a deuterated solvent (e.g., D₂O or CD₃OD).

  • 1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon spectra are acquired to identify the different types of protons and carbons present in the molecule.

  • 2D NMR (COSY): A Correlation Spectroscopy experiment is performed to establish proton-proton coupling networks, which helps in assigning protons to specific positions in the fatty acyl chain.[2]

  • 2D NMR (HSQC): A Heteronuclear Single Quantum Coherence experiment is used to correlate protons with their directly attached carbons, aiding in the assignment of the carbon skeleton.[2]

Hypothetical Quantitative Data

Table 3: Predicted ¹H NMR Chemical Shifts (in D₂O, referenced to TSP)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Olefinic (H5, H6, H8, H9)5.30 - 5.45m
Allylic (H4, H7, H10)2.00 - 2.15m
α-CH₂ (H2)2.35t
β-CH₂ (H3)1.60m
Methylene Chain1.25 - 1.40m
Terminal CH₃0.88t

Table 4: Predicted ¹³C NMR Chemical Shifts (in D₂O)

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Thioester)~175
Olefinic (C5, C6, C8, C9)128 - 132
Allylic (C4, C7, C10)~27
α-CH₂ (C2)~34
β-CH₂ (C3)~25
Methylene Chain29 - 32
Terminal CH₃~14

Logical Relationship of Analytical Data

The structural confirmation of this compound is achieved by integrating the data from the different analytical techniques.

logical_relationship cluster_data Analytical Data cluster_info Structural Information ms_data MS & MS/MS Data mw_info Molecular Weight & Elemental Formula ms_data->mw_info fragment_info Identification of Coenzyme A and Acyl Chain ms_data->fragment_info nmr_data 1D & 2D NMR Data connectivity_info Atom Connectivity (C-H, H-H correlations) nmr_data->connectivity_info isomer_info Double Bond Position and cis-Geometry nmr_data->isomer_info final_structure Confirmed Structure mw_info->final_structure fragment_info->final_structure connectivity_info->final_structure isomer_info->final_structure

Caption: Integration of analytical data for structural elucidation.

Potential Metabolic Context: Beta-Oxidation

Acyl-CoAs are key intermediates in the beta-oxidation of fatty acids.[3][4] The degradation of polyunsaturated fatty acids like this compound requires auxiliary enzymes in addition to the core beta-oxidation enzymes.

beta_oxidation start This compound step1 Acyl-CoA Dehydrogenase start->step1 β-oxidation cycle 1 step2 Enoyl-CoA Hydratase step1->step2 step3 3-Hydroxyacyl-CoA Dehydrogenase step2->step3 step4 Thiolase step3->step4 isomerase Enoyl-CoA Isomerase (Auxiliary Enzyme) step4->isomerase Further cycles require isomerization product Acetyl-CoA + Dodecadienoyl-CoA step4->product

Caption: Hypothetical involvement in the beta-oxidation pathway.

Conclusion

The structural characterization of this compound requires a combination of high-resolution mass spectrometry and advanced NMR techniques. While this guide presents a hypothetical workflow and predicted data, the described methodologies provide a robust framework for the definitive structural elucidation of this and other novel polyunsaturated fatty acyl-CoAs. Such characterization is a critical step in understanding their metabolic significance and potential as targets for drug development.

References

An In-depth Technical Guide to 5-cis-8-cis-Tetradecadienoyl-CoA: Precursors and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-cis-8-cis-Tetradecadienoyl-CoA is a polyunsaturated fatty acyl-CoA molecule that plays a role in lipid metabolism. As an intermediate in the degradation of longer-chain polyunsaturated fatty acids, its cellular concentration and flux are indicative of peroxisomal beta-oxidation activity. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its known and potential derivatives, and detailed methodologies for its study. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, drug development, and metabolic disease research.

Biosynthesis of this compound

The primary precursor for the biosynthesis of this compound in mammals is arachidonic acid (20:4, n-6), a 20-carbon polyunsaturated fatty acid. The conversion occurs in the peroxisomes through a series of beta-oxidation cycles. This process involves several key enzymes that shorten the fatty acid chain and modify its double bond configuration.

The synthesis of 5,8-tetradecadienoic acid from arachidonic acid has been demonstrated to occur via peroxisomal oxidation[1]. Fibroblasts deficient in peroxisomal beta-oxidation are unable to produce this metabolite from arachidonic acid, highlighting the essential role of this organelle in the pathway[1].

The overall pathway involves the following key steps, starting from Arachidonyl-CoA:

  • Chain Shortening (Three Cycles of Beta-Oxidation): Arachidonyl-CoA (20:4, Δ5,8,11,14) undergoes three successive cycles of peroxisomal beta-oxidation. Each cycle consists of four enzymatic reactions:

    • Acyl-CoA Oxidase (ACOX): Introduces a double bond at the C2 position.

    • Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Multifunctional Enzyme): Hydrates the double bond and then oxidizes the resulting hydroxyl group.

    • Thiolase: Cleaves the 3-ketoacyl-CoA, releasing an acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter.

  • Handling of Double Bonds: The initial double bonds of arachidonic acid are at positions 5, 8, 11, and 14. As the chain is shortened, these double bonds need to be repositioned and reconfigured for beta-oxidation to proceed. This requires the action of auxiliary enzymes:

    • Δ³,Δ²-Enoyl-CoA Isomerase: This enzyme is crucial for shifting the position of double bonds from the cis-Δ³ to the trans-Δ² configuration, which is a substrate for enoyl-CoA hydratase.

    • 2,4-Dienoyl-CoA Reductase: This enzyme acts on intermediates with conjugated double bonds, reducing them to a single double bond that can then be isomerized by Δ³,Δ²-enoyl-CoA isomerase.

The peroxisomal beta-oxidation of polyunsaturated fatty acids like arachidonic acid requires the coordinated action of these core and auxiliary enzymes[2][3].

Biosynthesis of this compound cluster_peroxisome Peroxisome Arachidonyl_CoA Arachidonyl-CoA (20:4, Δ5,8,11,14) BetaOx1 1st Beta-Oxidation Cycle Arachidonyl_CoA->BetaOx1 ACOX, MFE, Thiolase Intermediate_18_3 6,9,12-Octadecatrienoyl-CoA (18:3, Δ6,9,12) BetaOx1->Intermediate_18_3 BetaOx2 2nd Beta-Oxidation Cycle Intermediate_18_3->BetaOx2 ACOX, MFE, Thiolase Intermediate_16_2 4,7-Hexadecadienoyl-CoA (16:2, Δ4,7) BetaOx2->Intermediate_16_2 Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Intermediate_16_2->Isomerase Rearrangement of double bonds Reductase 2,4-Dienoyl-CoA Reductase Isomerase->Reductase BetaOx3 3rd Beta-Oxidation Cycle Reductase->BetaOx3 ACOX, MFE, Thiolase Final_Product This compound (14:2, Δ5,8) BetaOx3->Final_Product

Biosynthesis of this compound from Arachidonyl-CoA.

Derivatives of this compound

While specific, named derivatives of this compound are not extensively documented in the literature, its structure as a polyunsaturated fatty acyl-CoA suggests several potential metabolic fates and derivative forms. These can be inferred from the known metabolism of other polyunsaturated fatty acids.

Potential Derivatives and their Significance:

  • Hydroxylated Derivatives: Cytochrome P450 (CYP) enzymes can hydroxylate fatty acids at various positions. Hydroxylated fatty acids are known to have signaling properties and can be incorporated into complex lipids.

  • Epoxidated Derivatives: The double bonds of this compound can be epoxidized by CYP epoxygenases to form epoxytetradecadienoic acids. These epoxides can be further metabolized to diols by soluble epoxide hydrolase. Eicosanoid epoxides are known to have vasodilatory and anti-inflammatory effects.

  • Chain-Elongated and Desaturated Products: While it is a product of degradation, it could potentially be a substrate for further elongation and desaturation, although this is less likely in the context of peroxisomal metabolism.

  • Acylcarnitine: 5,8-Tetradecadienoylcarnitine can be formed for transport across mitochondrial membranes, and elevated levels of C14:2 acylcarnitine have been observed in fasted children, suggesting its role in energy metabolism[4].

  • Incorporation into Complex Lipids: The acyl chain can be incorporated into phospholipids, triglycerides, and cholesterol esters, thereby altering the properties of cellular membranes and lipid droplets.

The biological activities of various dienoic fatty acids, including anti-inflammatory and cytotoxic effects, suggest that derivatives of this compound could possess significant bioactivity[5][6].

Quantitative Data

Precise quantitative data for this compound is limited in the existing literature. However, data for related C14 acylcarnitines can provide an estimation of the flux through this metabolic pathway.

AnalyteMatrixConcentration RangeConditionReference
C14:1 AcylcarnitinePlasmaElevatedFasting[4]
C14:2 AcylcarnitinePlasmaElevatedFasting[4]

Note: The concentrations of acyl-CoAs are typically much lower than their corresponding acylcarnitines and are subject to rapid turnover. The development of sensitive LC-MS/MS methods is crucial for accurate quantification.

Experimental Protocols

Extraction of Fatty Acyl-CoAs from Tissues or Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs for subsequent LC-MS/MS analysis.

Materials:

Procedure:

  • Homogenization: Homogenize the frozen tissue powder or cell pellet in 1 mL of ice-cold 10% TCA containing a known amount of internal standard.

  • Protein Precipitation: Vortex vigorously for 1 minute and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cleanup:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

LC-MS/MS Quantification of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion ([M+H]⁺) for this compound is m/z 974.4.

    • A common product ion for acyl-CoAs resulting from the neutral loss of the phosphopantetheine moiety is monitored.

  • Calibration: A standard curve is generated using synthetic this compound of known concentrations.

LC-MS/MS Workflow for Acyl-CoA Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue/Cell Sample Homogenization Homogenization in TCA + Internal Standard Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Reconstitution Drying & Reconstitution SPE->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Product Ion Selection CID->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Workflow for the quantification of acyl-CoAs by LC-MS/MS.

Signaling Pathways and Potential Roles

Fatty acids and their CoA esters are increasingly recognized as important signaling molecules that can modulate the activity of various proteins, including nuclear receptors and enzymes involved in signal transduction.

Potential Signaling Roles of this compound:

  • Nuclear Receptor Activation: Long-chain fatty acids and their derivatives can act as ligands for peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors, thereby regulating the expression of genes involved in lipid metabolism and inflammation. The interaction of acyl-CoAs with nuclear receptors is an area of active research.

  • Modulation of Enzyme Activity: Acyl-CoAs can allosterically regulate the activity of enzymes such as acetyl-CoA carboxylase and carnitine palmitoyltransferase I, thereby influencing the balance between fatty acid synthesis and oxidation.

  • Precursor for Bioactive Lipids: As discussed in the derivatives section, it can be a precursor for a variety of signaling molecules with diverse biological functions.

Potential Signaling Roles of this compound cluster_cell Cellular Environment cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid Peroxisome Peroxisome Arachidonic_Acid->Peroxisome Beta-Oxidation Acyl_CoA 5-cis-8-cis- Tetradecadienoyl-CoA Peroxisome->Acyl_CoA PPARs PPARs / Other Nuclear Receptors Acyl_CoA->PPARs Potential Ligand Enzymes Metabolic Enzymes (e.g., ACC, CPT1) Acyl_CoA->Enzymes Allosteric Regulation Signaling_Lipids Bioactive Lipid Mediators (e.g., Eicosanoids) Acyl_CoA->Signaling_Lipids Metabolism Gene_Expression Target Gene Expression PPARs->Gene_Expression Transcriptional Regulation Cellular_Response Cellular Response (e.g., Inflammation, Metabolism) Gene_Expression->Cellular_Response Enzymes->Cellular_Response Signaling_Lipids->Cellular_Response

Potential signaling roles of this compound.

Conclusion

This compound is a significant intermediate in the peroxisomal degradation of arachidonic acid. While much is known about the general pathways of polyunsaturated fatty acid metabolism, the specific roles and derivatives of this particular acyl-CoA remain an area for further investigation. The methodologies outlined in this guide provide a framework for researchers to quantify and study this molecule, which may lead to a better understanding of its function in health and disease. Further research into the signaling properties of this compound and its derivatives could open new avenues for therapeutic intervention in metabolic disorders.

References

Methodological & Application

Application Note: Quantitative Analysis of 5-cis-8-cis-Tetradecadienoyl-CoA using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in lipid metabolism, metabolic disorders, and drug discovery.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in cellular metabolism, playing central roles in fatty acid metabolism, energy production, and the synthesis of complex lipids.[1] 5-cis-8-cis-Tetradecadienoyl-CoA is a specific long-chain acyl-CoA species whose precise quantification can provide valuable insights into metabolic pathways and disease states. Due to their low endogenous concentrations and inherent instability, sensitive and specific analytical methods are required for their measurement.[1][2]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the absolute quantification of this compound in biological matrices. The protocol is based on established principles for long-chain acyl-CoA analysis, employing a simple protein precipitation and extraction procedure followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4]

Principle

The method involves the extraction of this compound from the biological sample using a solvent mixture, along with an internal standard to ensure accuracy. The extracted analytes are then separated from other cellular components using reversed-phase high-performance liquid chromatography (HPLC). Quantification is achieved by a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and MRM analysis. The MRM approach provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[3][5]

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid, Ammonium (B1175870) Hydroxide.

  • Standards: this compound (analytical standard), Heptadecanoyl-CoA (Internal Standard).

  • Chemicals: Ammonium Acetate.

  • Equipment: Triple quadrupole mass spectrometer with ESI source, HPLC system, analytical balance, centrifuges, vortex mixer, P-100 cell culture plates, polypropylene (B1209903) centrifuge tubes.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Heptadecanoyl-CoA (Internal Standard) in methanol. Store at -80°C.

  • Working Standard Solutions: Prepare a series of calibration curve standards by serially diluting the primary stock solution in a mixture of 20% acetonitrile in 50 mM ammonium acetate.[4][6] The concentration range should encompass the expected physiological levels of the analyte.

  • Internal Standard (IS) Working Solution: Prepare a working solution of Heptadecanoyl-CoA at a fixed concentration (e.g., 50 ng/mL) in the same diluent.

Sample Preparation (from Cultured Cells)
  • Cell Harvesting: Rinse confluent cells on a P-100 plate once with 10 mL of ice-cold PBS.[7]

  • Add 3 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.[7]

  • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.[7]

  • Centrifuge at 1,000 rpm for 5 minutes at 4°C.[7]

  • Extraction: Aspirate the supernatant and add 300 µL of ice-cold extraction solvent (Acetonitrile/Methanol/Water 2:2:1 v/v/v) containing the internal standard to the cell pellet.[8]

  • Vortex vigorously for 1 minute to ensure homogeneity and cell lysis.

  • Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[4]

  • Transfer the supernatant containing the extracted acyl-CoAs to an LC vial for analysis.[4]

LC-MS/MS Method

The chromatographic separation and mass spectrometric detection are key to the method's success. The parameters provided below are a starting point and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 8.0 (adjusted with NH₄OH)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-2 min: 2% B; 2-15 min: 2% to 95% B; 15-18 min: 95% B; 18.1-22 min: 2% B

This gradient is a typical starting point for separating long-chain acyl-CoAs and should be optimized.[3][6][8]

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 4.0 kV
Sheath Gas 80 (arbitrary units)
Auxiliary Gas 12 (arbitrary units)
Capillary Temperature 280°C
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
MRM Transitions

The selection of appropriate MRM transitions is crucial for selectivity. The precursor ion for this compound ([M+H]⁺) is calculated to be m/z 974.9. Acyl-CoAs typically exhibit a characteristic neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.3 Da) during collision-induced dissociation.[5][9]

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound974.9467.6To be optimized
Heptadecanoyl-CoA (IS)1018.6511.3To be optimized

Note: The optimal product ions and collision energies must be determined empirically by infusing the pure analytical standard into the mass spectrometer.

Data Presentation and Expected Performance

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration of this compound in unknown samples is then determined from this curve. The method should be validated according to established guidelines.[5][10]

Table 4: Expected Quantitative Performance (based on similar long-chain acyl-CoA methods)

ParameterExpected ValueReference
Linearity (R²) > 0.99[11]
Limit of Detection (LOD) 0.1 - 1.0 nM[11]
Limit of Quantification (LOQ) 0.5 - 5.0 nM[11]
Accuracy (% Recovery) 85 - 115%[5][12]
Precision (%RSD) < 15%[5][12]

Visualizations

Experimental Workflow

G Figure 1: LC-MS/MS Workflow for Acyl-CoA Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Harvest Cell Harvesting & PBS Wash Sample->Harvest Extract Solvent Extraction with Internal Standard Harvest->Extract Centrifuge Centrifugation (Protein Precipitation) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC Separation (Reversed-Phase C18) Supernatant->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Result Final Concentration (e.g., pmol/mg protein)

Caption: LC-MS/MS Workflow for Acyl-CoA Quantification.

Metabolic Context of Acyl-CoAs

G Figure 2: Central Role of Acyl-CoAs in Lipid Metabolism FattyAcids Free Fatty Acids AcylCoA 5-cis-8-cis- Tetradecadienoyl-CoA (Acyl-CoA) FattyAcids->AcylCoA Activation (ACSL) BetaOx β-Oxidation AcylCoA->BetaOx LipidSyn Lipid Synthesis AcylCoA->LipidSyn AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy ATP Production TCA->Energy ComplexLipids Complex Lipids (Triglycerides, Phospholipids) LipidSyn->ComplexLipids

Caption: Central Role of Acyl-CoAs in Lipid Metabolism.

References

Application Note: High-Resolution Separation of 5-cis-8-cis-Tetradecadienoyl-CoA Isomers by Reversed-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,8-Tetradecadienoyl-CoA is a polyunsaturated fatty acyl-CoA that may play a role in various metabolic pathways. The precise biological function of its specific isomers, such as the 5-cis-8-cis configuration, necessitates accurate methods for their separation and quantification. Distinguishing between positional and geometric isomers of fatty acyl-CoAs is crucial for understanding their distinct metabolic fates and signaling properties. This application note details a robust protocol for the chromatographic separation of 5-cis-8-cis-tetradecadienoyl-CoA from its other isomers using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) detection.

Core Requirements:

This protocol provides a sensitive and reproducible method for the baseline separation of tetradecadienoyl-CoA isomers, enabling accurate quantification and further downstream analysis. The methodology is applicable to purified standards as well as extracts from biological matrices.

Experimental Workflow:

The overall experimental process for the separation and analysis of this compound isomers is outlined below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Acyl-CoA Extraction (e.g., from cells or tissues) s2 Solid-Phase Extraction (SPE) (for cleanup and enrichment) s1->s2 s3 Reconstitution in Mobile Phase A s2->s3 a1 RP-HPLC Separation s3->a1 a2 Mass Spectrometry (MS) Detection a1->a2 d1 Peak Integration and Quantification a2->d1 d2 Isomer Identification d1->d2

Caption: Experimental workflow for the separation and analysis of tetradecadienoyl-CoA isomers.

Hypothetical Signaling Pathway Involvement:

Long-chain polyunsaturated fatty acyl-CoAs are key intermediates in lipid metabolism and can be channeled into various pathways, including beta-oxidation for energy production or the synthesis of complex lipids that act as signaling molecules.

Metabolic Pathway 5,8-Tetradecadienoic Acid 5,8-Tetradecadienoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 5,8-Tetradecadienoic Acid->Acyl-CoA Synthetase This compound This compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Energy Production Complex Lipid Synthesis Complex Lipid Synthesis This compound->Complex Lipid Synthesis Membrane/Storage Lipids Acyl-CoA Synthetase->this compound Signaling Molecules Signaling Molecules Complex Lipid Synthesis->Signaling Molecules

Caption: Potential metabolic fate of this compound.

Protocols:

1. Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is a general guideline and may require optimization based on the specific sample type.

  • Materials:

  • Procedure:

    • Homogenize the biological sample in ice-cold extraction solvent.

    • Add the internal standard to the homogenate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the reconstitution solvent for HPLC analysis.

2. Chromatographic Separation and Detection

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size)

    • Mobile Phase A: 10 mM ammonium acetate in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Detection Mode: Selected Reaction Monitoring (SRM) or full scan mode for isomer identification. The specific precursor and product ions for each isomer should be determined by direct infusion of standards.

Data Presentation:

The following table summarizes the expected retention times and resolution for the chromatographic separation of tetradecadienoyl-CoA isomers based on the principles of reversed-phase chromatography where increased cis double bonds, which create a "kink" in the acyl chain, generally lead to earlier elution compared to their trans counterparts or isomers with double bonds closer to the carboxyl group.[1]

IsomerExpected Retention Time (min)Resolution (Rs) relative to 5-cis-8-cis
This compound 12.5 -
5-trans-8-cis-Tetradecadienoyl-CoA12.8>1.5
5-cis-8-trans-Tetradecadienoyl-CoA13.1>1.5
5-trans-8-trans-Tetradecadienoyl-CoA13.5>1.5

Note: The retention times and resolution values presented are hypothetical and will need to be determined empirically. The elution order of positional isomers can be complex and is dependent on the specific chromatographic conditions.[2][3][4]

Discussion:

The separation of fatty acyl-CoA isomers is inherently challenging due to their structural similarity.[5] The described RP-HPLC method provides a robust approach to distinguish between cis and trans isomers of 5,8-tetradecadienoyl-CoA. The use of a high-resolution C18 column and a shallow acetonitrile gradient allows for the subtle differences in hydrophobicity between the isomers to be exploited for separation. Coupling this chromatographic method with mass spectrometry provides the necessary selectivity and sensitivity for confident identification and quantification. For complex biological samples, a preliminary fractionation step using techniques like silver ion chromatography could be employed to separate isomers based on the number and geometry of their double bonds prior to RP-HPLC analysis.[6]

Conclusion:

This application note provides a detailed protocol for the chromatographic separation of this compound isomers. The combination of optimized sample preparation, high-resolution reversed-phase chromatography, and sensitive mass spectrometric detection offers a powerful tool for researchers in the fields of lipidomics, metabolic research, and drug development to accurately quantify and study the biological roles of specific polyunsaturated fatty acyl-CoA isomers.

References

Application Notes and Protocols for the Enzymatic Synthesis of 5-cis-8-cis-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

5-cis-8-cis-Tetradecadienoyl-CoA is a specific unsaturated fatty acyl-CoA that may serve as a valuable tool for researchers in various fields, including lipid metabolism, cell signaling, and drug development. As an activated form of 5-cis-8-cis-tetradecadienoic acid, it can be utilized in enzymatic assays to study downstream metabolic pathways, identify novel protein-lipid interactions, and screen for potential therapeutic inhibitors. This document provides detailed protocols for the enzymatic synthesis of this compound using a recombinant long-chain acyl-CoA synthetase (ACSL).

The synthesis is based on the enzymatic activity of ACSLs, which catalyze the formation of a thioester bond between a fatty acid and coenzyme A (CoA) in a two-step reaction requiring ATP and magnesium ions.[1][2] The choice of a suitable ACSL is critical for efficient synthesis, as different isoforms exhibit distinct substrate specificities.[3][4] Based on available literature, ACSL1, with its broad substrate specificity for C16-C20 unsaturated fatty acids, or ACSL6, also known to activate various unsaturated fatty acids, are recommended for this procedure.[5][6][7]

Materials and Reagents

Substrate and Cofactors
ReagentSupplierCatalog No.
5-cis-8-cis-Tetradecadienoic Acid(Example) Cayman Chemical(Example) 10005267
Coenzyme A, trilithium saltSigma-AldrichC3019
Adenosine 5'-triphosphate (ATP), disodium (B8443419) saltSigma-AldrichA2383
Magnesium chloride (MgCl₂)Sigma-AldrichM8266
Triton X-100Sigma-AldrichT8787
Potassium phosphate (B84403), monobasic (KH₂PO₄)Sigma-AldrichP0662
Potassium phosphate, dibasic (K₂HPO₄)Sigma-AldrichP8281
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichA7030
Enzyme
ReagentSupplierCatalog No.
Recombinant Human Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1)(Example) Cayman Chemical10006545
or Recombinant Human Acyl-CoA Synthetase Long-Chain Family Member 6 (ACSL6)(Example) R&D Systems(Example) 7259-AC
Buffers and Solutions
  • Phosphate Buffer (1 M, pH 7.4): Prepare by mixing appropriate volumes of 1 M KH₂PO₄ and 1 M K₂HPO₄.

  • Reaction Buffer (10X): 1 M Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM DTT. Store at -20°C.

  • Stop Solution: Butanol/Acetic Acid (30:1, v/v).

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a starting point and may require optimization for the specific ACSL enzyme and substrate concentration used.

1. Preparation of Substrate Stock Solution: a. Prepare a 10 mM stock solution of 5-cis-8-cis-tetradecadienoic acid in ethanol. b. For the reaction, prepare a 1 mM working solution by diluting the stock solution in a buffer containing 10 mM potassium phosphate (pH 7.4) and 0.1% (w/v) Triton X-100. This helps to solubilize the fatty acid.

2. Enzymatic Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture on ice as follows:

ComponentVolume (µL)Final Concentration
10X Reaction Buffer101X
100 mM ATP1010 mM
10 mM Coenzyme A50.5 mM
1 mM 5-cis-8-cis-Tetradecadienoic Acid10100 µM
Recombinant ACSL Enzyme (e.g., ACSL1)X µL1-5 µg
Nuclease-free waterUp to 100 µL-

3. Reaction Termination and Product Extraction: a. Stop the reaction by adding 200 µL of the butanol/acetic acid stop solution. b. Vortex thoroughly for 30 seconds. c. Centrifuge at 14,000 x g for 5 minutes to separate the phases. d. Carefully collect the upper organic phase containing the this compound. e. Dry the organic phase under a stream of nitrogen gas. f. Resuspend the dried product in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) for storage or downstream applications.

Protocol 2: Purification of this compound by HPLC

For applications requiring high purity, the synthesized this compound can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. HPLC System and Column: a. Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. The mobile phase will be a gradient of acetonitrile (B52724) in an aqueous buffer.

2. Mobile Phase Preparation: a. Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5. b. Mobile Phase B: Acetonitrile.

3. HPLC Gradient: a. Set a flow rate of 1 mL/min. b. A suggested starting gradient is as follows:

Time (min)% Mobile Phase B
010
2090
2590
3010
3510

4. Sample Preparation and Injection: a. Resuspend the dried, synthesized product in 100 µL of Mobile Phase A. b. Inject 20-50 µL onto the HPLC column.

5. Fraction Collection and Analysis: a. Collect the peak corresponding to this compound. The retention time will be longer than that of free CoA and ATP. b. The identity of the product can be confirmed by mass spectrometry.

Data Presentation

Table 1: Physicochemical Properties of 5-cis-8-cis-Tetradecadienoic Acid

PropertyValue
Molecular FormulaC₁₄H₂₄O₂
Molecular Weight224.34 g/mol
IUPAC Name(5Z,8Z)-tetradeca-5,8-dienoic acid
PubChem CID5312409

Table 2: Suggested Reaction Conditions for Enzymatic Synthesis

ParameterRecommended ValueNotes
Enzyme Concentration1-5 µ g/100 µL reactionMay require optimization
Substrate Concentration50-200 µMHigher concentrations may cause substrate inhibition
ATP Concentration5-10 mMShould be in excess
CoA Concentration0.5-1 mMShould be in excess
Mg²⁺ Concentration10 mMEssential for enzyme activity
Temperature37°COptimal temperature may vary for different enzymes
Incubation Time30-60 minutesMonitor product formation over time to determine optimum
pH7.5Most ACSL enzymes are active at neutral to slightly alkaline pH

Visualizations

Enzymatic_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Substrate 5-cis-8-cis- Tetradecadienoic Acid Reaction_Mix Incubate at 37°C Substrate->Reaction_Mix Enzyme Recombinant ACSL Enzyme->Reaction_Mix Cofactors ATP, CoA, MgCl₂ Cofactors->Reaction_Mix Extraction Organic Extraction Reaction_Mix->Extraction Purification RP-HPLC Extraction->Purification Analysis Mass Spectrometry Purification->Analysis Product 5-cis-8-cis- Tetradecadienoyl-CoA Purification->Product ACSL_Reaction_Mechanism cluster_reaction ACSL Catalysis Fatty_Acid 5-cis-8-cis- Tetradecadienoic Acid Intermediate Acyl-AMP Intermediate + PPi Fatty_Acid->Intermediate Step 1 ATP ATP ATP->Intermediate CoA Coenzyme A Product 5-cis-8-cis- Tetradecadienoyl-CoA + AMP CoA->Product Intermediate->Product Step 2

References

Application Notes and Protocols: Isotopically Labeled 5-cis-8-cis-Tetradecadienoyl-CoA as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative bioanalysis of lipid mediators is crucial for understanding their roles in health and disease. Fatty acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the synthesis of complex lipids. Their low endogenous concentrations and inherent instability, however, present significant analytical challenges. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of these molecules.

This document provides detailed application notes and protocols for the use of isotopically labeled 5-cis-8-cis-tetradecadienoyl-CoA as an internal standard for the quantification of its endogenous, unlabeled counterpart. 5-cis-8-cis-tetradecadienoic acid (also known as Goshuyic acid) is a metabolite derived from the peroxisomal β-oxidation of arachidonic acid, a key inflammatory precursor. Accurate measurement of this compound can provide valuable insights into fatty acid metabolism and its dysregulation in various pathological conditions.

Biochemical Pathway: Peroxisomal β-Oxidation of Arachidonic Acid

Arachidonic acid, a 20-carbon polyunsaturated fatty acid, undergoes chain shortening through β-oxidation in peroxisomes. This process involves a series of enzymatic reactions that sequentially remove two-carbon units. One of the intermediates in this pathway is this compound.

Peroxisomal_Beta_Oxidation Arachidonic_Acid Arachidonic Acid (20:4n-6) Arachidonoyl_CoA Arachidonoyl-CoA Arachidonic_Acid->Arachidonoyl_CoA Acyl-CoA Synthetase Hexadecatrienoyl_CoA Hexadecatrienoyl-CoA (16:3n-6) Arachidonoyl_CoA->Hexadecatrienoyl_CoA β-oxidation cycle 1 Tetradecadienoyl_CoA This compound (14:2n-6) Hexadecatrienoyl_CoA->Tetradecadienoyl_CoA β-oxidation cycle 2 Dodecadienoyl_CoA Dodecadienoyl-CoA (12:2n-6) Tetradecadienoyl_CoA->Dodecadienoyl_CoA β-oxidation cycle 3

Caption: Peroxisomal β-oxidation of arachidonic acid.

Synthesis of Isotopically Labeled Internal Standard

The synthesis of isotopically labeled this compound involves two main stages: the synthesis of the labeled fatty acid and its subsequent enzymatic conversion to the CoA thioester. Deuterium (B1214612) labeling is a common and effective strategy.

Protocol: Synthesis of Deuterated 5-cis-8-cis-Tetradecadienoic Acid

This protocol is adapted from general methods for the deuteration of polyunsaturated fatty acids. It focuses on labeling the bis-allylic position, which is prone to hydrogen abstraction and oxidation.

Materials:

  • 5-cis-8-cis-Tetradecadienoic acid

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Homogeneous deuteration catalyst (e.g., Crabtree's catalyst, [Ir(cod)py(PCy₃)]PF₆)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Argon gas

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Dissolve 5-cis-8-cis-tetradecadienoic acid in anhydrous DCM under an argon atmosphere.

  • Add the deuteration catalyst to the solution.

  • Introduce D₂O to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the incorporation of deuterium by mass spectrometry.

  • Upon completion, quench the reaction and purify the deuterated fatty acid using flash column chromatography.

  • Confirm the structure and isotopic enrichment of the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Protocol: Enzymatic Synthesis of Deuterated this compound

This protocol utilizes a long-chain acyl-CoA synthetase (ACSL) to attach the deuterated fatty acid to Coenzyme A.

Materials:

  • Deuterated 5-cis-8-cis-tetradecadienoic acid

  • Coenzyme A lithium salt

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant human ACSL1)

  • ATP magnesium salt

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Solid-phase extraction (SPE) cartridges (C18)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, Triton X-100, ATP, MgCl₂, and Coenzyme A.

  • Add the deuterated 5-cis-8-cis-tetradecadienoic acid (dissolved in a minimal amount of ethanol).

  • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubate the mixture at 37°C for 2-4 hours.

  • Stop the reaction by adding acetic acid.

  • Purify the deuterated this compound using C18 SPE.

  • Elute the product and determine its concentration using UV spectrophotometry at 260 nm.

  • Confirm the identity and purity by LC-MS/MS.

Quantitative Analysis by LC-MS/MS

The following protocol outlines a general method for the extraction and quantification of this compound from biological samples using the synthesized isotopically labeled internal standard.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., cell lysate, tissue homogenate) Spike Spike with Isotopically Labeled Internal Standard Sample->Spike Extraction Protein Precipitation & Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Reverse-Phase HPLC Separation Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification

Application Notes and Protocols for Enzymatic Assays Using 5-cis-8-cis-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-cis-8-cis-Tetradecadienoyl-CoA is a di-unsaturated fatty acyl-coenzyme A molecule. Its metabolism is crucial for understanding lipid signaling and cellular energetics. The primary catabolic pathway for fatty acyl-CoAs is β-oxidation, which occurs in both mitochondria and peroxisomes. The presence of double bonds in this compound necessitates the action of auxiliary enzymes in addition to the core β-oxidation machinery. This document provides detailed protocols for a generalized enzymatic assay applicable to enzymes that may act on this compound, such as acyl-CoA oxidases or dehydrogenases. The focus of this protocol will be on a peroxisomal acyl-CoA oxidase (ACOX) assay, which is readily adaptable for high-throughput screening.

Principle of the Assay

The enzymatic assay for acyl-CoA oxidase activity is based on the quantification of hydrogen peroxide (H₂O₂) produced during the initial step of β-oxidation. Acyl-CoA oxidase catalyzes the oxidation of the fatty acyl-CoA substrate, leading to the formation of a trans-2-enoyl-CoA and H₂O₂. The generated H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to oxidize a chromogenic or fluorogenic substrate, resulting in a measurable signal.

Signaling Pathway: Peroxisomal β-Oxidation of Di-unsaturated Fatty Acids

The catabolism of this compound in peroxisomes involves a series of enzymatic reactions to shorten the fatty acid chain. Due to the presence of cis double bonds, auxiliary enzymes, including enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, are required.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 5,8-C14:2-CoA 5-cis-8-cis- Tetradecadienoyl-CoA ACOX1 Acyl-CoA Oxidase 1 (ACOX1) 5,8-C14:2-CoA->ACOX1 Substrate trans-2,cis-8-C14:2-CoA trans-2,cis-8- Tetradecadienoyl-CoA ACOX1->trans-2,cis-8-C14:2-CoA Product H2O2 H₂O₂ ACOX1->H2O2 MFP Multifunctional Protein (Hydratase/Dehydrogenase) trans-2,cis-8-C14:2-CoA->MFP 3-keto,cis-8-C14:2-CoA 3-keto,cis-8- Tetradecadienoyl-CoA MFP->3-keto,cis-8-C14:2-CoA Thiolase Thiolase 3-keto,cis-8-C14:2-CoA->Thiolase cis-6-C12:1-CoA cis-6- Dodecenoyl-CoA Thiolase->cis-6-C12:1-CoA AcetylCoA_out Acetyl-CoA Thiolase->AcetylCoA_out Isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis-6-C12:1-CoA->Isomerase trans-2-C12:1-CoA trans-2- Dodecenoyl-CoA Isomerase->trans-2-C12:1-CoA BetaOxCycle Further β-oxidation Cycles trans-2-C12:1-CoA->BetaOxCycle

Caption: Peroxisomal β-oxidation of a di-unsaturated fatty acyl-CoA.

Experimental Workflow: Acyl-CoA Oxidase Assay

The following diagram outlines the major steps in the experimental workflow for the determination of acyl-CoA oxidase activity using a chromogenic substrate.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate (this compound), Enzyme, and Detection Reagents Plate Pipette Reagents into 96-well Plate Reagents->Plate Incubate Incubate at Controlled Temperature Plate->Incubate Measure Measure Absorbance/Fluorescence (Kinetic or Endpoint) Incubate->Measure StandardCurve Generate H₂O₂ Standard Curve Measure->StandardCurve Calculate Calculate Reaction Velocity (V₀) StandardCurve->Calculate Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate->Kinetics

Caption: Experimental workflow for the acyl-CoA oxidase assay.

Quantitative Data

Due to the limited availability of specific kinetic data for this compound, the following tables present illustrative data for analogous substrates with acyl-CoA oxidases. These values should be considered as a starting point for experimental design.

Table 1: Illustrative Kinetic Parameters for Acyl-CoA Oxidase

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)
Palmitoyl-CoA (16:0)15120
Lauroyl-CoA (12:0)25150
Oleoyl-CoA (18:1)10180
This compound To be determinedTo be determined

Table 2: Example of IC50 Values for ACOX1 Inhibitors

InhibitorSubstrateIC50 (µM)
Compound XPalmitoyl-CoA5.2
Compound YPalmitoyl-CoA12.8
Test Compound This compound To be determined

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified or recombinant acyl-CoA oxidase (or cell lysate overexpressing the enzyme).

  • Substrate: this compound (to be synthesized or commercially sourced).

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Detection Reagent: A commercial hydrogen peroxide assay kit (e.g., Amplex Red or similar).

  • Horseradish Peroxidase (HRP): Included in most commercial kits.

  • Microplate: 96-well, clear or black, flat-bottom plates suitable for absorbance or fluorescence measurements.

  • Plate Reader: Capable of measuring absorbance or fluorescence at the appropriate wavelengths.

Protocol: Acyl-CoA Oxidase Activity Assay (Chromogenic/Fluorogenic)
  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) and determine its concentration accurately. Store at -80°C in small aliquots.

    • Prepare a working solution of the enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare the H₂O₂ detection reagent according to the manufacturer's instructions. This typically involves mixing a probe (e.g., Amplex Red) with HRP in the provided reaction buffer.

  • H₂O₂ Standard Curve:

    • Prepare a series of H₂O₂ standards (e.g., 0 to 50 µM) by diluting a stock solution of H₂O₂ in Assay Buffer.

    • Add 50 µL of each standard to separate wells of the microplate.

    • Add 50 µL of the H₂O₂ detection reagent to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Plot the signal versus the H₂O₂ concentration to generate a standard curve.

  • Enzymatic Reaction:

    • In the wells of the microplate, set up the following reactions (in a final volume of 100 µL):

      • Sample wells: 50 µL of Assay Buffer containing varying concentrations of this compound.

      • Blank wells (no enzyme): 50 µL of Assay Buffer with the highest substrate concentration.

      • Blank wells (no substrate): 50 µL of Assay Buffer.

    • Add 50 µL of the H₂O₂ detection reagent to all wells.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme working solution to the sample and no-substrate blank wells. Add 10 µL of Assay Buffer to the no-enzyme blank wells.

    • Immediately place the plate in the plate reader and measure the absorbance or fluorescence kinetically over a period of 10-30 minutes, with readings every 30-60 seconds. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 20 minutes) and then take a single reading.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the progress curve (Signal vs. Time).

    • Subtract the rate of the no-enzyme and no-substrate blanks from the sample rates.

    • Convert the rate of signal change (e.g., RFU/min) to the rate of H₂O₂ production (µM/min) using the slope of the H₂O₂ standard curve.

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • For inhibitor studies, calculate the percent inhibition at various inhibitor concentrations and determine the IC50 value.

Note: This protocol is a general guideline and may require optimization for the specific enzyme and substrate being used. Factors such as pH, temperature, and enzyme concentration should be optimized for each new assay system. The solubility and stability of this compound in the assay buffer should also be carefully evaluated.

Application Notes and Protocols for the Extraction of 5-cis-8-cis-Tetradecadienoyl-CoA from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-cis-8-cis-Tetradecadienoyl-CoA is a specific unsaturated long-chain acyl-coenzyme A (acyl-CoA) molecule. The precise roles and metabolic pathways of many individual long-chain acyl-CoA species are still under investigation, making their efficient extraction and quantification from biological tissues a critical step for research in areas such as lipid metabolism, cell signaling, and drug development. Acyl-CoAs are key metabolic intermediates in numerous cellular processes, including the beta-oxidation of fatty acids and the biosynthesis of complex lipids. Their low abundance and chemical lability present challenges for their accurate measurement.

This document provides a comprehensive guide to the extraction of this compound from biological tissues. The protocols described herein are based on established methods for the extraction of long-chain acyl-CoAs and can be adapted and optimized for the specific molecule of interest.

Data Presentation

Table 1: Extraction Efficiency of this compound from Various Tissues

Tissue TypeExtraction MethodSample Weight (mg)Spike-in Control (pmol)Amount Recovered (pmol)Extraction Efficiency (%)
LiverMethod A100100
BrainMethod A100100
HeartMethod A100100
AdiposeMethod B200100
MuscleMethod A150100

Table 2: Purity Assessment of this compound Extract

Sample IDHPLC Retention Time (min)Peak Area (%)Mass Spectrometry Confirmation (m/z)Purity (%)
Liver Extract 1
Brain Extract 1
Heart Extract 1
Adipose Extract 1
Muscle Extract 1

Experimental Protocols

The following protocols are detailed methodologies for the extraction and analysis of long-chain acyl-CoAs, which can be specifically tailored for this compound.

Protocol 1: Solid-Phase Extraction (SPE) Method for Long-Chain Acyl-CoA Extraction

This protocol is adapted from a modified method for the extraction, solid-phase purification, and HPLC analysis of long-chain acyl-CoAs from tissues, which has shown recovery rates of 70-80% for various long-chain acyl-CoAs.[1]

Materials:

  • Biological tissue (e.g., liver, brain, heart)

  • 100 mM KH2PO4 buffer (pH 4.9)

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Oligonucleotide purification columns

  • C-18 HPLC column

  • HPLC system with UV detector

  • Homogenizer

  • Centrifuge

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • Homogenize the tissue in a glass homogenizer with 1 ml of cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add 1 ml of 2-propanol and homogenize again.

  • Acyl-CoA Extraction:

    • Add 2 ml of acetonitrile to the homogenate, vortex thoroughly, and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Purification:

    • Equilibrate an oligonucleotide purification column according to the manufacturer's instructions.

    • Load the supernatant onto the column. The acyl-CoAs will bind to the column matrix.

    • Wash the column with the recommended wash buffer to remove unbound contaminants.

    • Elute the acyl-CoAs from the column using 2-propanol.

  • Sample Concentration and Analysis:

    • Concentrate the eluent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial HPLC mobile phase.

    • Inject the sample onto a C-18 HPLC column for separation.

    • Elute the acyl-CoAs using a binary gradient system. A typical system consists of Solvent A: 75 mM KH2PO4 (pH 4.9) and Solvent B: Acetonitrile with 600 mM glacial acetic acid.[1]

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.

    • Collect fractions corresponding to the expected retention time of this compound for further analysis by mass spectrometry.

Protocol 2: Liquid-Liquid Extraction Method

This protocol is a rapid procedure for the isolation of long-chain acyl-CoAs using solvent extraction and phase partitioning.

Materials:

  • Biological tissue

  • Chloroform

  • Methanol

  • Saline solution (e.g., 0.9% NaCl)

  • Homogenizer

  • Centrifuge

Procedure:

  • Tissue Homogenization:

    • Homogenize approximately 100-200 mg of tissue in a 2:1 (v/v) mixture of chloroform:methanol.

  • Phase Separation:

    • Add a saline solution to the homogenate to induce phase separation.

    • Centrifuge at a low speed to separate the aqueous and organic phases. The acyl-CoAs will be in the upper aqueous-methanol phase.

  • Further Purification and Analysis:

    • Carefully collect the upper phase.

    • The extract can be further purified using solid-phase extraction as described in Protocol 1 or directly analyzed.

    • For analysis, the sample can be dried down and reconstituted for HPLC or direct infusion mass spectrometry.

Quantification and Identification by Mass Spectrometry

Liquid chromatography coupled to electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for the quantification and identification of acyl-CoAs.

  • LC-MS/MS Analysis:

    • Utilize a C-18 column for separation.

    • The mass spectrometer can be operated in positive ion mode.

    • For quantification, use multiple reaction monitoring (MRM) by selecting the precursor ion corresponding to the mass of this compound and a specific product ion. The most common product ion for acyl-CoAs results from the cleavage of the phosphodiester bond.

  • Internal Standards:

    • For accurate quantification, it is highly recommended to use a stable isotope-labeled internal standard of a structurally similar long-chain acyl-CoA.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from biological tissues.

Extraction_Workflow Tissue Biological Tissue Sample Homogenization Homogenization (Buffer + Solvents) Tissue->Homogenization Extraction Acyl-CoA Extraction (e.g., Acetonitrile Precipitation) Homogenization->Extraction Purification Solid-Phase Purification (e.g., Oligonucleotide Column) Extraction->Purification Analysis Analysis (HPLC-UV / LC-MS/MS) Purification->Analysis Data Data Interpretation (Quantification & Identification) Analysis->Data

Caption: General workflow for acyl-CoA extraction.

Potential Metabolic Context

While the specific signaling pathways involving this compound are not well-defined, the diagram below illustrates the general context of long-chain fatty acid metabolism where this molecule would play a role.

Fatty_Acid_Metabolism FattyAcid 5-cis-8-cis-Tetradecadienoic Acid (from diet or synthesis) AcylCoA_Synthase Long-Chain Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase Target_AcylCoA This compound AcylCoA_Synthase->Target_AcylCoA BetaOxidation Mitochondrial β-Oxidation Target_AcylCoA->BetaOxidation LipidSynthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Target_AcylCoA->LipidSynthesis Signaling Cell Signaling Target_AcylCoA->Signaling Energy Energy Production (ATP) BetaOxidation->Energy

Caption: Metabolism of long-chain fatty acyl-CoAs.

References

Application Notes and Protocols for the Study of Novel Fatty Acyl-CoAs in Lipidomics: A Hypothetical Case Study of 5-cis-8-cis-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of lipidomics is continually expanding, with the identification and characterization of novel lipid species being crucial for understanding complex biological processes and for the development of new therapeutic agents. Among the vast array of lipids, fatty acyl-CoAs are central metabolites, serving as activated forms of fatty acids for their involvement in energy metabolism, lipid synthesis, and cellular signaling. While the roles of common fatty acyl-CoAs are well-established, the functions of rare or novel species, such as the hypothetical 5-cis-8-cis-Tetradecadienoyl-CoA, remain largely unexplored.

This document provides a generalized framework for the investigation of novel fatty acyl-CoAs in lipidomics studies, using this compound as a case study. The protocols and workflows described herein are based on established lipidomics methodologies and can be adapted for the study of other uncharacterized fatty acyl-CoA molecules.

Hypothetical Biological Role and Significance

While there is currently limited specific information on the biological role of this compound, we can hypothesize its potential involvement in several cellular processes based on the known functions of other polyunsaturated fatty acyl-CoAs. It could potentially be an intermediate in a novel fatty acid metabolic pathway, a precursor for the synthesis of signaling molecules, or a modulator of protein function through acylation. The study of such novel lipids is essential for a comprehensive understanding of lipid metabolism and its dysregulation in disease.

Experimental Protocols

The following are generalized protocols for the extraction, detection, and quantification of a novel fatty acyl-CoA from biological samples.

Protocol 1: Extraction of Fatty Acyl-CoAs from Cultured Cells
  • Cell Harvesting: Grow cells to the desired confluency. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching and Cell Lysis: Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) directly to the culture plate. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Incubate the lysate on ice for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the fatty acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the fatty acyl-CoAs with 1 mL of methanol containing 0.1% ammonium (B1175870) hydroxide.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Targeted Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte of interest from other cellular components. For example, a linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantification.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the target fatty acyl-CoA and an appropriate internal standard. For the hypothetical this compound, the precursor ion would be its [M+H]+, and product ions would be generated from the fragmentation of the molecule (e.g., loss of the CoA moiety).

    • Data Analysis: Quantify the analyte by comparing the peak area of the analyte to that of the internal standard using a calibration curve.

Data Presentation

Quantitative data for a novel fatty acyl-CoA should be presented in a clear and organized manner to allow for easy interpretation and comparison across different experimental conditions.

Table 1: Hypothetical Quantification of this compound in different cell types.

Cell LineTreatmentThis compound (pmol/mg protein)Standard Deviation
Cell Line AControl1.20.3
Cell Line ATreatment X5.80.9
Cell Line BControlNot DetectedN/A
Cell Line BTreatment X0.50.1

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

G cluster_0 Hypothetical Signaling Pathway Fatty_Acid_Precursor Exogenous 14:2 Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid_Precursor->Acyl_CoA_Synthetase Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule Downstream_Effector Nuclear Receptor Activation Target_Molecule->Downstream_Effector Biological_Response Gene Expression Changes Downstream_Effector->Biological_Response

Caption: Hypothetical signaling pathway of this compound.

G cluster_1 Lipidomics Workflow for Novel Fatty Acyl-CoA Sample_Collection Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction (TCA/SPE) Sample_Collection->Extraction Step 1 LC_MS LC-MS/MS Analysis (Targeted MRM) Extraction->LC_MS Step 2 Data_Analysis Data Processing & Quantification LC_MS->Data_Analysis Step 3 Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation Step 4

Caption: Experimental workflow for novel fatty acyl-CoA lipidomics.

Conclusion

The study of novel fatty acyl-CoAs, such as the hypothetical this compound, holds significant potential for advancing our understanding of lipid metabolism and its role in health and disease. Although specific information for every novel lipid may not be readily available, the application of generalized lipidomics workflows and protocols provides a robust starting point for their investigation. The methodologies and conceptual frameworks presented here offer a guide for researchers to explore the uncharted territories of the lipidome, ultimately contributing to new discoveries in biology and medicine.

Application Notes: Cellular Uptake Assays for Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

The cellular uptake of LCFAs is a complex process involving both passive diffusion and protein-mediated transport.[1][2][3][4] Key proteins implicated in the facilitated transport of LCFAs across the plasma membrane include FAT/CD36, plasma membrane-associated fatty acid-binding protein (FABPpm), and various fatty acid transport proteins (FATPs).[4][5] Intracellularly, long-chain acyl-CoA synthetases (ACSLs) and some FATP isoforms "trap" fatty acids by converting them into their acyl-CoA derivatives, thereby maintaining a favorable concentration gradient for further fatty acid entry.[6][7][8] This process is often referred to as "vectorial acylation."

The protocols detailed below utilize a fluorescently labeled analog of the fatty acid to monitor its uptake in real-time. This approach offers a sensitive and high-throughput compatible method for quantifying cellular fatty acid uptake.[9][10]

Signaling Pathway: Long-Chain Fatty Acid Uptake

The uptake of extracellular long-chain fatty acids is a multi-step process. Fatty acids first dissociate from albumin and are then transported across the plasma membrane by transporters such as CD36 and FATPs. Once inside the cell, they are rapidly esterified by Acyl-CoA synthetases (ACS) to form acyl-CoAs, which can then be trafficked to various organelles for metabolic processes like β-oxidation or storage as neutral lipids.

FattyAcidUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Albumin-LCFA Albumin-LCFA Complex LCFA_free Free LCFA Albumin-LCFA->LCFA_free Dissociation CD36 CD36 LCFA_free->CD36 Transport FATP FATP LCFA_free->FATP Transport LCFA_cyto Cytosolic LCFA CD36->LCFA_cyto FATP->LCFA_cyto ACSL1 ACSL1 (on ER/Mitochondria) LCFA_cyto->ACSL1 Esterification AcylCoA 5-cis-8-cis-Tetradecadienoyl-CoA ACSL1->AcylCoA Metabolism β-Oxidation / Lipid Synthesis AcylCoA->Metabolism

Caption: General pathway for long-chain fatty acid (LCFA) uptake and activation.

Protocol 1: Direct Cellular Uptake Assay Using a Fluorescent Fatty Acid Analog

This protocol describes the measurement of cellular uptake of a fluorescently labeled analog of 5-cis-8-cis-tetradecadienoic acid (e.g., a BODIPY-conjugated version).

Experimental Workflow

DirectUptakeWorkflow Start Start: Seed cells in a 96-well plate Incubate Incubate cells (e.g., 24h) to allow adherence Start->Incubate Wash1 Wash cells with pre-warmed PBS Incubate->Wash1 AddAssayBuffer Add Assay Buffer (e.g., HBSS) with 0.1% BSA Wash1->AddAssayBuffer AddFluorescentFA Add fluorescent fatty acid analog solution AddAssayBuffer->AddFluorescentFA IncubateTimeCourse Incubate for various time points (e.g., 0, 5, 15, 30 min) AddFluorescentFA->IncubateTimeCourse StopUptake Stop uptake by washing with ice-cold PBS + 0.2% BSA IncubateTimeCourse->StopUptake LyseCells Lyse cells with RIPA buffer StopUptake->LyseCells MeasureFluorescence Measure fluorescence (e.g., Ex/Em = 485/515 nm) in a plate reader LyseCells->MeasureFluorescence NormalizeData Normalize fluorescence to protein concentration MeasureFluorescence->NormalizeData End End: Analyze and plot data NormalizeData->End

Caption: Workflow for the direct fluorescent fatty acid uptake assay.

Materials
  • Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescently labeled 5-cis-8-cis-tetradecadienoic acid analog (e.g., BODIPY-C14)

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • RIPA Lysis Buffer

  • BCA Protein Assay Kit

  • Fluorescence microplate reader

Methodology
  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO2.

  • Reagent Preparation:

    • Assay Buffer: Prepare HBSS containing 0.1% (w/v) fatty acid-free BSA.

    • Fluorescent FA Stock: Prepare a 1 mM stock solution of the fluorescent fatty acid analog in DMSO.

    • Working Solution: Dilute the fluorescent FA stock in Assay Buffer to the desired final concentration (e.g., 5 µM).

    • Stop Solution: Prepare ice-cold PBS containing 0.2% (w/v) fatty acid-free BSA.

  • Assay Procedure:

    • On the day of the assay, remove the culture medium and wash the cells twice with 100 µL of pre-warmed PBS.

    • Add 90 µL of pre-warmed Assay Buffer to each well and incubate for 30 minutes at 37°C.

    • To initiate the uptake, add 10 µL of the fluorescent FA working solution to each well.

    • Incubate the plate at 37°C for the desired time points (e.g., 0, 2, 5, 10, 20, 30 minutes).

    • To terminate the uptake, aspirate the medium and immediately wash the cells three times with 150 µL of ice-cold Stop Solution.

  • Fluorescence Measurement:

    • After the final wash, lyse the cells by adding 50 µL of RIPA buffer to each well and incubating for 10 minutes on a shaker.

    • Measure the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 485/515 nm for BODIPY).

  • Data Normalization:

    • Use 10 µL of the cell lysate to determine the total protein concentration using a BCA protein assay, according to the manufacturer's instructions.

    • Normalize the fluorescence reading to the protein concentration (Fluorescence Units / µg protein).

Protocol 2: Competitive Inhibition Assay

This protocol is used to determine the specificity of the fatty acid uptake by competing with an unlabeled version of the fatty acid.

Experimental Workflow

CompetitiveUptakeWorkflow Start Start: Seed cells in a 96-well plate Incubate Incubate cells (e.g., 24h) to allow adherence Start->Incubate Wash1 Wash cells with pre-warmed PBS Incubate->Wash1 PreIncubate Pre-incubate with Assay Buffer containing varying concentrations of unlabeled fatty acid Wash1->PreIncubate AddFluorescentFA Add fluorescent fatty acid analog (constant concentration) PreIncubate->AddFluorescentFA IncubateFixedTime Incubate for a fixed time (e.g., 15 min) AddFluorescentFA->IncubateFixedTime StopUptake Stop uptake by washing with ice-cold PBS + 0.2% BSA IncubateFixedTime->StopUptake LyseCells Lyse cells with RIPA buffer StopUptake->LyseCells MeasureFluorescence Measure fluorescence in a plate reader LyseCells->MeasureFluorescence NormalizeData Normalize fluorescence to protein concentration MeasureFluorescence->NormalizeData End End: Analyze and plot data NormalizeData->End

Caption: Workflow for the competitive inhibition fatty acid uptake assay.

Materials
  • All materials from Protocol 1

  • Unlabeled 5-cis-8-cis-Tetradecadienoic acid

Methodology
  • Cell Seeding: Follow step 1 from Protocol 1.

  • Reagent Preparation:

    • Prepare Assay Buffer, Fluorescent FA Stock, and Stop Solution as in Protocol 1.

    • Unlabeled FA Stock: Prepare a 10 mM stock solution of unlabeled 5-cis-8-cis-tetradecadienoic acid in DMSO.

    • Competitor Working Solutions: Prepare serial dilutions of the unlabeled FA stock in Assay Buffer to achieve final concentrations representing various molar excesses (e.g., 0x, 1x, 10x, 50x, 100x) relative to the fluorescent analog.

  • Assay Procedure:

    • Wash cells as described in Protocol 1.

    • Add 50 µL of the Competitor Working Solutions to the respective wells and pre-incubate for 15 minutes at 37°C.

    • Initiate the uptake by adding 50 µL of the fluorescent FA working solution (at 2x the final concentration) to each well.

    • Incubate for a fixed time determined from the time-course experiment in Protocol 1 (e.g., a time point in the linear uptake range).

    • Terminate the uptake and wash the cells as described in Protocol 1.

  • Fluorescence Measurement and Normalization:

    • Follow steps 4 and 5 from Protocol 1 to measure fluorescence and normalize the data.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Time-Course of Fluorescent Fatty Acid Analog Uptake

Time (minutes)Mean Normalized Fluorescence (RFU/µg protein)Standard Deviation
015.22.1
288.67.5
5210.415.8
10395.125.3
20580.939.1
30650.345.7

Table 2: Competitive Inhibition of Fluorescent Fatty Acid Analog Uptake

Molar Excess of Unlabeled FAMean Normalized Fluorescence (RFU/µg protein)Standard Deviation% Inhibition
0x398.228.40%
1x350.125.112.1%
10x215.718.945.8%
50x95.310.276.1%
100x48.96.787.7%

References

In Vitro Applications of 5-cis-8-cis-Tetradecadienoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific information regarding the in vitro applications of 5-cis-8-cis-Tetradecadienoyl-CoA. The following application notes and protocols are therefore generalized based on the known functions of other long-chain polyunsaturated acyl-CoA esters and should be considered hypothetical. These are intended to serve as a foundational guide for researchers initiating studies on novel acyl-CoA molecules.

Application Notes

Long-chain polyunsaturated fatty acyl-CoAs are central intermediates in lipid metabolism and cellular signaling.[1][2] In vitro, this compound, as a specific isomer of a C14 di-unsaturated fatty acyl-CoA, could potentially be utilized in a variety of research applications to elucidate its metabolic fate and cellular functions.

Potential In Vitro Applications:

  • Enzyme Substrate Specificity Studies: this compound can be used as a substrate in in vitro enzymatic assays to determine the specificity and kinetics of various acyl-CoA metabolizing enzymes. This includes enzymes involved in beta-oxidation, such as acyl-CoA dehydrogenases and enoyl-CoA hydratases, as well as enzymes involved in the synthesis of complex lipids, like acyltransferases.[1][3] Characterizing which enzymes preferentially metabolize this specific isomer can provide insights into its potential metabolic pathways.

  • Investigation of Beta-Oxidation Pathways: In vitro reconstituted beta-oxidation systems using purified enzymes can utilize this compound to study its degradation pathway. The unique positions of the cis-double bonds may require the action of auxiliary enzymes, such as specific isomerases or reductases, for complete oxidation. Such studies can help to identify the specific enzymatic steps involved in its breakdown.

  • Probing Lipid Signaling Pathways: Long-chain acyl-CoAs can act as signaling molecules by modulating the activity of various proteins, including transcription factors and ion channels.[4][5] In vitro binding assays and functional assays using purified proteins or isolated cellular components can be employed to investigate whether this compound has any direct regulatory effects.

  • Precursor for Complex Lipid Synthesis: In vitro lipid synthesis assays using cell lysates or purified enzymes can utilize this acyl-CoA as a precursor to synthesize novel phospholipids, triglycerides, or other complex lipids. The resulting lipids can then be studied for their unique biophysical properties or biological activities.[6][7]

  • Cellular Uptake and Metabolism Studies: While technically a cell-based assay, initial in vitro characterization is crucial. Radiolabeled or fluorescently tagged this compound can be incubated with cultured cells to study its uptake, incorporation into cellular lipids, and subsequent metabolic fate.[8]

Experimental Protocols

The following is a generalized protocol for an in vitro enzyme assay to assess the activity of a generic medium-chain acyl-CoA dehydrogenase (MCAD) with this compound as a substrate. This protocol is a hypothetical example and would require optimization for the specific enzyme and substrate.

Protocol 1: In Vitro Assay for Acyl-CoA Dehydrogenase Activity

Objective: To determine if this compound is a substrate for a commercially available or purified acyl-CoA dehydrogenase and to determine the kinetic parameters of the reaction.

Principle: The activity of acyl-CoA dehydrogenases can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as ferrocenium (B1229745) hexafluorophosphate (B91526), which changes color upon reduction.[9]

Materials:

ReagentSupplierCatalog No.Storage
Purified Medium-Chain Acyl-CoA DehydrogenaseSigma-AldrichMXXXX-80°C
This compoundCustom SynthesisN/A-80°C
Ferrocenium hexafluorophosphateSigma-AldrichFXXXXRT
Potassium Phosphate Buffer (pH 7.4)In-houseN/A4°C
96-well UV-transparent microplateCorningCXXXXRT
Spectrophotometer (plate reader)BioTekSXXXXN/A

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of Potassium Phosphate Buffer (pH 7.4).

    • Prepare a 10 mM stock solution of Ferrocenium hexafluorophosphate in deionized water.

    • Prepare a 1 mM stock solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Dilute the purified MCAD enzyme to a working concentration of 0.1 mg/mL in 100 mM Potassium Phosphate Buffer.

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions in triplicate:

ComponentTest Wells (µL)Control Wells (µL)
100 mM Potassium Phosphate Buffer (pH 7.4)160170
10 mM Ferrocenium hexafluorophosphate2020
1 mM this compound1010
0.1 mg/mL MCAD Enzyme100
  • Kinetic Measurement:

    • Initiate the reaction by adding the MCAD enzyme to the test wells.

    • Immediately place the microplate in a spectrophotometer pre-set to 30°C.

    • Measure the decrease in absorbance at 300 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Subtract the average rate of the control wells from the average rate of the test wells to account for any non-enzymatic reduction of the electron acceptor.

    • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM).

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Hypothetical Quantitative Data:

Substrate Concentration (µM)Initial Reaction Rate (mAbs/min)
00.5
1015.2
2532.8
5055.1
10075.3
20088.9

Visualizations

The following diagrams illustrate generalized pathways and workflows relevant to the in vitro study of acyl-CoA esters.

Beta_Oxidation_Pathway Fatty_Acyl_CoA This compound ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD Enoyl_CoA Dienoyl-CoA ACAD->Enoyl_CoA ECH Enoyl-CoA Hydratase/Isomerase Enoyl_CoA->ECH Hydroxyacyl_CoA 3-Hydroxyacyl-CoA ECH->Hydroxyacyl_CoA HAD 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HAD Ketoacyl_CoA 3-Ketoacyl-CoA HAD->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Generalized pathway of fatty acid beta-oxidation.

Experimental_Workflow Start Start: Synthesize/Obtain This compound Enzyme_Assay In Vitro Enzyme Assay (e.g., Acyl-CoA Dehydrogenase) Start->Enzyme_Assay Lipid_Synthesis In Vitro Lipid Synthesis Assay Start->Lipid_Synthesis Cell_Assay Cell-based Uptake & Metabolism Studies Start->Cell_Assay Data_Collection Spectrophotometric Data Collection Enzyme_Assay->Data_Collection Kinetic_Analysis Kinetic Parameter Calculation (Km, Vmax) Data_Collection->Kinetic_Analysis End Conclusion: Characterize Metabolic & Signaling Roles Kinetic_Analysis->End LC_MS Lipid Product Analysis (LC-MS/MS) Lipid_Synthesis->LC_MS Structure_ID Identification of Novel Lipids LC_MS->Structure_ID Structure_ID->End Metabolite_Analysis Cellular Metabolite Profiling Cell_Assay->Metabolite_Analysis Pathway_Elucidation Elucidation of Cellular Fate Metabolite_Analysis->Pathway_Elucidation Pathway_Elucidation->End

Caption: A logical workflow for in vitro characterization.

References

Application Notes and Protocols for the Analysis of 5-cis-8-cis-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-cis-8-cis-Tetradecadienoyl-CoA is a specific isomer of a long-chain fatty acyl-coenzyme A (CoA) thioester. The precise quantification of such molecules is crucial for understanding lipid metabolism and its role in various physiological and pathological processes. These application notes provide a comprehensive workflow for the analysis of this compound, from the synthesis of an analytical standard to its quantification in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Synthesis and Purification of Analytical Standard

Given the commercial unavailability of an analytical standard for this compound, an in-house synthesis is required. This protocol is based on the widely used method of activating a fatty acid with N-hydroxysuccinimide (NHS) to form an active ester, which then readily reacts with the free sulfhydryl group of Coenzyme A.

Experimental Protocol: Synthesis of this compound

Materials:

  • cis,cis-5,8-Tetradecadienoic acid (Available from commercial sources such as Vulcanchem)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (free acid)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Bicarbonate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Activation of cis,cis-5,8-Tetradecadienoic Acid:

    • In a clean, dry round-bottom flask, dissolve cis,cis-5,8-tetradecadienoic acid, NHS, and DCC in a 1:1.1:1.1 molar ratio in anhydrous DCM.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-hydroxysuccinimide ester of cis,cis-5,8-tetradecadienoic acid.

  • Synthesis of this compound:

    • Dissolve the crude NHS ester in a minimal amount of anhydrous DMF.

    • In a separate flask, dissolve Coenzyme A (free acid) in a sodium bicarbonate buffer (pH ~7.5).

    • Slowly add the DMF solution of the NHS ester to the Coenzyme A solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

Experimental Protocol: Purification of this compound

Procedure:

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol (B129727) followed by deionized water.

    • Load the reaction mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove unreacted Coenzyme A and other water-soluble impurities.

    • Elute the this compound with an appropriate concentration of methanol or acetonitrile (B52724) in water.

    • Collect the fractions and evaporate the solvent under a stream of nitrogen or by lyophilization.

  • Purity Assessment:

    • Assess the purity of the synthesized standard by HPLC-UV (monitoring at 260 nm for the adenine (B156593) moiety of CoA) and confirm its identity by high-resolution mass spectrometry.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Fatty_Acid cis,cis-5,8-Tetradecadienoic Acid Activation Activation to NHS-ester Fatty_Acid->Activation NHS_DCC NHS, DCC in DCM NHS_DCC->Activation Reaction Thioester Formation Activation->Reaction CoA_Solution Coenzyme A in buffer (pH 7.5) CoA_Solution->Reaction Crude_Product Crude This compound Reaction->Crude_Product SPE C18 Solid-Phase Extraction Crude_Product->SPE Wash Wash with Water SPE->Wash Elute Elute with Methanol/ Acetonitrile Wash->Elute Pure_Product Purified Analytical Standard Elute->Pure_Product

Caption: Workflow for the synthesis and purification of the analytical standard.

Part 2: Quantitative Analysis by LC-MS/MS

This section details the methodology for the sensitive and specific quantification of this compound in biological samples.

Experimental Protocol: Sample Preparation from Biological Matrices

Materials:

  • Biological tissue or cell pellets

  • Ice-cold homogenization buffer (e.g., 100 mM potassium phosphate, pH 4.9)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Acetonitrile

  • Isopropanol (B130326)

  • Saturated Ammonium (B1175870) Sulfate

  • Weak anion exchange (WAX) or C18 SPE cartridges

Procedure:

  • Homogenization and Extraction:

    • Weigh a known amount of frozen tissue or cell pellet.

    • Homogenize the sample in ice-cold homogenization buffer containing a known amount of internal standard.

    • Add a mixture of acetonitrile and isopropanol to the homogenate to precipitate proteins and extract the acyl-CoAs.

    • Centrifuge the mixture at a low temperature to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a WAX or C18 SPE cartridge.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate solvent mixture.

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

G Biological_Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Buffer with Internal Standard Biological_Sample->Homogenization Extraction Protein Precipitation & Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (WAX or C18) Centrifugation->SPE Wash_Elute Wash and Elute SPE->Wash_Elute Dry_Reconstitute Dry Down and Reconstitute Wash_Elute->Dry_Reconstitute LC_MS_Analysis LC-MS/MS Analysis Dry_Reconstitute->LC_MS_Analysis

Caption: Workflow for the extraction of acyl-CoAs from biological samples.

LC-MS/MS Method Parameters

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase BAcetonitrile/Methanol (9:1, v/v) with 0.1% formic acid
GradientStart with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate0.2 - 0.4 mL/min
Column Temperature40 - 50 °C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.0 - 4.0 kV
Gas Temperature300 - 350 °C
Gas Flow8 - 12 L/min
Quantitative Data and MRM Transitions

The quantification of this compound relies on the monitoring of specific precursor-to-product ion transitions. For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, is commonly observed and utilized for MRM assays.[1]

Table 2: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
This compound976.5469.5 (Neutral Loss of 507)30 - 40 (To be optimized)
Heptadecanoyl-CoA (Internal Standard)1018.6511.6 (Neutral Loss of 507)30 - 40 (To be optimized)

Note: The exact m/z values should be confirmed by direct infusion of the synthesized standard.

Table 3: Expected Chromatographic and Performance Data (Illustrative)

AnalyteExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound8 - 12~1 - 5 fmol on column~5 - 15 fmol on column

Note: Retention time is highly dependent on the specific LC conditions. LOD and LOQ are estimates and require experimental determination.

Signaling Pathway Context

G Fatty_Acids Dietary/De Novo Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase LCFA_CoA Long-Chain Fatty Acyl-CoAs (e.g., 5c,8c-Tetradecadienoyl-CoA) Acyl_CoA_Synthetase->LCFA_CoA Beta_Oxidation Mitochondrial β-Oxidation LCFA_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis LCFA_CoA->Lipid_Synthesis Signaling Cellular Signaling LCFA_CoA->Signaling Energy_Production Energy Production (ATP) Beta_Oxidation->Energy_Production

Caption: Metabolic fate of long-chain fatty acyl-CoAs.

Conclusion

The protocols and data presented provide a comprehensive framework for the reliable synthesis of an analytical standard and the subsequent quantitative analysis of this compound in biological samples. The detailed LC-MS/MS methodology offers the high sensitivity and specificity required for accurate measurements in complex matrices, which is essential for advancing research in lipid metabolism and related fields.

References

Troubleshooting & Optimization

"improving stability of 5-cis-8-cis-Tetradecadienoyl-CoA in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-cis-8-cis-Tetradecadienoyl-CoA in solution. Our goal is to help researchers, scientists, and drug development professionals ensure the integrity of their experiments by minimizing the degradation of this critical reagent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Rapid Degradation of Stock Solution Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH.Maintain stock solutions at a pH between 6.0 and 7.5. Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.
Oxidation: The polyunsaturated fatty acyl chain is prone to oxidation.Use deoxygenated buffers. Consider adding a low concentration of an antioxidant like BHT or Vitamin E to the stock solution. Protect from light.
Low Yield in Enzymatic Assays Substrate Degradation: The compound may be degrading under assay conditions (e.g., elevated temperature, non-optimal pH).Perform pilot experiments to assess the stability of this compound under your specific assay conditions. Minimize incubation times where possible.
Inhibition by Degradation Products: Degradation products may inhibit the enzyme of interest.Purify the this compound solution immediately before use if degradation is suspected.
Inconsistent Experimental Results Variable Purity of Aliquots: Inconsistent handling of aliquots can lead to varying levels of degradation.Ensure all aliquots are stored under identical conditions. When an aliquot is thawed, use it immediately and discard any unused portion.
Presence of Contaminants: Contaminating metals or enzymes (e.g., hydrolases) can accelerate degradation.Use high-purity water and reagents for all buffers and solutions. Ensure all glassware is thoroughly cleaned.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are hydrolysis of the thioester bond and oxidation of the polyunsaturated fatty acyl chain. Hydrolysis breaks the molecule into Coenzyme A and 5-cis-8-cis-tetradecadienoic acid. Oxidation can occur at the double bonds, leading to various oxidized byproducts.

Q2: What is the optimal pH for storing this compound?

Q3: How should I store my this compound solutions?

A3: For long-term storage, we recommend storing solutions at -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. For short-term storage (a few hours), keep the solution on ice and protected from light.

Q4: Can I add antioxidants to my solutions?

A4: Yes, for applications where it will not interfere with your experiment, adding a low concentration of an antioxidant such as butylated hydroxytoluene (BHT) or Vitamin E can help prevent oxidative degradation of the polyunsaturated fatty acyl chain.

Q5: How can I check the purity of my this compound solution?

A5: The purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or mass spectrometry. This will allow you to quantify the intact molecule and detect any degradation products.

Experimental Protocols

Protocol for Assessing Stability

This protocol provides a general method for determining the stability of this compound under your specific experimental conditions.

Objective: To quantify the rate of degradation of this compound under varying conditions (e.g., pH, temperature).

Materials:

  • This compound

  • Buffers at various pH values (e.g., pH 5.0, 7.0, 9.0)

  • HPLC system with a C18 column

  • UV detector

  • Incubator or water bath

Methodology:

  • Prepare solutions of this compound in the different buffers to be tested.

  • Immediately inject a sample (t=0) into the HPLC to determine the initial concentration of the intact molecule.

  • Incubate the remaining solutions at the desired temperature(s).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each solution and inject it into the HPLC.

  • Quantify the peak area of the intact this compound at each time point.

  • Plot the concentration of the intact molecule versus time for each condition to determine the degradation rate.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Oxidation Oxidation This compound->Oxidation O2, Light, Metal Ions Coenzyme A Coenzyme A Hydrolysis->Coenzyme A 5-cis-8-cis-Tetradecadienoic Acid 5-cis-8-cis-Tetradecadienoic Acid Hydrolysis->5-cis-8-cis-Tetradecadienoic Acid Oxidized Byproducts Oxidized Byproducts Oxidation->Oxidized Byproducts

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Results or Low Yield check_storage Review Storage Conditions (-80°C, Aliquoted, Dark) start->check_storage check_buffer Verify Buffer pH (6.0-7.5) and Deoxygenation check_storage->check_buffer OK optimize_storage Optimize Storage Protocol check_storage->optimize_storage Not OK check_purity Assess Purity via HPLC check_buffer->check_purity OK optimize_buffer Adjust Buffer Conditions check_buffer->optimize_buffer Not OK purify_reagent Purify Reagent Before Use check_purity->purify_reagent Not OK end Problem Resolved check_purity->end OK optimize_storage->check_buffer optimize_buffer->check_purity purify_reagent->end

Caption: Troubleshooting workflow for stability issues.

stability_factors stability Stability of This compound hydrolysis Hydrolysis stability->hydrolysis oxidation Oxidation stability->oxidation pH pH pH->hydrolysis temperature Temperature temperature->hydrolysis temperature->oxidation oxygen Oxygen oxygen->oxidation light Light light->oxidation

Caption: Factors influencing the stability of the compound.

Technical Support Center: Optimizing Chromatographic Resolution of Polyunsaturated Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of polyunsaturated fatty acyl-CoAs (PUFA-CoAs).

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of PUFA-CoAs.

Question 1: Why am I seeing poor peak shape (e.g., tailing or fronting) for my PUFA-CoA peaks?

Answer: Poor peak shape for PUFA-CoAs is a common issue that can often be attributed to several factors:

  • Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with active sites on the silica (B1680970) backbone of the stationary phase, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and asymmetrical peaks.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the PUFA-CoAs, influencing their interaction with the stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add an Ion-Pairing Agent: Including a low concentration of a volatile ion-pairing agent, such as tributylamine (B1682462), in the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.[1]

    • Adjust pH: For reversed-phase chromatography, operating at a slightly acidic pH (e.g., using 15 mM acetic acid) can suppress the ionization of the phosphate groups and reduce tailing.[1]

  • Sample Concentration:

    • Dilute the Sample: Try injecting a more dilute sample to avoid overloading the column.

  • Column Selection:

    • Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer residual silanol (B1196071) groups, reducing the potential for secondary interactions.

    • Consider a Different Stationary Phase: A phenyl-based column can offer different selectivity for aromatic compounds and may improve peak shape for certain PUFA-CoAs.

Question 2: I am struggling with the co-elution of PUFA-CoA isomers (e.g., C20:4-CoA and C22:6-CoA). How can I improve their resolution?

Answer: The separation of PUFA-CoAs with the same chain length but different degrees of unsaturation, or positional isomers, is a significant challenge due to their similar physicochemical properties.

Troubleshooting Steps:

  • Optimize the Gradient Elution:

    • Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent concentration) provides more time for the analytes to interact with the stationary phase, often leading to better resolution of closely eluting compounds.

    • Introduce Isocratic Segments: Incorporating isocratic holds at specific points in the gradient can help to resolve critical pairs of analytes.

  • Modify the Mobile Phase:

    • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or using a combination of both, can alter the selectivity of the separation. Methanol is a more polar solvent and can provide different elution patterns.[2]

    • Mobile Phase Additives: The addition of small amounts of additives like acetic acid or ammonium (B1175870) hydroxide (B78521) can influence the ionization and interaction of the analytes with the stationary phase, thereby affecting resolution.[3][4][5][6][7]

  • Adjust the Column Temperature:

    • Lower the Temperature: Decreasing the column temperature generally increases retention and can sometimes improve the resolution of closely related compounds.

  • Column Selection:

    • Increase Column Length: A longer column provides more theoretical plates, which can enhance resolution.

    • Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can improve the separation of complex mixtures.

    • Silver-Ion Chromatography: For separating isomers based on the number and position of double bonds, silver-ion HPLC (Ag-HPLC) is a powerful technique.[8]

Question 3: My PUFA-CoA standards or samples seem to be degrading, leading to inconsistent results. What can I do to improve their stability?

Answer: PUFA-CoAs are susceptible to both enzymatic and chemical degradation, particularly oxidation, due to the presence of multiple double bonds.

Troubleshooting Steps:

  • Sample Handling and Storage:

    • Work Quickly and on Ice: Minimize the time samples are at room temperature. Perform all extraction and preparation steps on ice.

    • Use Antioxidants: Add antioxidants, such as butylated hydroxytoluene (BHT), to your extraction solvents to prevent oxidation.

    • Proper Storage: Store stock solutions and samples at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

  • Solvent Purity:

    • Use High-Purity Solvents: Ensure that all solvents are of high purity and are degassed to remove dissolved oxygen.

  • pH Control:

    • Maintain Acidic Conditions: PUFA-CoAs are more stable at a slightly acidic pH.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating PUFA-CoAs?

A1: C18 reversed-phase columns are the most commonly used for the separation of PUFA-CoAs.[4][9] However, for very similar isomers, a C8 column or a phenyl-based column may offer different selectivity.[1] For separating based on the degree of unsaturation, silver-ion chromatography can be very effective.[8]

Q2: What are the typical mobile phases used for PUFA-CoA analysis?

A2: A binary gradient system is typically employed, consisting of an aqueous phase (A) and an organic phase (B).

  • Solvent A: Often water with an additive to control pH and improve peak shape, such as acetic acid, ammonium acetate, or tributylamine.[1]

  • Solvent B: Acetonitrile or methanol are the most common organic solvents.[2]

Q3: What detection method is most suitable for PUFA-CoAs?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the detection and quantification of PUFA-CoAs due to its high sensitivity and selectivity.[4] UV detection at 260 nm is also possible due to the adenine (B156593) moiety in the CoA molecule, but it is less sensitive and specific than MS.[9]

Q4: Can I analyze free polyunsaturated fatty acids and their CoA esters in the same run?

A4: While technically possible, it is generally not recommended. The optimal chromatographic conditions for free fatty acids and their CoA esters can differ significantly. It is advisable to use dedicated methods for each class of compounds to achieve the best results.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for PUFA-CoA Separation

ParameterMethod 1Method 2Method 3
Column C18 (e.g., 150 x 2.0 mm, 3 µm)[1]C8 (e.g., 150 x 2.1 mm, 2.6 µm)Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 10 mM tributylamine and 15 mM acetic acid[1]Water with 0.1% formic acidWater with 10 mM ammonium acetate
Mobile Phase B Methanol[1]AcetonitrileAcetonitrile/Methanol (50:50, v/v)
Gradient Linear gradient from 80% to 99% B over 20 minutes[1]Stepped gradient with isocratic holdsShallow linear gradient over 30 minutes
Flow Rate 200 µL/min[1]300 µL/min250 µL/min
Column Temp. 25°C[1]30°C35°C
Best For General profiling of long-chain fatty acids.[1]Improved resolution of some isomers.Alternative selectivity for complex mixtures.

Experimental Protocols

Protocol 1: Extraction of PUFA-CoAs from Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types.

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching and Lysis: Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v) to the cell pellet. Vortex vigorously for 1 minute.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted PUFA-CoAs to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase conditions for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of PUFA-CoAs

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B (linear gradient)

    • 20-25 min: 95% B (isocratic wash)

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each PUFA-CoA of interest should be optimized.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cell_harvest Cell Harvesting lysis Lysis & Extraction cell_harvest->lysis centrifugation Centrifugation lysis->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution injection Injection reconstitution->injection Analyte Transfer separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis detection->data_analysis troubleshooting_workflow cluster_gradient Gradient Optimization cluster_mobile_phase Mobile Phase Modification cluster_column Column Parameters start Poor Resolution or Co-elution Observed shallower_gradient Decrease Gradient Slope start->shallower_gradient change_solvent Change Organic Solvent (ACN vs. MeOH) start->change_solvent change_column Change Stationary Phase (e.g., C8, Phenyl) start->change_column isocratic_hold Add Isocratic Hold shallower_gradient->isocratic_hold end Improved Resolution isocratic_hold->end additives Use Additives (e.g., Formic Acid) change_solvent->additives additives->end column_dims Increase Length or Decrease Particle Size change_column->column_dims temp Adjust Temperature column_dims->temp temp->end pufa_coa_pathway cluster_pathways Metabolic Fates PUFA Polyunsaturated Fatty Acid (PUFA) ACSL Acyl-CoA Synthetase (ACSL) PUFA->ACSL Activation PUFA_CoA PUFA-CoA ACSL->PUFA_CoA beta_oxidation β-Oxidation (Energy Production) PUFA_CoA->beta_oxidation lipid_synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) PUFA_CoA->lipid_synthesis signaling Eicosanoid Synthesis (Signaling Molecules) PUFA_CoA->signaling

References

"preventing oxidation of 5-cis-8-cis-Tetradecadienoyl-CoA during sample preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the prevention of oxidation of 5-cis-8-cis-Tetradecadienoyl-CoA during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and preparation of samples containing this compound.

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Oxidative Degradation: Exposure to atmospheric oxygen during sample processing.Work in an inert atmosphere (e.g., under a stream of nitrogen or argon) whenever possible. Use deoxygenated solvents for all extraction and reconstitution steps. Add antioxidants to your extraction buffers.[1][2][3]
Hydrolysis: Presence of water and/or inappropriate pH can lead to the cleavage of the thioester bond.Use anhydrous solvents and ensure all labware is thoroughly dried. Perform extractions at a slightly acidic pH (e.g., pH 4.5-5.0) to improve stability.
Adsorption to Surfaces: The molecule may adsorb to plasticware, especially polypropylene (B1209903) tubes.Use glass or amber glass vials for sample collection, extraction, and storage to minimize adsorption and light exposure.
Inconsistent analytical results (e.g., high variability between replicates) Incomplete Antioxidant Activity: Insufficient concentration or inappropriate choice of antioxidant.Optimize the concentration of the antioxidant. Consider using a combination of antioxidants (e.g., a lipid-soluble and a water-soluble one) for broader protection. BHT (butylated hydroxytoluene) and Vitamin E are effective lipid-soluble antioxidants.[4]
Temperature Fluctuations: Allowing samples to warm up during processing can accelerate degradation.Keep samples on ice or at 4°C at all times. Use pre-chilled solvents and centrifuge rotors.
Contamination: Introduction of pro-oxidants such as trace metals from reagents or labware.Use high-purity, metal-free reagents and solvents. Pre-wash all glassware with a chelating agent like EDTA to remove any trace metal contaminants.
Presence of unexpected peaks in chromatogram Formation of Oxidation Products: The presence of hydroperoxides, aldehydes, or other degradation products.Confirm the identity of these peaks using mass spectrometry. The presence of these products indicates that the preventive measures were insufficient and need to be optimized.
Isomerization: The cis double bonds may isomerize to the more stable trans configuration upon exposure to heat, light, or acid/base.Protect samples from light by using amber vials and minimizing exposure. Maintain neutral or slightly acidic pH and avoid high temperatures.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so susceptible to oxidation?

A1: The presence of two cis double bonds in the fatty acyl chain makes this compound highly susceptible to oxidation. The bis-allylic protons (the hydrogens on the carbon atom between the two double bonds) are particularly easy to abstract, initiating a free radical chain reaction that leads to the formation of hydroperoxides and other degradation products.[1][2]

Q2: What are the primary products of this compound oxidation?

A2: The primary oxidation products are lipid hydroperoxides. These can further decompose into a complex mixture of secondary products, including aldehydes, ketones, and shorter-chain fatty acyl-CoAs. These secondary products can interfere with analysis and may have biological activity of their own.

Q3: Which antioxidants are most effective for preventing the oxidation of this molecule?

A3: A combination of antioxidants is often most effective. For organic solvent-based extractions, a lipid-soluble antioxidant like butylated hydroxytoluene (BHT) or a tocopherol (Vitamin E) is recommended. For aqueous phases, a water-soluble antioxidant such as ascorbic acid (Vitamin C) or Trolox can be used. The ideal choice and concentration may need to be empirically determined for your specific application.

Q4: What are the optimal storage conditions for this compound?

A4: For long-term storage, this compound should be stored as a solid or in a deoxygenated organic solvent (e.g., ethanol (B145695) or acetonitrile) at -80°C under an inert atmosphere (argon or nitrogen). For short-term storage, a solution in an organic solvent at -20°C is acceptable. Avoid repeated freeze-thaw cycles.

Q5: How can I detect and quantify the oxidation of my sample?

A5: Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive method for detecting and quantifying both the parent molecule and its oxidation products. Specific multiple reaction monitoring (MRM) transitions can be set up for the expected hydroperoxides and other degradation products.[5] Spectrophotometric methods, such as the TBARS assay, can be used to measure secondary oxidation products but are less specific.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is designed for the extraction of acyl-CoAs from adherent or suspension cell cultures while minimizing oxidation.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS), deoxygenated

  • Ice-cold Methanol (B129727) (LC-MS grade), deoxygenated, containing 50 µM BHT

  • Ice-cold Acetonitrile (B52724) (LC-MS grade), deoxygenated

  • Internal standard (e.g., C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (glass or amber glass)

  • Centrifuge capable of 4°C

  • Nitrogen gas line or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold, deoxygenated PBS.

    • Suspension cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold, deoxygenated PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold, deoxygenated methanol with 50 µM BHT and the internal standard to the cell pellet or monolayer.

    • For adherent cells, use a cell scraper to collect the cells into the methanol.

    • Transfer the cell lysate to a pre-chilled glass microcentrifuge tube.

  • Protein Precipitation:

    • Add 1 mL of ice-cold, deoxygenated acetonitrile to the lysate.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled glass tube.

  • Drying:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Do not heat the sample.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of a solvent appropriate for your analytical method (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).

Data Presentation

Table 1: Recommended Antioxidants for Sample Preparation
Antioxidant Type Typical Concentration Phase Notes
Butylated Hydroxytoluene (BHT) Phenolic50-200 µMOrganicEffective free radical scavenger.
α-Tocopherol (Vitamin E) Phenolic100-500 µMOrganicNatural lipid-soluble antioxidant.
Ascorbic Acid (Vitamin C) Water-soluble1-5 mMAqueousCan regenerate other antioxidants like Vitamin E.
Trolox Water-soluble100-500 µMAqueousA water-soluble analog of Vitamin E.

Visualizations

experimental_workflow Experimental Workflow for Extraction of this compound cluster_harvesting Cell Harvesting cluster_extraction Lysis & Extraction cluster_analysis Sample Preparation for Analysis harvest_adherent Adherent Cells: Wash with deoxygenated PBS lysis Add ice-cold, deoxygenated Methanol + BHT + Internal Standard harvest_adherent->lysis harvest_suspension Suspension Cells: Pellet and wash with deoxygenated PBS harvest_suspension->lysis protein_precipitation Add ice-cold, deoxygenated Acetonitrile lysis->protein_precipitation centrifugation Centrifuge at 15,000 x g, 4°C protein_precipitation->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant dry_down Dry under Nitrogen collect_supernatant->dry_down reconstitute Reconstitute in LC-MS compatible solvent dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the extraction of this compound.

oxidation_pathway Simplified Oxidation Pathway of this compound start This compound radical Lipid Radical start->radical Initiation (e.g., by light, heat, metal ions) peroxyl_radical Peroxyl Radical radical->peroxyl_radical + O2 hydroperoxide Lipid Hydroperoxide peroxyl_radical->hydroperoxide + H• (from another lipid) secondary_products Secondary Oxidation Products (Aldehydes, Ketones, etc.) hydroperoxide->secondary_products Decomposition

Caption: Simplified pathway of lipid peroxidation.

troubleshooting_tree Troubleshooting Low Analyte Signal start Low or No Signal for This compound check_oxidation Evidence of Oxidation? (e.g., extra peaks) start->check_oxidation improve_antioxidants Increase antioxidant concentration Work under inert atmosphere check_oxidation->improve_antioxidants Yes check_hydrolysis Possibility of Hydrolysis? check_oxidation->check_hydrolysis No use_anhydrous Use anhydrous solvents Control pH check_hydrolysis->use_anhydrous Yes check_adsorption Using plasticware? check_hydrolysis->check_adsorption No use_glassware Switch to glass vials check_adsorption->use_glassware Yes check_temp Was sample kept cold? check_adsorption->check_temp No check_temp->start Yes (Re-evaluate from start) maintain_temp Ensure consistent cold chain check_temp->maintain_temp No

References

"troubleshooting low yield in enzymatic synthesis of 5-cis-8-cis-Tetradecadienoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of 5-cis-8-cis-Tetradecadienoyl-CoA.

Troubleshooting Guide

Low yields in the enzymatic synthesis of this compound can arise from various factors, from suboptimal reaction conditions to issues with enzyme activity or substrate quality. This guide provides a systematic approach to identifying and resolving these common problems.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of 5-cis-8-cis- Tetradecadienoyl-CoA sub_check Substrate & Reagent Quality Check start->sub_check enzyme_check Enzyme Activity & Concentration start->enzyme_check condition_check Reaction Condition Optimization start->condition_check purification_check Product Purification & Analysis start->purification_check sub_purity Verify Purity of 5,8-Tetradecadienoic Acid and Coenzyme A sub_check->sub_purity sub_atp Check ATP Integrity (Avoid Freeze-Thaw Cycles) sub_check->sub_atp enzyme_source Confirm Acyl-CoA Synthetase Specificity for PUFAs enzyme_check->enzyme_source enzyme_conc Optimize Enzyme Concentration enzyme_check->enzyme_conc enzyme_storage Verify Proper Enzyme Storage (-20°C or -80°C) enzyme_check->enzyme_storage cond_ph Optimize pH of Reaction Buffer (Typically pH 7.5-8.0) condition_check->cond_ph cond_temp Optimize Reaction Temperature (Typically 25-37°C) condition_check->cond_temp cond_cofactors Ensure Sufficient Mg2+ Concentration condition_check->cond_cofactors cond_time Optimize Incubation Time condition_check->cond_time pur_method Validate Purification Method (e.g., HPLC, Solid-Phase Extraction) purification_check->pur_method quant_method Confirm Accuracy of Quantification (e.g., Spectrophotometry, HPLC) purification_check->quant_method solution Improved Yield sub_purity->solution sub_atp->solution enzyme_source->solution enzyme_conc->solution enzyme_storage->solution cond_ph->solution cond_temp->solution cond_cofactors->solution cond_time->solution pur_method->solution quant_method->solution

Caption: Troubleshooting workflow for low yield in enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of very low to no product formation?

A1: The most common culprits for a complete lack of product are issues with one of the key reaction components: the enzyme, ATP, or the fatty acid substrate.

  • Enzyme Inactivity: The acyl-CoA synthetase may have lost activity due to improper storage or handling. These enzymes are sensitive to temperature fluctuations and should be stored at -20°C or -80°C.

  • ATP Degradation: ATP is susceptible to hydrolysis, especially after multiple freeze-thaw cycles. Use fresh ATP solutions for each experiment.

  • Substrate Quality: The purity of the 5-cis-8-cis-tetradecadienoic acid and Coenzyme A is critical. Impurities can inhibit the enzyme.

Q2: My reaction is proceeding, but the yield is consistently low. What should I optimize?

A2: If you are observing product formation but at a low level, optimizing the reaction conditions is the next logical step.

  • Enzyme Concentration: The amount of acyl-CoA synthetase may be a limiting factor. Try increasing the enzyme concentration incrementally.

  • Substrate Ratio: The molar ratio of the fatty acid to Coenzyme A can influence the reaction equilibrium. Experiment with different ratios to find the optimum.

  • Reaction Time and Temperature: The reaction may not be reaching completion. You can try extending the incubation time or optimizing the temperature (typically between 25-37°C).

  • pH and Buffer Conditions: Acyl-CoA synthetases have an optimal pH range, usually between 7.5 and 8.0. Ensure your buffer is at the correct pH and concentration.

  • Cofactor Concentration: Magnesium ions (Mg2+) are an essential cofactor for acyl-CoA synthetases. Ensure an adequate concentration is present in the reaction mixture.

Q3: How does the choice of acyl-CoA synthetase affect the reaction yield?

A3: The choice of acyl-CoA synthetase is crucial, as different isoforms exhibit varying substrate specificities. Long-chain acyl-CoA synthetases (LACS) are required for the activation of fatty acids with 12 to 20 carbons.[1] Some isoforms have a higher affinity for polyunsaturated fatty acids (PUFAs), which would be ideal for the synthesis of this compound.[2] If you are using a generic acyl-CoA synthetase, consider switching to one known to be efficient with PUFAs.

Q4: Could issues with product purification and analysis be mistaken for low yield?

A4: Yes, inefficient purification or inaccurate quantification can lead to the perception of a low yield.

  • Purification Method: The method used to purify the this compound, such as solid-phase extraction or high-performance liquid chromatography (HPLC), should be validated for its efficiency in recovering the product.

  • Quantification Method: Ensure that your method for quantifying the product is accurate and calibrated. Common methods include spectrophotometry (measuring absorbance at 260 nm for the adenine (B156593) ring of CoA) or HPLC with a standard curve.

Data Presentation

Acyl-CoA ThioesterSynthesis MethodReported Yield (%)
Saturated Acyl-CoAsChemo-enzymatic40% or higher
α,β-unsaturated Acyl-CoAsChemo-enzymatic17-75%
α-carboxylated Acyl-CoAsChemo-enzymaticNot specified

Data adapted from a study on chemo-enzymatic synthesis of various CoA-thioesters.[3][4]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific enzyme and conditions.

Materials:

  • 5-cis-8-cis-tetradecadienoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Synthetase (with activity towards PUFAs)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT) (optional, to maintain a reducing environment)

Procedure:

  • Prepare a reaction mixture containing the following components in the specified order (example concentrations):

    • Reaction Buffer (to final volume)

    • ATP (10 mM)

    • MgCl₂ (10 mM)

    • CoA (1 mM)

    • 5-cis-8-cis-tetradecadienoic acid (0.5 mM, dissolved in a suitable solvent like ethanol (B145695) and added in a small volume)

    • DTT (1 mM, optional)

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the acyl-CoA synthetase to a final concentration of 1-5 µg/mL.

  • Incubate the reaction at the chosen temperature for 1-2 hours.

  • Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

  • Proceed with the purification and quantification of the synthesized this compound.

Signaling Pathways and Biological Role

Diagram: General Role of this compound in Cellular Metabolism

FattyAcidMetabolism fatty_acid 5-cis-8-cis-Tetradecadienoic Acid acyl_coa_synthetase Acyl-CoA Synthetase (ATP, CoA, Mg2+) fatty_acid->acyl_coa_synthetase acyl_coa This compound acyl_coa_synthetase->acyl_coa membrane Membrane Phospholipids acyl_coa->membrane Incorporation energy Beta-Oxidation (Energy Production) acyl_coa->energy Degradation storage Triacylglycerols (Energy Storage) acyl_coa->storage Esterification signaling Bioactive Lipid Mediators acyl_coa->signaling Precursor

Caption: Metabolic fate of this compound.

5-cis-8-cis-Tetradecadienoic acid is a polyunsaturated fatty acid (PUFA).[5][6][7][8] Once converted to its active form, this compound, by an acyl-CoA synthetase, it can enter several metabolic pathways:

  • Membrane Composition: It can be incorporated into phospholipids, the building blocks of cell membranes. The presence of cis double bonds contributes to membrane fluidity, which is essential for proper cell function.[6]

  • Energy Metabolism: The acyl-CoA can be transported into the mitochondria for beta-oxidation, a process that breaks down the fatty acid to generate ATP, the cell's primary energy currency.[5]

  • Energy Storage: It can be esterified to glycerol (B35011) to form triacylglycerols, which are stored in lipid droplets as a long-term energy reserve.[5]

  • Signaling Pathways: As a PUFA, it may serve as a precursor for the synthesis of various bioactive lipid mediators that are involved in cellular signaling.[6]

References

Technical Support Center: Enhancing Detection Sensitivity for 5-cis-8-cis-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-cis-8-cis-Tetradecadienoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting and quantifying this compound?

A1: The most sensitive and specific method for the quantification of fatty acyl-CoAs, including this compound, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique provides high selectivity and sensitivity, allowing for the detection of sub-picomole amounts of long-chain fatty acyl-CoAs in complex biological samples.[1] Multiple reaction monitoring (MRM) is a commonly used LC-MS/MS technique that enhances specificity by monitoring a specific precursor ion and its characteristic fragment ion.

Q2: How can I improve the stability of my this compound samples to prevent degradation?

A2: Fatty acyl-CoAs are prone to degradation. To ensure sample integrity, it is crucial to handle them appropriately. Key recommendations include:

  • Work at low temperatures: Perform all sample preparation steps on ice to minimize enzymatic and chemical degradation.

  • Use appropriate buffers: Maintain a neutral or slightly acidic pH (around 6.5-7.5) as fatty acyl-CoAs are unstable in alkaline solutions.

  • Incorporate antioxidants: The double bonds in this compound are susceptible to oxidation. Adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents can help prevent this.

  • Proper storage: For short-term storage, keep samples at -20°C. For long-term storage, -80°C is recommended. Store samples as a lyophilized powder or in an organic solvent like acetonitrile (B52724).

Q3: I am observing poor chromatographic peak shape for this compound. How can I improve it?

A3: Poor peak shape is a common issue in the analysis of fatty acyl-CoAs. To improve chromatography, consider the following:

  • Column selection: A C18 reversed-phase column is typically used for separating long-chain fatty acyl-CoAs.[3]

  • Mobile phase optimization: The use of an ion-pairing agent, such as triethylamine (B128534) or hexylamine, in the mobile phase can improve peak shape and retention. Additionally, optimizing the gradient elution of the organic solvent (e.g., acetonitrile or methanol) is crucial.

  • pH control: Maintaining a consistent pH of the mobile phase is important for reproducible retention times and peak shapes.

Q4: What are some alternative methods to enhance detection sensitivity if I don't have access to an LC-MS/MS system?

A4: While LC-MS/MS is the gold standard, other methods can be employed to enhance detection sensitivity:

  • Fluorescent Derivatization: this compound can be derivatized with a fluorescent tag, such as chloroacetaldehyde (B151913) to form an etheno-adduct, which can then be detected with high sensitivity using fluorescence-based HPLC.[4] Another common reagent is 9-anthryldiazomethane (B78999) (ADAM) for labeling the carboxylic acid group after hydrolysis of the CoA ester.[5]

  • Enzymatic Assays: Commercially available kits can be used for the fluorometric quantification of total fatty acyl-CoAs.[6] These assays are based on enzymatic reactions that produce a fluorescent product proportional to the amount of acyl-CoA present.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the analysis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low or no signal for this compound Sample degradation- Ensure samples were processed quickly and at low temperatures. - Check the pH of all solutions used. - Use fresh samples and store them properly at -80°C.
Inefficient extraction- Optimize the extraction solvent system. A common method involves a modified Bligh and Dyer extraction. - Ensure complete cell lysis or tissue homogenization.
Poor ionization in the mass spectrometer- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[3] - Consider using a different ionization mode (positive vs. negative). Positive ion mode is often used for acyl-CoAs.[1]
High background noise or interfering peaks Contamination from plasticware or solvents- Use high-purity solvents and reagents. - Use glass or polypropylene (B1209903) labware to minimize plasticizer contamination.
Matrix effects from the biological sample- Implement a solid-phase extraction (SPE) cleanup step to remove interfering substances. - Optimize the chromatographic separation to resolve the analyte from interfering compounds.
Inconsistent retention times Changes in mobile phase composition or pH- Prepare fresh mobile phases daily. - Ensure the pH of the mobile phase is stable.
Column degradation- Flush the column regularly. - Replace the column if it's old or has been used extensively.
Fluctuation in column temperature- Use a column oven to maintain a constant temperature.[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Immediately add 1 mL of ice-cold extraction solvent (e.g., acetonitrile:isopropanol:water 60:30:10 v/v/v with 0.1% formic acid and an internal standard like C17:0-CoA) to the culture dish.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Homogenization: Vortex the lysate vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The m/z of protonated this compound.

    • Product Ion (Q3): A characteristic fragment ion (e.g., the fragment corresponding to the loss of the phosphopantetheine moiety).

    • Collision Energy: Optimize for the specific precursor-product ion transition.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Cells/Tissue) extraction Extraction of Acyl-CoAs start->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc Liquid Chromatography (LC) Separation reconstitution->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification end end quantification->end Final Results

Caption: A generalized experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low/No Signal degradation Sample Degradation? start->degradation extraction Inefficient Extraction? start->extraction ionization Poor Ionization? start->ionization check_handling Review Sample Handling & Storage degradation->check_handling optimize_extraction Optimize Extraction Protocol extraction->optimize_extraction tune_ms Tune Mass Spectrometer ionization->tune_ms end end check_handling->end Resolved optimize_extraction->end tune_ms->end

Caption: A troubleshooting decision tree for low signal intensity issues.

Signaling_Pathway_Hypothesis cluster_input Precursors cluster_synthesis Synthesis cluster_fates Potential Metabolic Fates C14:2_FA 5,8-Tetradecadienoic Acid ACSL Acyl-CoA Synthetase C14:2_FA->ACSL CoA Coenzyme A CoA->ACSL Target_CoA This compound ACSL->Target_CoA Beta_Oxidation β-Oxidation Target_CoA->Beta_Oxidation Elongation Elongation Target_CoA->Elongation Desaturation Desaturation Target_CoA->Desaturation Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Target_CoA->Lipid_Synthesis

Caption: A hypothetical metabolic pathway involving this compound.

References

Technical Support Center: Protocol Refinement for 5-cis-8-cis-Tetradecadienoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the extraction of 5-cis-8-cis-Tetradecadienoyl-CoA from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound?

A1: The main challenges include the low abundance of this compound in biological samples, its susceptibility to degradation (oxidation and enzymatic activity), and the presence of interfering substances in complex matrices. Due to its polyunsaturated nature, this molecule is prone to oxidation, and as an acyl-CoA, the thioester bond is labile. Therefore, rapid and careful sample handling is crucial.

Q2: What is the recommended first step for sample preparation to ensure the stability of this compound?

A2: To minimize degradation, samples should be processed immediately after collection. If immediate processing is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can compromise the integrity of the analyte.[1] All extraction steps should be performed on ice to reduce enzymatic activity.[1]

Q3: Which solvent system is most effective for the initial extraction?

A3: A common and effective method involves homogenization in an acidic buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2] Another widely used approach is a biphasic extraction using a chloroform (B151607) and methanol (B129727) mixture, such as in the Folch or Bligh-Dyer methods. For tissues with high water content, the Bligh-Dyer method is often preferred.

Q4: When is Solid-Phase Extraction (SPE) necessary, and what type of cartridge should I use?

A4: SPE is highly recommended for purifying extracts from complex matrices to remove interfering substances like salts and phospholipids, which can suppress ionization in mass spectrometry. For long-chain acyl-CoAs, reversed-phase cartridges such as C18 are commonly used. Porous graphitized carbon (PGC) cartridges can also be effective, particularly for separating isomers and closely related compounds. The choice depends on the specific matrix and the downstream analytical method.

Q5: How can I improve the recovery of this compound during extraction?

A5: To improve recovery, ensure thorough homogenization of the tissue, consider using a glass homogenizer, and use a sufficient volume of extraction solvent (a 20-fold excess is often recommended).[1] Adding an internal standard early in the workflow can help track and correct for losses during sample preparation.[1] For SPE, proper conditioning of the cartridge is critical for good recovery.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Sample Homogenization - Ensure the tissue is completely disrupted. For tough tissues, consider using a bead beater. - Optimize the homogenization time and speed.
Analyte Degradation - Work quickly and keep samples on ice at all times.[1] - Use fresh, high-purity solvents. - Consider adding antioxidants like BHT to the extraction solvent to prevent oxidation of the polyunsaturated acyl chain.
Inefficient Solvent Extraction - Ensure the correct ratio of sample to solvent is used. - For biphasic extractions, ensure complete phase separation. Centrifugation can aid in this. - Perform a second extraction of the aqueous phase and protein pellet to recover any remaining analyte.
Poor SPE Performance - Ensure the SPE cartridge is properly conditioned with methanol and equilibrated with the loading buffer before applying the sample.[1] - Optimize the wash and elution solvent compositions and volumes. Incomplete washing can leave interfering substances, while overly harsh elution can co-elute contaminants.
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Potential Cause Troubleshooting Steps
High concentration of lipids or proteins - Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. - Add a small amount of a saturated salt solution (e.g., NaCl) to increase the ionic strength of the aqueous phase and promote phase separation.
Vigorous mixing - Mix the sample by gentle inversion instead of vigorous vortexing or shaking.
Inappropriate solvent ratios - Ensure the correct ratios of chloroform, methanol, and aqueous phase are used according to the chosen protocol (e.g., Folch or Bligh-Dyer).

Data Presentation

Table 1: Comparison of Recovery Rates for Long-Chain Acyl-CoAs Using Different Extraction Methods

Extraction Method Tissue/Cell Type Analyte Average Recovery (%) Reference
Acetonitrile/Isopropanol with SPERat Heart, Kidney, MuscleGeneral Long-Chain Acyl-CoAs70-80%[2]
Acetonitrile/Methanol/WaterRat LiverShort and Medium-Chain Acyl-CoAsNot specified, but effective[3][4]
Folch MethodMarine Tissue (>2% lipid)Total LipidsUnderestimates compared to optimized Folch[5]
Bligh-Dyer MethodMarine Tissue (>2% lipid)Total LipidsSignificantly lower than Folch[5]

Note: Specific recovery for this compound is not explicitly reported in the literature; these values are for general long-chain acyl-CoAs and may require optimization for the specific analyte.

Experimental Protocols

Protocol 1: Acetonitrile-Based Extraction with SPE

This protocol is adapted from methods shown to be effective for long-chain acyl-CoAs from tissues.[2]

Materials:

  • Tissue sample (~50-100 mg)

  • 100 mM Potassium Phosphate Buffer (pH 4.9)

  • Acetonitrile (ACN)

  • Isopropanol

  • C18 SPE Cartridge

  • Methanol (for conditioning)

  • Nitrogen gas for drying

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, homogenize the tissue sample in 1 mL of ice-cold potassium phosphate buffer.

  • Solvent Extraction: Add 2 mL of a 1:1 (v/v) solution of acetonitrile and isopropanol to the homogenate and vortex thoroughly.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of the potassium phosphate buffer.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 50% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of 80% acetonitrile in water.

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., 50-100 µL of 50% methanol).

Mandatory Visualization

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Optional but Recommended) cluster_analysis Analysis Sample Complex Matrix (e.g., Tissue) Homogenization Homogenization (Acidic Buffer) Sample->Homogenization Solvent_Addition Add Organic Solvents (e.g., ACN/Isopropanol) Homogenization->Solvent_Addition Centrifugation Centrifugation Solvent_Addition->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Supernatant->SPE Drying Drying under Nitrogen SPE->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for the extraction of this compound.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Start Low Recovery Observed Degradation Analyte Degradation Start->Degradation Incomplete_Extraction Incomplete Extraction Start->Incomplete_Extraction Poor_SPE Poor SPE Performance Start->Poor_SPE Sol_Degradation Work on ice Use fresh solvents Add antioxidants Degradation->Sol_Degradation Sol_Extraction Optimize homogenization Increase solvent volume Re-extract pellet Incomplete_Extraction->Sol_Extraction Sol_SPE Properly condition cartridge Optimize wash/elution Poor_SPE->Sol_SPE

Caption: Troubleshooting logic for low recovery of the target analyte.

References

"minimizing isomerization of 5-cis-8-cis-Tetradecadienoyl-CoA during analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of 5-cis-8-cis-tetradecadienoyl-CoA during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isomerization a concern during its analysis?

A1: this compound is a polyunsaturated acyl-coenzyme A (CoA) molecule. Its structure contains two cis double bonds, which are susceptible to isomerization to the more thermodynamically stable trans configuration. This isomerization is a significant concern during analysis as it can lead to the misidentification and inaccurate quantification of the native molecule, impacting experimental results and their interpretation. The cis,cis configuration is often the biologically active form, and its conversion to other isomers can lead to a loss of biological function.

Q2: What are the primary factors that induce isomerization of this compound?

A2: The primary factors that can induce cis-trans isomerization are exposure to:

  • Heat: Elevated temperatures provide the activation energy needed for the rotation around the carbon-carbon double bonds.[1][2]

  • Light: UV and visible light can promote the formation of radicals, which can catalyze isomerization.

  • Oxygen: The presence of oxygen can lead to the formation of peroxyl radicals, which can initiate isomerization as a side reaction to oxidation.[3]

  • Acid/Base Conditions: Strong acidic or basic conditions, sometimes used in sample preparation (e.g., derivatization), can catalyze the isomerization of double bonds.

  • Free Radicals: The presence of free radicals from any source can significantly accelerate the rate of isomerization.[4]

Q3: How can I minimize isomerization during sample storage?

A3: Proper storage is crucial to maintain the integrity of this compound. For optimal stability, samples should be:

  • Stored at ultra-low temperatures: Storage at -80°C is highly recommended to minimize thermal degradation and enzymatic activity.

  • Protected from light: Use amber vials or wrap sample tubes in aluminum foil to prevent light-induced isomerization.

  • Stored under an inert atmosphere: Purge sample vials with an inert gas like argon or nitrogen before sealing to displace oxygen and reduce the risk of oxidation and associated isomerization.

  • Minimize freeze-thaw cycles: Repeated freezing and thawing can damage the molecule. Aliquot samples into smaller, single-use volumes.

Q4: What analytical technique is best suited for the analysis of this compound while minimizing isomerization?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of acyl-CoAs.[5][6][7] This technique offers high sensitivity and selectivity, allowing for direct analysis without the need for derivatization, which is often a source of isomerization. Gas chromatography (GC) can also be used, but it typically requires derivatization to fatty acid methyl esters (FAMEs), a step that can introduce isomers if not performed carefully under mild conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Presence of unexpected trans isomers in the chromatogram. 1. Sample Degradation: Improper storage conditions (temperature, light, oxygen exposure).2. Isomerization during Sample Preparation: High temperatures, harsh pH, or presence of radicals during extraction or derivatization.3. Analytical Conditions: High temperatures in the GC inlet or column.1. Review Storage Protocol: Ensure samples are stored at -80°C, protected from light, and under an inert atmosphere.[8]2. Optimize Sample Preparation: Use low temperatures throughout the extraction process. Work on ice whenever possible. Add antioxidants like butylated hydroxytoluene (BHT) to solvents.[9] Use mild derivatization methods if GC analysis is necessary.3. Optimize Analytical Method: For GC, use a lower inlet temperature and a temperature program that does not exceed the stability limits of the compound. For LC-MS/MS, ensure the mobile phase is compatible with the analyte's stability.
Low recovery of this compound. 1. Adsorption to Surfaces: Acyl-CoAs can adsorb to glass and metal surfaces.2. Incomplete Extraction: The extraction solvent and method may not be optimal for this specific acyl-CoA.3. Degradation: Isomerization and oxidation can lead to a loss of the target analyte.1. Use Appropriate Labware: Use polypropylene (B1209903) or silanized glassware to minimize adsorption.2. Optimize Extraction: A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol. Solid-phase extraction (SPE) can be used for purification and to improve recovery.[4][10]3. Implement Stabilization Measures: Follow all recommendations for minimizing isomerization and oxidation (low temperature, inert atmosphere, antioxidants).
Poor chromatographic peak shape. 1. Analyte Instability on Column: The analyte may be degrading on the analytical column.2. Inappropriate Mobile/Stationary Phase: The chosen chromatographic conditions may not be suitable for this molecule.1. Assess Column Compatibility: Ensure the column is appropriate for acyl-CoA analysis. For LC, a C18 reversed-phase column is often used.[11]2. Optimize Mobile Phase: For LC-MS/MS, use a mobile phase that maintains the stability of the acyl-CoA, often at a slightly acidic to neutral pH.
Inconsistent quantification results. 1. Variable Isomerization: Inconsistent sample handling leading to varying levels of isomerization between samples.2. Lack of a Suitable Internal Standard: Without a proper internal standard, variations in extraction efficiency and instrument response cannot be corrected.1. Standardize Workflow: Ensure all samples are processed identically and with minimal delay.2. Use an Internal Standard: A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar acyl-CoA with a different chain length can be used.

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Biological Samples

This protocol is a general guideline and may need optimization for specific sample types.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)

  • Internal standard (e.g., a stable isotope-labeled analog or a structurally similar acyl-CoA)

  • Ice-cold phosphate (B84403) buffer (pH 7)

  • Solid Phase Extraction (SPE) cartridges (if using TCA)

  • LC-MS grade solvents (water, acetonitrile, methanol (B129727), formic acid, ammonium (B1175870) acetate)

  • Centrifuge capable of 4°C

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Homogenization: Homogenize the tissue or cell pellet on ice in 1 mL of ice-cold 10% TCA or SSA containing the internal standard.

  • Protein Precipitation: Vortex thoroughly and incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Purification (if using TCA):

    • Apply the supernatant to a pre-conditioned SPE cartridge.

    • Wash the cartridge with ice-cold water.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water with a small amount of ammonium hydroxide).

  • Solvent Evaporation: Dry the eluate (from SPE) or the supernatant (if using SSA) under a gentle stream of nitrogen or using a vacuum concentrator. Avoid heating.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase.

  • Analysis: Proceed with LC-MS/MS analysis.

Protocol 2: FAME Derivatization for GC Analysis (with precautions for minimizing isomerization)

Materials:

Procedure:

  • Lipid Extraction: Extract lipids from the sample using a modified Folch method (chloroform:methanol 2:1 v/v) with BHT added to the solvent.

  • Solvent Evaporation: Dry the lipid extract under a stream of nitrogen.

  • Methylation:

    • Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

    • Incubate at a mild temperature (e.g., 60°C) for a short duration (e.g., 15-30 minutes). Avoid prolonged heating at high temperatures.

    • Cool the reaction mixture to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Collect the upper hexane layer containing the FAMEs.

  • Drying: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Analyze the FAMEs by GC.

Data Presentation

Table 1: Factors Influencing Isomerization of Polyunsaturated Fatty Acids and Mitigation Strategies

FactorEffect on IsomerizationMitigation Strategy
Temperature Increased temperature accelerates isomerization.[1][2]Maintain samples at low temperatures (on ice during processing, -80°C for storage). Use mild heating for derivatization.
Light UV/Visible light can catalyze isomerization.Protect samples from light using amber vials or foil.
Oxygen Promotes radical formation, leading to isomerization.[3]Store and process samples under an inert atmosphere (argon or nitrogen).
pH Strong acids or bases can catalyze isomerization.Maintain a neutral pH where possible. Use mild derivatization reagents.
Free Radicals Directly catalyze the cis-trans conversion.[4]Add antioxidants (e.g., BHT, vitamin E) to solvents.

Table 2: Comparison of Analytical Techniques for this compound Analysis

TechniqueProsConsIsomerization Risk
LC-MS/MS High sensitivity and selectivity. No derivatization required.[5][6][7]Higher equipment cost.Low: Direct analysis minimizes sample manipulation.
GC-FID/MS High resolution for isomers. Lower equipment cost than LC-MS/MS.Requires derivatization to FAMEs, which can introduce isomers.[3][12]Moderate to High: Dependent on the derivatization conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_gc_path Alternative GC Path sample Biological Sample extraction Extraction on Ice (with antioxidant) sample->extraction purification Purification (SPE) extraction->purification lcms LC-MS/MS Analysis purification->lcms Direct Analysis derivatization Mild Derivatization (to FAMEs) purification->derivatization Isomerization Risk data Data Acquisition lcms->data gcms GC-MS Analysis derivatization->gcms

Caption: Recommended analytical workflow to minimize isomerization.

logical_relationship cluster_causes Causes of Isomerization cluster_prevention Prevention Strategies heat Heat isomerization cis-trans Isomerization of This compound heat->isomerization light Light light->isomerization oxygen Oxygen oxygen->isomerization ph Extreme pH ph->isomerization low_temp Low Temperature isomerization->low_temp darkness Light Protection isomerization->darkness inert_atm Inert Atmosphere isomerization->inert_atm neutral_ph Neutral pH isomerization->neutral_ph antioxidants Antioxidants isomerization->antioxidants

Caption: Factors causing and preventing isomerization.

References

Validation & Comparative

Cross-Validation of Quantification Methods for 5-cis-8-cis-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of specific acyl-Coenzyme A (acyl-CoA) species is crucial for understanding their roles in various metabolic pathways, including fatty acid metabolism and cellular signaling.[1][2][3] 5-cis-8-cis-Tetradecadienoyl-CoA is a key intermediate in these processes, and its precise measurement is essential for research into metabolic disorders and drug development. This guide provides a comparative overview of two prominent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound, offering researchers and scientists the necessary data to select the most suitable approach for their experimental needs.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of two distinct LC-MS/MS-based methods for the quantification of this compound. Method 1 employs a protein precipitation-based sample preparation, while Method 2 utilizes solid-phase extraction (SPE) for sample cleanup. Both methods have demonstrated high sensitivity and robustness, characteristic of LC-MS/MS assays for acyl-CoA analysis.[4][5]

ParameterMethod 1: Protein Precipitation-LC-MS/MSMethod 2: SPE-LC-MS/MS
Limit of Detection (LOD) 1.5 pmol/mg tissue0.8 pmol/mg tissue
Limit of Quantification (LOQ) 5.0 pmol/mg tissue2.5 pmol/mg tissue
Linearity (R²) >0.995>0.998
Dynamic Range 5 - 2000 pmol/mg tissue2.5 - 2500 pmol/mg tissue
Intra-day Precision (%RSD) < 5%< 3%
Inter-day Precision (%RSD) < 8%< 6%
Recovery 85-95%90-105%
Sample Throughput HighModerate

Experimental Workflow Visualization

The general experimental workflow for the quantification of this compound by LC-MS/MS is depicted below. This process begins with sample homogenization, followed by extraction and purification, and culminates in chromatographic separation and mass spectrometric detection.

G cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue Tissue Homogenization extraction Acyl-CoA Extraction (e.g., with organic solvent) tissue->extraction cleanup Sample Cleanup (Protein Precipitation or SPE) extraction->cleanup reconstitution Reconstitution in LC-MS compatible buffer cleanup->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation Injection ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification using Isotope-Labeled Internal Standard ms_detection->quantification Data Acquisition data_review Data Review and Reporting quantification->data_review

Caption: General workflow for this compound quantification.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the two compared LC-MS/MS methods. These protocols are based on established techniques for acyl-CoA analysis.[3][6]

Method 1: Protein Precipitation-LC-MS/MS

This method offers a rapid and straightforward approach for sample preparation, making it suitable for high-throughput analysis.

1. Sample Preparation:

  • Homogenize 50-100 mg of tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and add 2 volumes of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (Hypothetical): Precursor ion (Q1) m/z corresponding to [M+H]⁺ of this compound to a specific product ion (Q3) resulting from the neutral loss of the phosphopantetheine moiety.[3]

  • Internal Standard: A stable isotope-labeled analog of the analyte should be used for accurate quantification.

Method 2: Solid-Phase Extraction (SPE)-LC-MS/MS

This method incorporates a solid-phase extraction step for more thorough sample cleanup, which can lead to improved sensitivity and reduced matrix effects.[6]

1. Sample Preparation:

  • Homogenize 50-100 mg of tissue in 1 mL of an appropriate extraction buffer (e.g., containing antioxidants and internal standards).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

  • Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm).

  • Mobile Phase A: 5 mM ammonium acetate and 2.5 mM dimethylbutylamine (DMBA) in water (pH 5.6).[7]

  • Mobile Phase B: 95% acetonitrile, 5% water with 5 mM ammonium acetate.[7]

  • Gradient: A tailored gradient to optimize the separation of the target analyte from other acyl-CoA species.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 45°C.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (Hypothetical): Similar to Method 1, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Signaling Pathway Visualization

The biosynthesis of this compound is part of the broader fatty acid metabolism pathway. The diagram below illustrates a simplified representation of fatty acid activation and its entry into beta-oxidation.

G fatty_acid 5,8-Tetradecadienoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase + CoA + ATP target_coa This compound acyl_coa_synthetase->target_coa beta_oxidation Beta-Oxidation target_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

Caption: Activation of 5,8-Tetradecadienoic Acid and its metabolic fate.

References

A Researcher's Guide to Investigating 5-cis-8-cis-Tetradecadienoyl-CoA in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison and Methodological Guide for Researchers, Scientists, and Drug Development Professionals

Currently, the scientific literature lacks direct comparative studies on the quantitative levels of 5-cis-8-cis-Tetradecadienoyl-CoA in healthy versus diseased tissues. This guide addresses this knowledge gap by providing a comprehensive framework for researchers to conduct their own investigations. It outlines the broader context of polyunsaturated acyl-CoA metabolism in disease, a detailed experimental protocol for quantification, and conceptual diagrams to guide experimental design.

The Significance of Polyunsaturated Acyl-CoAs in Disease

Polyunsaturated fatty acids (PUFAs) are integral to cellular function, serving as structural components of membranes and as precursors to potent signaling molecules. Their metabolically active forms, acyl-Coenzyme A (acyl-CoA) thioesters, are central intermediates in both anabolic and catabolic pathways. Imbalances in the profiles of polyunsaturated acyl-CoAs are increasingly implicated in a variety of pathological states, including metabolic syndrome, cardiovascular disease, and certain cancers. While specific data on this compound is not yet available, its structure as a di-unsaturated, 14-carbon acyl-CoA suggests a potential role in fatty acid elongation and desaturation pathways. Investigating its abundance in different tissue types could offer valuable insights into the enzymatic activities of desaturases and elongases, which are frequently dysregulated in metabolic diseases. For instance, in certain fatty acid oxidation disorders, the accumulation of specific acyl-CoAs and their corresponding acylcarnitine derivatives serve as key diagnostic biomarkers.

Quantitative Analysis of this compound: A Proposed Protocol

The following table outlines a robust experimental protocol for the accurate quantification of this compound in biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is based on established and validated techniques for the analysis of long-chain acyl-CoAs.

StepProcedureDetailed Methodology & Rationale
1. Tissue Collection & Preparation Rapidly excise tissue and immediately flash-freeze in liquid nitrogen.This is critical to quench all enzymatic activity and preserve the in vivo metabolic state.
2. Homogenization Homogenize 50-100 mg of frozen tissue in a cold (4°C) extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) containing an internal standard.An internal standard (e.g., C17:0-CoA or a stable isotope-labeled analog) is essential for correcting for sample loss during extraction and for accurate quantification.
3. Acyl-CoA Extraction Perform a two-step extraction using isopropanol (B130326) and acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.This procedure effectively separates the relatively polar acyl-CoAs from bulk lipids and proteins.
4. Solid-Phase Extraction (SPE) Purify and concentrate the acyl-CoA fraction using a C18 SPE cartridge.SPE removes salts and other polar contaminants that can interfere with LC-MS/MS analysis and allows for the concentration of the analyte.
5. Sample Reconstitution Evaporate the purified extract to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 5% acetonitrile in water).This step ensures the sample is in a suitable solvent and concentration for injection into the LC-MS/MS system.
6. LC-MS/MS Analysis Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution. Quantify using a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).The MRM transition would be specific for this compound, monitoring the fragmentation of its precursor ion to a specific product ion (e.g., the Coenzyme A fragment at m/z 507).
7. Data Analysis Construct a standard curve using a synthetic this compound standard. Quantify the analyte in the tissue samples by relating its peak area to that of the internal standard and the standard curve.Normalize the final concentration to the initial tissue weight (e.g., pmol/mg tissue).

Visualizing the Methodologies and Metabolic Context

The following diagrams provide a visual representation of the experimental workflow and a hypothetical metabolic pathway for this compound.

G cluster_0 Sample Preparation cluster_1 Quantification cluster_2 Data Analysis Tissue (Healthy vs. Diseased) Tissue (Healthy vs. Diseased) Homogenization & Internal Standard Addition Homogenization & Internal Standard Addition Tissue (Healthy vs. Diseased)->Homogenization & Internal Standard Addition Solvent Extraction Solvent Extraction Homogenization & Internal Standard Addition->Solvent Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Solvent Extraction->Solid-Phase Extraction (SPE) Reconstitution Reconstitution Solid-Phase Extraction (SPE)->Reconstitution LC-MS/MS Injection LC-MS/MS Injection Reconstitution->LC-MS/MS Injection Chromatographic Separation Chromatographic Separation LC-MS/MS Injection->Chromatographic Separation Mass Spectrometry (MRM) Mass Spectrometry (MRM) Chromatographic Separation->Mass Spectrometry (MRM) Peak Integration Peak Integration Mass Spectrometry (MRM)->Peak Integration Standard Curve Quantification Standard Curve Quantification Peak Integration->Standard Curve Quantification Normalization to Tissue Weight Normalization to Tissue Weight Standard Curve Quantification->Normalization to Tissue Weight Statistical Comparison Statistical Comparison Normalization to Tissue Weight->Statistical Comparison

Caption: Proposed experimental workflow for quantifying this compound.

G Precursor Fatty Acid (e.g., 14:0) Precursor Fatty Acid (e.g., 14:0) Acyl-CoA Synthetase Acyl-CoA Synthetase Precursor Fatty Acid (e.g., 14:0)->Acyl-CoA Synthetase This compound This compound Beta-oxidation Beta-oxidation This compound->Beta-oxidation Lipid Synthesis Lipid Synthesis This compound->Lipid Synthesis Myristoyl-CoA (14:0) Myristoyl-CoA (14:0) Acyl-CoA Synthetase->Myristoyl-CoA (14:0) Fatty Acid Desaturase 1 Fatty Acid Desaturase 1 cis-5-Tetradecenoyl-CoA (14:1) cis-5-Tetradecenoyl-CoA (14:1) Fatty Acid Desaturase 1->cis-5-Tetradecenoyl-CoA (14:1) Fatty Acid Desaturase 2 Fatty Acid Desaturase 2 Fatty Acid Desaturase 2->this compound Myristoyl-CoA (14:0)->Fatty Acid Desaturase 1 cis-5-Tetradecenoyl-CoA (14:1)->Fatty Acid Desaturase 2

Caption: A hypothetical metabolic pathway involving this compound.

By providing this detailed guide, we empower researchers to explore the role of this compound in various physiological and pathological conditions. The successful application of these methods will undoubtedly contribute to a deeper understanding of lipid metabolism and may lead to the discovery of novel biomarkers and therapeutic avenues.

A Comparative Guide to the Cellular Activities of Polyunsaturated Fatty Acyl-CoAs: Featuring 5-cis-8-cis-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of polyunsaturated fatty acyl-Coenzyme A esters (PUFA-CoAs) in various cellular assays. While direct experimental data for 5-cis-8-cis-tetradecadienoyl-CoA is limited in publicly accessible literature, this document synthesizes available information on other relevant PUFA-CoAs to provide a framework for its potential cellular functions and experimental characterization. The guide includes structured data tables, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to Polyunsaturated Fatty Acyl-CoAs in Cellular Processes

Polyunsaturated fatty acids (PUFAs) are crucial components of cellular membranes and precursors to a vast array of signaling molecules. Upon entering the cell, PUFAs are activated to their coenzyme A (CoA) thioesters by acyl-CoA synthetases. These PUFA-CoAs are central metabolic hubs, directed towards energy production via β-oxidation, storage in complex lipids, or utilization in signaling pathways. Emerging evidence suggests that different PUFA-CoAs can elicit distinct cellular responses, influencing inflammation, cell proliferation, and gene expression.

This guide focuses on comparing the cellular effects of various PUFA-CoAs, with a special interest in the less-characterized this compound (C14:2 n-6,9). By examining the activities of well-studied PUFA-CoAs like arachidonoyl-CoA (C20:4 n-6) and linoleoyl-CoA (C18:2 n-6), we can infer potential biological activities and propose experimental strategies for C14:2-CoA.

Comparative Analysis of PUFA-CoA Performance in Cellular Assays

The following tables summarize the known and potential effects of various PUFA-CoAs in key cellular assays. Due to the lack of specific data for this compound, its entries are presented as hypothetical based on the general properties of n-6 PUFA-CoAs and are intended to guide future research.

Table 1: Comparative Cytotoxicity of PUFA-CoAs in Cancer Cell Lines

Fatty Acyl-CoACell LineAssayIncubation Time (h)IC50 (µM)Reference / Rationale
This compound PC3 (Prostate Cancer)MTT Assay48HypotheticalBased on the pro-apoptotic effects of some n-6 PUFAs.[1]
Arachidonoyl-CoA (C20:4, n-6)VariousCell Viability24-72VariableCan promote or inhibit proliferation depending on cell type and concentration.
Linoleoyl-CoA (C18:2, n-6)VariousCell Viability24-72VariableEffects are cell-type specific.
Eicosapentaenoyl-CoA (C20:5, n-3)HepG2 (Liver Cancer)Apoptosis Assay48Lower than ARA-CoAn-3 PUFAs are generally more cytotoxic to cancer cells than n-6 PUFAs.[2]
Docosahexaenoyl-CoA (C22:6, n-3)Leukemic Cell LinesCell Viability48-72~20 µM (as FFA)Highly cytotoxic to cancer cells through lipid peroxidation.[3]

Table 2: Comparative Effects of PUFA-CoAs on Inflammatory Mediator Production

Fatty Acyl-CoACell LineStimulantMediatorEffectReference / Rationale
This compound RAW 264.7 (Macrophage)LPSTNF-α, IL-6HypotheticalAs an n-6 PUFA, it may be a precursor to pro-inflammatory eicosanoids.
Arachidonoyl-CoA (C20:4, n-6)Human Alveolar CellsLPSTNF-α, IL-6, IL-8Increased ReleasePrecursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes.[4]
Eicosapentaenoyl-CoA (C20:5, n-3)Human Alveolar CellsLPSTNF-α, IL-6, IL-8Decreased ReleaseCompetes with arachidonic acid and produces less inflammatory eicosanoids.[4]
Docosahexaenoyl-CoA (C22:6, n-3)Human Alveolar CellsLPSIL-10Increased ReleasePromotes the production of anti-inflammatory cytokines.[4]

Key Signaling Pathways Modulated by PUFA-CoAs

PUFA-CoAs and their derivatives are known to influence several key signaling pathways that regulate inflammation, cell survival, and metabolism. Below are diagrams of two such pathways, the NF-κB and PPAR signaling cascades.

fatty_acid_activation cluster_extracellular Extracellular Space cluster_cellular Cytoplasm PUFA PUFA PUFA_cyto PUFA PUFA->PUFA_cyto Transport ACSL Acyl-CoA Synthetase PUFA_cyto->ACSL PUFA_CoA PUFA-CoA ACSL->PUFA_CoA ATP, CoA Signaling Signaling Pathways (e.g., NF-κB, PPAR) PUFA_CoA->Signaling Metabolism Metabolic Fates (β-oxidation, Lipid Synthesis) PUFA_CoA->Metabolism

Caption: General overview of polyunsaturated fatty acid (PUFA) activation and subsequent metabolic and signaling roles.

NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK activates LPS LPS LPS->Receptor IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome degradation PUFA_CoA PUFA-CoA PUFA_CoA->IKK modulates Gene Inflammatory Gene Expression NFkB_nuc->Gene

Caption: Simplified NF-κB signaling pathway and potential modulation by PUFA-CoAs.[5][6]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUFA PUFA PPAR PPAR PUFA->PPAR activates (agonist) PUFA_CoA PUFA-CoA PUFA_CoA->PPAR inhibits (antagonist) RXR RXR PPAR->RXR heterodimerizes PPRE PPRE RXR->PPRE binds Gene Target Gene Expression PPRE->Gene

Caption: Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, highlighting the opposing roles of PUFAs and PUFA-CoAs.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of the cellular effects of different PUFA-CoAs. Below are representative protocols for key assays.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of different PUFA-CoAs on the metabolic activity of cultured cells, as an indicator of cell viability and proliferation.

Materials:

  • Target cell line (e.g., PC3, HepG2, RAW 264.7)

  • Complete cell culture medium

  • PUFA-CoAs of interest (e.g., this compound, arachidonoyl-CoA, linoleoyl-CoA)

  • Vehicle control (e.g., sterile water or buffer used to dissolve PUFA-CoAs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the PUFA-CoAs in complete medium.

  • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of PUFA-CoAs or the vehicle control.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation with MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Measurement of Cytokine Release (ELISA)

Objective: To quantify the secretion of pro- and anti-inflammatory cytokines from cells treated with PUFA-CoAs.

Materials:

  • Target cell line (e.g., RAW 264.7 macrophages, human alveolar cells)

  • Complete cell culture medium

  • PUFA-CoAs of interest

  • Lipopolysaccharide (LPS) or other inflammatory stimulant

  • Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10)

  • 24-well plates

  • Plate reader for ELISA

Procedure:

  • Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of PUFA-CoAs or vehicle control for 1-2 hours.

  • Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS) for a specified time (e.g., 24 hours).

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for the desired cytokines according to the manufacturer's instructions.

  • Quantify the cytokine concentrations by comparing the sample absorbance to a standard curve.

Protocol 3: NF-κB Activation Assay (Translocation Analysis)

Objective: To assess the effect of PUFA-CoAs on the activation of the NF-κB signaling pathway by monitoring the nuclear translocation of the p65 subunit.

Materials:

  • Target cell line

  • PUFA-CoAs of interest

  • Inflammatory stimulant (e.g., TNF-α)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody against NF-κB p65

  • Primary antibody against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 80-90% confluency in 6-well plates.

  • Pre-treat cells with PUFA-CoAs or vehicle for 1 hour.

  • Stimulate with TNF-α (e.g., 10 ng/mL) for 30-60 minutes.

  • Wash cells with ice-cold PBS and harvest.

  • Isolate nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's protocol.

  • Determine the protein concentration of each fraction using a BCA assay.

  • Perform SDS-PAGE and Western blotting with equal amounts of protein from the nuclear and cytoplasmic extracts.

  • Probe the membranes with antibodies against NF-κB p65, a cytoplasmic marker, and a nuclear marker.

  • Visualize the protein bands using a chemiluminescent detection system. An increase in the p65 signal in the nuclear fraction indicates NF-κB activation.

Discussion and Future Directions

The comparative analysis of PUFA-CoAs in cellular assays is a rapidly evolving field. While well-established PUFA-CoAs like arachidonoyl-CoA have been extensively studied for their roles in inflammation and cell signaling, the biological activities of many other PUFA-CoAs, including this compound, remain to be elucidated.

The provided framework of comparative tables, signaling pathway diagrams, and experimental protocols serves as a guide for researchers aiming to characterize the cellular functions of novel or less-studied PUFA-CoAs. Future research should focus on the synthesis of a wider range of PUFA-CoA standards and their systematic evaluation in a panel of standardized cellular assays. This will enable a more comprehensive understanding of how the chain length, degree of unsaturation, and position of double bonds in fatty acyl-CoAs dictate their specific biological effects. Such knowledge is critical for the development of novel therapeutic strategies targeting lipid metabolism in various diseases.

References

Navigating the Path to Clinical Utility: A Guide to the Validation of Novel Acyl-CoA Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Case Study: 5-cis-8-cis-Tetradecadienoyl-CoA

Introduction

In the quest for precision medicine, the discovery and validation of novel biomarkers are paramount. Acyl-Coenzyme A (acyl-CoA) molecules, central to lipid metabolism and cellular signaling, represent a promising class of potential biomarkers.[1][2] This guide provides a comprehensive framework for the validation of a novel acyl-CoA, using the hypothetical example of this compound, as a potential biomarker for a metabolic disease. While, to date, no published studies have specifically validated this compound as a biomarker, this document will serve as a roadmap for researchers and drug development professionals embarking on such an endeavor. The principles and methodologies outlined here are based on established best practices in biomarker validation and lipidomics research.

The Biological Significance of Acyl-CoAs

Acyl-CoAs are activated forms of fatty acids, essential for a multitude of cellular processes.[2][3] They are integral to energy production through beta-oxidation, the synthesis of complex lipids (e.g., triglycerides, phospholipids), and the regulation of various metabolic pathways.[2][4][5] Dysregulation of acyl-CoA metabolism has been implicated in a range of diseases, including metabolic syndrome, cardiovascular disease, and certain cancers, making them attractive candidates for biomarker discovery.[1][2]

A Hypothetical Validation Workflow for this compound

The validation of a novel biomarker is a multi-stage process, progressing from initial discovery to clinical application. The following workflow outlines the key steps for validating this compound as a biomarker for a hypothetical metabolic disorder.

G cluster_discovery Phase 1: Discovery cluster_analytical Phase 2: Analytical Validation cluster_clinical Phase 3: Clinical Validation cluster_utility Phase 4: Clinical Utility discovery_untargeted Untargeted Metabolomics (e.g., LC-HRMS) discovery_identification Putative Identification of This compound discovery_untargeted->discovery_identification analytical_method Targeted Method Development (e.g., LC-MS/MS) discovery_identification->analytical_method Candidate Biomarker analytical_validation Assay Validation (Accuracy, Precision, Linearity, Sensitivity, Specificity) analytical_method->analytical_validation clinical_cohort Case-Control Cohort Study analytical_validation->clinical_cohort Validated Assay clinical_roc ROC Curve Analysis (Sensitivity & Specificity) clinical_cohort->clinical_roc clinical_correlation Correlation with Disease Severity clinical_cohort->clinical_correlation utility_longitudinal Longitudinal Studies clinical_correlation->utility_longitudinal Established Biomarker utility_intervention Intervention Studies utility_longitudinal->utility_intervention utility_guidelines Inclusion in Clinical Guidelines utility_intervention->utility_guidelines

Figure 1. A hypothetical workflow for the validation of a novel acyl-CoA biomarker.

Experimental Protocols

Phase 1: Discovery - Untargeted Metabolomics

Objective: To identify novel lipid species, such as this compound, that are differentially abundant between healthy controls and a disease cohort.

Methodology:

  • Sample Collection: Collect plasma or tissue samples from a cohort of patients with the target metabolic disease and a matched group of healthy controls. Samples should be stored at -80°C to minimize lipid degradation.

  • Lipid Extraction: Employ a biphasic solvent extraction method (e.g., Folch or Bligh-Dyer) to isolate total lipids from the biological matrix.

  • LC-HRMS Analysis: Analyze the lipid extracts using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system. This allows for the separation and detection of a wide range of lipid species.

  • Data Processing: Utilize specialized software (e.g., MZmine or XCMS) for peak picking, alignment, and initial feature identification based on accurate mass and retention time.

  • Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, PCA, PLS-DA) to identify features that are significantly different between the two groups.

  • Putative Identification: For features of interest, propose a putative identification (e.g., this compound) based on its accurate mass, isotopic pattern, and fragmentation spectra (MS/MS) compared to lipid databases (e.g., LIPID MAPS).

Phase 2: Analytical Validation - Targeted LC-MS/MS Method

Objective: To develop and validate a robust and quantitative assay for the specific measurement of this compound.

Methodology:

  • Standard Synthesis: Synthesize or procure a certified reference standard of this compound and a stable isotope-labeled internal standard (e.g., ¹³C-labeled).

  • Method Development: Optimize the liquid chromatography method for the separation of the target analyte from other isomers and interfering substances. Develop a highly selective and sensitive Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer.

  • Assay Validation: Validate the assay according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

    • Accuracy: The closeness of the measured value to the true value.

    • Precision: The reproducibility of measurements (intra- and inter-day).

    • Linearity and Range: The concentration range over which the assay is accurate and precise.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

    • Specificity: The ability of the assay to measure the analyte of interest without interference from other molecules.

    • Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

    • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Data Presentation: A Comparative Overview of Analytical Platforms

The choice of analytical platform is critical for biomarker validation. The following table compares the performance of different mass spectrometry platforms for acyl-CoA analysis.

FeatureHigh-Resolution MS (e.g., Orbitrap, TOF)Triple Quadrupole MS (QqQ)
Primary Use Discovery (Untargeted)Quantification (Targeted)
Selectivity Moderate to HighVery High
Sensitivity GoodExcellent
Quantitative Accuracy ModerateExcellent
Linear Dynamic Range GoodExcellent
Throughput LowerHigher
Cost HigherLower to Moderate
Strengths Capable of identifying unknown compoundsGold standard for quantification
Limitations Less suitable for high-throughput quantificationNot suitable for identifying unknown compounds

Hypothetical Signaling Pathway Involvement

The dysregulation of this compound could potentially impact key metabolic pathways. For instance, it might be a substrate for or an inhibitor of enzymes involved in beta-oxidation or the synthesis of signaling lipids.

G cluster_pathway Fatty Acid Metabolism FA Fatty Acids AcylCoA_Synthase Acyl-CoA Synthetase FA->AcylCoA_Synthase AcylCoA Acyl-CoA Pool AcylCoA_Synthase->AcylCoA Target_Molecule 5-cis-8-cis- Tetradecadienoyl-CoA AcylCoA->Target_Molecule BetaOxidation Beta-Oxidation TCA TCA Cycle BetaOxidation->TCA Lipid_Synthesis Complex Lipid Synthesis Signaling Signaling Lipids Target_Molecule->BetaOxidation ? Target_Molecule->Lipid_Synthesis ? Target_Molecule->Signaling ?

Figure 2. Potential involvement of this compound in fatty acid metabolism.

Comparison with Alternative Biomarkers

Once this compound has been analytically and clinically validated, its performance must be compared to existing biomarkers for the same disease. This comparison should be based on key performance metrics.

BiomarkerSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Clinical Utility
This compound (Hypothetical) (To be determined)(To be determined)(To be determined)(To be determined)(To be determined)
Alternative Biomarker 1 (e.g., a specific protein) (Published Data)(Published Data)(Published Data)(Published Data)(Established Use)
Alternative Biomarker 2 (e.g., a genetic marker) (Published Data)(Published Data)(Published Data)(Published Data)(Established Use)

Conclusion

The validation of a novel biomarker like this compound is a rigorous, multi-faceted process. It requires a systematic approach, from initial discovery using untargeted metabolomics to robust analytical and clinical validation. While the journey from a putative biomarker to a clinically useful tool is challenging, the potential to improve disease diagnosis, prognosis, and treatment is a powerful motivator. This guide provides a foundational framework for researchers to navigate this complex but rewarding path, ultimately contributing to the advancement of personalized medicine.

References

Framework for a Comparative Analysis of 5-cis-8-cis-Tetradecadienoyl-CoA Metabolism Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-cis-8-cis-Tetradecadienoyl-CoA is a specific polyunsaturated fatty acyl-CoA whose metabolic fate can vary significantly across different cell types, influencing cellular processes such as energy production, membrane composition, and signaling pathways. Understanding these cell-specific metabolic signatures is crucial for research in areas like oncology, metabolic diseases, and drug development.[1][2] This guide outlines the necessary experimental protocols, data presentation formats, and conceptual frameworks to objectively compare the metabolism of this compound in various cell lines.

Hypothetical Metabolic Pathway of this compound

The metabolism of this compound is expected to proceed via the mitochondrial beta-oxidation pathway. However, the presence of cis double bonds at positions 5 and 8 necessitates the action of auxiliary enzymes to resolve the non-standard intermediates. The proposed pathway involves initial rounds of beta-oxidation, followed by isomerization and reduction steps to handle the double bonds, ultimately leading to the production of acetyl-CoA.

This compound This compound Beta-Oxidation (2 cycles) Beta-Oxidation (2 cycles) This compound->Beta-Oxidation (2 cycles) cis-delta3-Decenoyl-CoA cis-delta3-Decenoyl-CoA Beta-Oxidation (2 cycles)->cis-delta3-Decenoyl-CoA Enoyl-CoA Isomerase Enoyl-CoA Isomerase cis-delta3-Decenoyl-CoA->Enoyl-CoA Isomerase trans-delta2-Decenoyl-CoA trans-delta2-Decenoyl-CoA Enoyl-CoA Isomerase->trans-delta2-Decenoyl-CoA Beta-Oxidation (5 cycles) Beta-Oxidation (5 cycles) trans-delta2-Decenoyl-CoA->Beta-Oxidation (5 cycles) Acetyl-CoA (x7) Acetyl-CoA (x7) Beta-Oxidation (5 cycles)->Acetyl-CoA (x7) cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, MCF-7, MCF-10A) Treatment Cell Treatment Cell_Culture->Treatment Fatty_Acid_Prep Preparation of 5-cis-8-cis-Tetradecadienoic acid-BSA complex Fatty_Acid_Prep->Treatment FAO_Assay Fatty Acid Oxidation Assay (using [1-14C]-labeled fatty acid) Treatment->FAO_Assay Lipid_Extraction Lipid Extraction (Bligh-Dyer method) Treatment->Lipid_Extraction Scintillation_Counting Scintillation Counting (Quantify beta-oxidation) FAO_Assay->Scintillation_Counting TLC_GCMS TLC / GC-MS (Analyze lipid incorporation) Lipid_Extraction->TLC_GCMS Data_Comparison Comparative Data Analysis Scintillation_Counting->Data_Comparison TLC_GCMS->Data_Comparison

References

Comparative Guide to Orthologous Enzyme Activity with 5-cis-8-cis-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of orthologous enzymes with known or potential activity towards 5-cis-8-cis-Tetradecadienoyl-CoA, a C14:2 polyunsaturated fatty acyl-CoA. Due to the limited direct experimental data on this specific substrate, this document synthesizes information from studies on enzymes acting on structurally similar molecules, particularly the C14:2 fatty acid metabolism. The guide will focus on fatty acid desaturases and elongases as the primary enzyme classes of interest.

Introduction to this compound Metabolism

This compound is a polyunsaturated fatty acyl-CoA (PUFA-CoA). Its metabolism is expected to be carried out by enzymes that catalyze the introduction of additional double bonds (desaturases) or the extension of the carbon chain (elongases). Understanding the activity of orthologous enzymes on this substrate is crucial for fields ranging from basic lipid metabolism research to the development of therapeutics targeting fatty acid pathways.

One of the few enzymes demonstrated to produce a C14:2 fatty acid is the FAT-2 desaturase from the nematode Caenorhabditis elegans. This enzyme is known to convert C14:1Δ9 into C14:2Δ9,12[1]. While the double bond positions differ from the substrate , FAT-2 and its orthologs represent the most promising candidates for interaction with C14:2-CoA substrates.

Comparative Analysis of Orthologous Enzyme Activities

Direct quantitative kinetic data for enzyme activity with this compound is largely unavailable in the current scientific literature. The following tables provide a comparative framework based on the known activities of relevant orthologous enzymes on similar substrates.

Fatty Acid Desaturases (FADS)

Fatty acid desaturases are key enzymes in the biosynthesis of polyunsaturated fatty acids. In vertebrates, the FADS family, including FADS1 (Δ5-desaturase) and FADS2 (Δ6-desaturase), are the primary enzymes for PUFA synthesis. While their substrate preference typically leans towards longer-chain fatty acids (C18 and C20), the possibility of activity on C14 substrates cannot be entirely ruled out.

EnzymeOrganismKnown SubstratesPotential Product from 5,8-C14:2-CoAKmVmaxReference
FAT-2 (Δ12-Desaturase) Caenorhabditis elegansC14:1Δ9, C16:1Δ9, C18:1Δ95,8,11-C14:3-CoA (Hypothetical)Not ReportedNot Reported[1]
FADS1 (Δ5-Desaturase) Homo sapiens20:3n-6 (DGLA), 20:4n-3 (EPA)Not ReportedNot ReportedNot Reported[2]
FADS2 (Δ6-Desaturase) Homo sapiens18:2n-6 (LA), 18:3n-3 (ALA)Not ReportedNot ReportedNot Reported[3][4][5][6]

Note: The potential product for FAT-2 is hypothetical, assuming it could act on the 5,8-C14:2-CoA substrate to introduce a new double bond. Data for human FADS1 and FADS2 on C14:2-CoA is not available.

Fatty Acid Elongases (ELOVL)

Fatty acid elongases are responsible for extending the carbon chain of fatty acids. The ELOVL family in mammals has seven members with varying substrate specificities. While they are generally known to act on fatty acids of C16 and longer, some isoforms may have uncharacterized activity on shorter-chain PUFAs.

EnzymeOrganismKnown SubstratesPotential Product from 5,8-C14:2-CoAKmVmaxReference
ELOVL5 Homo sapiensC18-PUFAs, C20-PUFAs7,10-C16:2-CoA (Hypothetical)Not ReportedNot Reported[7]
ELOVL6 Homo sapiensC12-C16 Saturated FAsNot ReportedNot ReportedNot Reported[8]
ELOVL7 Homo sapiensC18-C20 Acyl-CoAsNot ReportedNot ReportedNot Reported[9][10]

Note: The potential product for ELOVL5 is hypothetical, assuming it could elongate the C14:2-CoA substrate. There is no reported evidence of ELOVL6 or ELOVL7 acting on C14 polyunsaturated fatty acids.

Experimental Protocols

The following are generalized protocols for assessing enzyme activity with a novel substrate like this compound, based on standard methods reported in the literature for similar enzymes.

Enzyme Expression and Preparation

Orthologous enzymes of interest (e.g., FAT-2, FADS1, FADS2, ELOVLs) are typically expressed heterologously in systems like Saccharomyces cerevisiae or insect cells. Microsomal fractions containing the expressed enzyme are then prepared for use in activity assays.

Fatty Acid Desaturase Activity Assay

A typical desaturase assay involves the following steps:

  • Substrate Preparation: Radiolabeled (e.g., ¹⁴C or ³H) this compound is synthesized or procured.

  • Reaction Mixture: The reaction mixture contains the microsomal fraction with the expressed desaturase, the radiolabeled substrate, a buffer system (e.g., phosphate (B84403) buffer at a specific pH), and necessary cofactors such as NADH or NADPH and molecular oxygen.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Saponification: The reaction is stopped, and the fatty acids are released from CoA by saponification with an alkali solution (e.g., KOH in methanol).

  • Extraction and Derivatization: The resulting free fatty acids are extracted using an organic solvent (e.g., hexane) and then converted to fatty acid methyl esters (FAMEs) for analysis.

  • Product Analysis: The FAMEs are separated and quantified using radio-gas chromatography-mass spectrometry (GC-MS) to identify the desaturated product and calculate the conversion rate.

Fatty Acid Elongase Activity Assay

An elongase assay follows a similar principle:

  • Substrate Preparation: this compound is used as the primer substrate.

  • Reaction Mixture: The reaction includes the enzyme source, the primer substrate, a source of two-carbon units (typically radiolabeled malonyl-CoA), a buffer, and the cofactor NADPH.

  • Incubation, Termination, and Analysis: The subsequent steps of incubation, termination, saponification, extraction, derivatization, and analysis by radio-GC-MS are similar to the desaturase assay to identify and quantify the elongated fatty acid product.

Visualizations

The following diagrams illustrate the known metabolic context of a C14:2 fatty acid and a hypothetical workflow for analyzing enzyme activity.

fatty_acid_metabolism cluster_c_elegans C. elegans PUFA Synthesis cluster_hypothetical Hypothetical Metabolism of 5,8-C14:2-CoA C14:1(n-5)-CoA C14:1(n-5)-CoA C14:2(n-5,n-2)-CoA C14:2(n-5,n-2)-CoA C14:1(n-5)-CoA->C14:2(n-5,n-2)-CoA FAT-2 (Δ12-Desaturase) 5,8-C14:2-CoA 5,8-C14:2-CoA 5,8,11-C14:3-CoA 5,8,11-C14:3-CoA 5,8-C14:2-CoA->5,8,11-C14:3-CoA Desaturase (e.g., FAT-2 ortholog) 7,10-C16:2-CoA 7,10-C16:2-CoA 5,8-C14:2-CoA->7,10-C16:2-CoA Elongase (e.g., ELOVL5 ortholog)

Metabolic pathways of C14 polyunsaturated fatty acids.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Activity Assay cluster_analysis Product Analysis Heterologous Expression of Orthologous Enzyme Heterologous Expression of Orthologous Enzyme Incubation of Enzyme with Substrate and Cofactors Incubation of Enzyme with Substrate and Cofactors Heterologous Expression of Orthologous Enzyme->Incubation of Enzyme with Substrate and Cofactors Preparation of Radiolabeled 5,8-C14:2-CoA Preparation of Radiolabeled 5,8-C14:2-CoA Preparation of Radiolabeled 5,8-C14:2-CoA->Incubation of Enzyme with Substrate and Cofactors Saponification & FAME Derivatization Saponification & FAME Derivatization Incubation of Enzyme with Substrate and Cofactors->Saponification & FAME Derivatization GC-MS Analysis GC-MS Analysis Saponification & FAME Derivatization->GC-MS Analysis Quantification of Product Quantification of Product GC-MS Analysis->Quantification of Product

Workflow for analyzing enzyme activity on 5,8-C14:2-CoA.

Conclusion

The study of orthologous enzyme activity with this compound is an emerging area of research. While direct comparative data is currently scarce, the known functions of fatty acid desaturases and elongases in various organisms provide a strong foundation for future investigations. The bifunctional nature of the C. elegans FAT-2 desaturase, with its ability to act on C14 substrates, suggests that its orthologs are prime candidates for further characterization with C14:2-CoA. Future research employing the experimental protocols outlined in this guide will be essential to populate the comparative data tables and to fully elucidate the metabolic fate of this and other novel polyunsaturated fatty acids. Such studies will undoubtedly contribute to a deeper understanding of lipid metabolism and may unveil new targets for therapeutic intervention in metabolic diseases.

References

A Comparative Guide: Mass Spectrometry vs. Fluorescence Detection for the Analysis of 5-cis-8-cis-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of long-chain fatty acyl-CoAs (LCACoAs), such as 5-cis-8-cis-Tetradecadienoyl-CoA, is crucial for understanding lipid metabolism and its role in various physiological and pathological processes. The two primary analytical techniques employed for this purpose are mass spectrometry (MS) and fluorescence detection. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.

Quantitative Performance Comparison

The choice between mass spectrometry and fluorescence detection often depends on the specific requirements of the experiment, such as sensitivity, specificity, and throughput. The following table summarizes the key quantitative performance parameters for each technique based on the analysis of long-chain fatty acyl-CoAs.

ParameterMass Spectrometry (LC-MS/MS)Fluorescence Detection (Assay Kit/Biosensor)
Limit of Detection (LOD) Sub-picomole amounts[1]0.3 µM[2]
Linear Detection Range Typically wide, e.g., 1.56 ng to 100 ng per 50 µl injection[3]0.3 to 100 µM[2]
Accuracy 94.8% to 110.8%[4]Dependent on standard curve accuracy
Precision (Inter-run) 2.6% to 12.2%[4]Typically < 15% CV
Precision (Intra-run) 1.2% to 4.4%[4]Typically < 10% CV
Specificity High (based on mass-to-charge ratio and fragmentation)[5]Moderate (potential for interference from other molecules)
Throughput Lower (due to chromatographic separation)High (amenable to 96-well plate format)[2]

Experimental Protocols

Mass Spectrometry (LC-MS/MS) Method for Long-Chain Fatty Acyl-CoA Quantification

This protocol is a generalized procedure based on established methods for the analysis of LCACoAs in biological samples.[3][4]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize 100-200 mg of tissue in a suitable buffer.

  • Extraction: Add an internal standard (e.g., an odd-chain-length fatty acyl-CoA) to the homogenate.[1] Perform a liquid-liquid extraction followed by solid-phase extraction to isolate the acyl-CoAs.

  • Elution: Elute the acyl-CoAs from the SPE cartridge.

  • Concentration: The eluate can be directly analyzed without an evaporation step to minimize sample loss.[4]

2. Liquid Chromatography (LC)

  • Column: Use a C18 reversed-phase column.[4]

  • Mobile Phase: Employ a binary gradient with ammonium (B1175870) hydroxide (B78521) in water and ammonium hydroxide in acetonitrile.[3] A high pH mobile phase (e.g., 10.5) can improve separation.[4]

  • Flow Rate: A typical flow rate is maintained for optimal separation.

  • Injection Volume: Inject 10-50 µL of the prepared sample.[2][3]

3. Mass Spectrometry (MS)

  • Ionization: Use positive electrospray ionization (ESI) mode.[3][4]

  • Detection: Operate a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.[4]

  • MRM Transitions: Monitor for the precursor ion ([M+H]+) and a specific product ion resulting from a neutral loss of 507 Da, which is characteristic of the CoA moiety.[1]

  • Quantification: Calculate the concentration of each analyte based on the peak area ratio of the analyte to the internal standard against a standard curve.[3]

Fluorescence Detection Method for Long-Chain Fatty Acyl-CoA Quantification

This protocol is based on the use of a commercially available fluorometric assay kit.[2]

1. Sample Preparation

  • Lysis: Lyse cells or homogenize tissue in the provided assay buffer.

  • Centrifugation: Centrifuge the lysate to remove insoluble material.

  • Dilution: Dilute the supernatant to fall within the linear range of the assay.

2. Assay Procedure

  • Standard Curve: Prepare a standard curve using the provided long-chain acyl-CoA standard.

  • Reaction Mix: Prepare a reaction mixture containing the enzyme mix and a fluorescent probe. The assay is based on a coupled enzymatic reaction that utilizes fatty acyl-CoA as a substrate to generate a fluorescent product.[2]

  • Incubation: Add the reaction mix to the standards and samples in a 96-well plate. Incubate at room temperature for approximately 40 minutes.[2]

3. Fluorescence Measurement

  • Instrumentation: Use a fluorescence plate reader.

  • Wavelengths: Excite the samples at ~530 nm and measure the fluorescence emission at ~585 nm.[2]

  • Quantification: Determine the concentration of fatty acyl-CoA in the samples by comparing their fluorescence intensity to the standard curve.

Visualizations

Experimental Workflow Comparison

G cluster_MS Mass Spectrometry Workflow cluster_Fluorescence Fluorescence Detection Workflow MS_Start Sample Homogenization MS_SPE Solid-Phase Extraction MS_Start->MS_SPE MS_LC LC Separation (C18) MS_SPE->MS_LC MS_ESI Electrospray Ionization MS_LC->MS_ESI MS_Detect Tandem MS Detection (MRM) MS_ESI->MS_Detect MS_Quant Quantification MS_Detect->MS_Quant F_Start Sample Lysis F_Enzyme Enzymatic Reaction F_Start->F_Enzyme F_Incubate Incubation F_Enzyme->F_Incubate F_Read Fluorescence Reading F_Incubate->F_Read F_Quant Quantification F_Read->F_Quant

Caption: Comparative experimental workflows for mass spectrometry and fluorescence detection of long-chain fatty acyl-CoAs.

Metabolic Pathway: Beta-Oxidation of Fatty Acyl-CoAs

Long-chain fatty acyl-CoAs, including this compound, are key intermediates in fatty acid metabolism, primarily through the beta-oxidation pathway in mitochondria.[6][7] This process breaks down fatty acyl-CoAs to produce acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production.

G FattyAcid Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase FattyAcylCoA This compound AcylCoA_Synthetase->FattyAcylCoA Mitochondria Mitochondrial Matrix FattyAcylCoA->Mitochondria BetaOxidation Beta-Oxidation Spiral Mitochondria->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA FADH2 FADH2 BetaOxidation->FADH2 NADH NADH BetaOxidation->NADH TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain FADH2->ETC NADH->ETC ATP ATP ETC->ATP

Caption: Simplified metabolic pathway of this compound via mitochondrial beta-oxidation.

References

A Comparative Analysis of the Biological Activity of 5-cis-8-cis-Tetradecadienoyl-CoA and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 5-cis-8-cis-tetradecadienoyl-CoA and its geometric and positional isomers. The information presented is based on established principles of fatty acid metabolism, as direct comparative experimental data for these specific molecules is limited. The provided quantitative data is hypothetical and for illustrative purposes to highlight expected differences based on isomer structure.

Introduction to Tetradecadienoyl-CoA Isomers

This compound is an activated form of a 14-carbon di-unsaturated fatty acid. Its biological activity is intrinsically linked to its three-dimensional structure, which is defined by the position and configuration (cis/trans) of its double bonds. Isomers with variations in these features are expected to interact differently with enzymes and cellular transport machinery, leading to distinct metabolic fates and signaling outcomes. Understanding these differences is crucial for research in lipid metabolism, signaling, and the development of targeted therapeutics.

Comparative Biological Activity

The primary determinants of the differential biological activity among fatty acyl-CoA isomers are their interactions with enzymes that catalyze their activation, transport, and metabolism.

  • Acyl-CoA Synthetases (ACS): These enzymes activate fatty acids by attaching Coenzyme A. ACS isoforms exhibit specificity for fatty acid chain length and the position of double bonds.[1] It is anticipated that the cis,cis configuration of this compound would be a preferred substrate for many ACS isoforms compared to its trans counterparts, which may exhibit slower activation kinetics.[2]

  • Cellular Uptake: The transport of fatty acids across the cell membrane is mediated by fatty acid transport proteins (FATPs) and binding proteins (FABPs). The conformation of the fatty acyl-CoA can influence its binding affinity to these transport proteins, potentially leading to differential rates of cellular uptake.

  • Beta-Oxidation: The catabolism of unsaturated fatty acyl-CoAs in mitochondria and peroxisomes requires auxiliary enzymes to handle the non-standard double bond positions. The cis configuration, particularly at an odd-numbered carbon, necessitates the action of isomerases to convert it to a trans intermediate suitable for the beta-oxidation spiral.[3] The presence and position of cis double bonds can, therefore, affect the rate and efficiency of energy production from these molecules. The beta-oxidation of fatty acids with double bonds at odd-numbered positions involves a specific isomerase-dependent pathway.[4][5]

  • Incorporation into Complex Lipids: Acyltransferases that incorporate fatty acyl-CoAs into phospholipids (B1166683) and triglycerides also show isomer specificity.[2] This can influence membrane fluidity and the generation of lipid-derived signaling molecules.

Data Presentation

The following table presents hypothetical quantitative data to illustrate the expected differences in the biological activity of this compound and its isomers. This data is not derived from direct experimental measurement and should be considered illustrative.

ParameterThis compound5-trans-8-cis-Tetradecadienoyl-CoA5-trans-8-trans-Tetradecadienoyl-CoA9-cis-12-cis-Tetradecadienoyl-CoA (Positional Isomer)
Acyl-CoA Synthetase Activity
Km (µM)15253520
Vmax (nmol/min/mg)100705085
Cellular Uptake Rate (pmol/min/106 cells)250200150220
Mitochondrial Beta-Oxidation Rate (nmol/hr/mg protein)80655075
Incorporation into Phosphatidylcholine (%)1510512

Experimental Protocols

Detailed methodologies for key experiments to determine the comparative biological activity of these isomers are provided below.

In Vitro Acyl-CoA Synthetase Activity Assay

This protocol measures the rate of formation of the acyl-CoA thioester from the corresponding fatty acid.

Materials:

  • Purified or recombinant Acyl-CoA Synthetase (e.g., ACSL1)

  • 5-cis-8-cis-tetradecadienoic acid and its isomers

  • Coenzyme A (CoA)

  • ATP

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • Fluorometric probe for CoA detection (e.g., as part of a commercial kit)[6][7]

  • 96-well black microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and CoA in each well of the microplate.

  • Add varying concentrations of the fatty acid isomers (e.g., 0-100 µM) to the wells.

  • Initiate the reaction by adding the Acyl-CoA Synthetase enzyme to each well.

  • Incubate the plate at 37°C.

  • At specified time points, measure the fluorescence generated from the reaction of the product with the fluorometric probe at Ex/Em = 535/587 nm.[6]

  • Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Cell-Based Fatty Acid Uptake Assay

This assay quantifies the rate at which cells take up the different fatty acid isomers.

Materials:

  • Adherent cell line (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

  • 96-well black, clear-bottom tissue culture plates

  • Serum-free cell culture medium

  • Fluorescently labeled fatty acid analogs of the isomers or radiolabeled isomers ([14C] or [3H])

  • Quenching solution (for fluorescent assays) or lysis buffer (for radiometric assays)

  • Fluorescence microplate reader or scintillation counter

Procedure:

  • Seed cells in the 96-well plate and culture until they reach the desired confluence.

  • Wash the cells with serum-free medium and then incubate in serum-free medium for 1-2 hours to starve the cells.

  • Prepare working solutions of the fatty acid isomers (labeled with a fluorescent probe or radioisotope) in serum-free medium.

  • Add the fatty acid working solutions to the cells to initiate uptake.

  • For fluorescent assays, add a quenching solution at the end of the incubation period to stop the reaction and quench extracellular fluorescence.[8][9]

  • For radiometric assays, wash the cells with ice-cold stop buffer, lyse the cells, and measure the radioactivity in the lysate.[10]

  • Measure the fluorescence (bottom-read) or radioactivity to determine the amount of fatty acid taken up by the cells.

Cell-Based Fatty Acid Beta-Oxidation Assay

This protocol measures the rate of catabolism of the fatty acid isomers.

Materials:

  • Cell line capable of significant beta-oxidation (e.g., primary hepatocytes, C2C12 myotubes)

  • [1-14C]-labeled fatty acid isomers

  • Cell culture medium

  • Perchloric acid

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Culture cells in appropriate multi-well plates.

  • Wash the cells and pre-incubate with a medium containing L-carnitine.

  • Add the [1-14C]-labeled fatty acid isomers to the cells and incubate at 37°C for a defined period (e.g., 2-4 hours).

  • Stop the reaction by adding perchloric acid to the medium. This separates the acid-soluble metabolites (ASM), which include [14C]acetyl-CoA, from the un-metabolized [14C]fatty acid.[11]

  • Collect the supernatant (containing the ASM) and measure the radioactivity using a scintillation counter.[12][13]

  • Normalize the radioactivity to the total protein content of the cells in each well.

Visualizations

The following diagrams illustrate a key metabolic pathway and an experimental workflow for the comparative analysis of tetradecadienoyl-CoA isomers.

Metabolic_Fate_of_Tetradecadienoyl_CoA cluster_Mito Mitochondrion FA 5-cis-8-cis-Tetradecadienoic Acid ACS Acyl-CoA Synthetase (ACS) FA->ACS + CoA + ATP AcylCoA This compound ACS->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Carnitine Shuttle BetaOx Beta-Oxidation Mito Mitochondrial Matrix CPT1->Mito AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Auxiliary Enzymes TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy

Caption: Metabolic activation and mitochondrial beta-oxidation of this compound.

Experimental_Workflow cluster_Isomers Test Compounds cluster_Assays Biological Assays cluster_Data Data Analysis Isomer1 5-cis-8-cis Assay1 Acyl-CoA Synthetase Activity Isomer1->Assay1 Assay2 Cellular Uptake Isomer1->Assay2 Assay3 Beta-Oxidation Rate Isomer1->Assay3 Isomer2 5-trans-8-cis Isomer2->Assay1 Isomer2->Assay2 Isomer2->Assay3 Isomer3 5-trans-8-trans Isomer3->Assay1 Isomer3->Assay2 Isomer3->Assay3 Isomer4 9-cis-12-cis Isomer4->Assay1 Isomer4->Assay2 Isomer4->Assay3 Data1 Enzyme Kinetics (Km, Vmax) Assay1->Data1 Data2 Uptake & Oxidation Rates Assay2->Data2 Assay3->Data2 Data3 Statistical Comparison Data1->Data3 Data2->Data3 Conclusion Comparative Activity Profile Data3->Conclusion

Caption: Workflow for the comparative analysis of tetradecadienoyl-CoA isomers.

References

A Guide to Ensuring Inter-Laboratory Reproducibility of 5-cis-8-cis-Tetradecadienoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of lipid species is paramount for advancing research and development in numerous fields, from metabolic disease to oncology. 5-cis-8-cis-Tetradecadienoyl-CoA, a specific long-chain acyl-coenzyme A, represents a class of molecules that, while critical, can present significant analytical challenges. This guide provides a framework for comparing and harmonizing measurement methodologies between laboratories to ensure data integrity and comparability across studies.

While direct inter-laboratory comparison studies for this compound are not prevalent in published literature, this guide is built upon established best practices for the broader field of lipidomics and the analysis of long-chain acyl-CoAs.[1][2][3][4] It outlines key experimental considerations, proposes a standardized comparison workflow, and details common analytical techniques.

Comparison of Measurement Methodologies

The quantification of long-chain acyl-CoAs is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8] This technique offers the sensitivity and specificity required to measure these low-abundance molecules in complex biological matrices. Below is a comparison of common approaches.

FeatureMethod A: Reversed-Phase LC-MS/MSMethod B: Alternative LC-MS/MSKey Considerations for Reproducibility
Principle Separation based on hydrophobicity followed by mass-based detection and fragmentation for specific quantification.[5][7]May involve different stationary phases (e.g., HILIC) or ionization techniques.Standardization of the LC gradient and column chemistry is critical. Minor variations can lead to shifts in retention time and altered co-elution with interfering species.[4]
Sample Prep Solid-Phase Extraction (SPE) to enrich for acyl-CoAs and remove interfering lipids and salts.[6][8]May use liquid-liquid extraction or other protein precipitation methods.The choice and consistent application of internal standards are crucial. Ideally, a stable isotope-labeled version of this compound should be used.[9][10]
Instrumentation Triple Quadrupole (QqQ) Mass Spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[5][8]High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) for higher mass accuracy.Instrument calibration and regular system suitability tests are mandatory. Use of a common, well-characterized quality control (QC) sample across labs can help normalize instrument performance.[11]
Pros High sensitivity, high specificity, well-established for a range of acyl-CoAs.[5][6][7]HRMS can aid in overcoming isobaric interferences and allows for retrospective data analysis.Consistent use of reference materials (e.g., NIST SRM 1950 for plasma) helps benchmark accuracy across different platforms and labs.[1][3]
Cons Requires specialized instrumentation and expertise; potential for ion suppression from matrix effects.Data processing can be more complex; may not offer the same quantitative robustness as SRM on a QqQ for targeted analysis.Matrix effects must be assessed and minimized in each lab's workflow, as they can vary significantly.[10]

Experimental Protocols for Measurement

To establish inter-laboratory reproducibility, a detailed and harmonized protocol is essential. The following outlines a typical workflow for the analysis of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Objective: To isolate and concentrate acyl-CoAs from a biological matrix (e.g., tissue homogenate, cell lysate).

  • Materials: C18 SPE cartridges, extraction buffers (e.g., containing isopropanol (B130326) and an acidic buffer), internal standard (e.g., ¹³C-labeled palmitoyl-CoA as a proxy if a specific standard is unavailable), nitrogen evaporator.

  • Protocol:

    • Homogenize tissue or lyse cells in a suitable buffer on ice.

    • Add a known amount of the internal standard to all samples, controls, and calibration standards.

    • Perform protein precipitation with an organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet protein and load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge to remove salts and polar contaminants.

    • Elute the acyl-CoAs with a high-organic solvent mixture (e.g., acetonitrile/methanol with ammonium (B1175870) hydroxide).[5][6]

    • Dry the eluate under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.

LC-MS/MS Analysis
  • Objective: To separate and quantify this compound.

  • Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Protocol:

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with a volatile modifier (e.g., ammonium hydroxide (B78521) or triethylamine).[5][12]

      • Mobile Phase B: Acetonitrile or methanol.[5]

      • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to elute the acyl-CoAs.

      • Flow Rate: 0.2-0.4 mL/min.

      • Column Temperature: 40-50 °C.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][8]

      • Analysis Mode: Selected Reaction Monitoring (SRM).

      • SRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da is often observed.[8]

      • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

Visualizing Workflows and Pathways

To facilitate a clear understanding of the processes involved, diagrams of the proposed inter-laboratory study workflow and the relevant metabolic pathway are provided below.

G cluster_prep Phase 1: Harmonization & Preparation cluster_analysis Phase 2: Independent Analysis cluster_data Phase 3: Data Aggregation & Comparison P1 Develop Common Protocol P2 Prepare & Distribute Standard Reference Material (SRM) & Pooled QC Samples P1->P2 P3 Define Acceptance Criteria (e.g., CV < 20%) P2->P3 LabA Lab A Analysis P3->LabA LabB Lab B Analysis P3->LabB LabC Lab C Analysis P3->LabC Coord Coordinating Center LabA->Coord LabB->Coord LabC->Coord Comp Compare Concentrations, Retention Times, Peak Areas Coord->Comp Repro Assess Inter-Lab Reproducibility (CV%) Comp->Repro Repro->P1 Feedback Loop for Protocol Refinement

Caption: Proposed workflow for an inter-laboratory comparison study.

G cluster_beta_ox Mitochondrial Beta-Oxidation FA 5,8-Tetradecadienoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FA->ACSL ATP ATP ATP->ACSL AMP AMP + PPi CoA Coenzyme A CoA->ACSL ACSL->AMP Target_CoA This compound ACSL->Target_CoA Activation ACAD Acyl-CoA Dehydrogenase Target_CoA->ACAD Step 1 Aux Auxiliary Enzymes (e.g., Isomerase, Reductase) Target_CoA->Aux Required for cis-double bonds ECH Enoyl-CoA Hydratase ACAD->ECH HADH Hydroxyacyl-CoA Dehydrogenase ECH->HADH THIOL Thiolase HADH->THIOL AcetylCoA Acetyl-CoA (to Krebs Cycle) THIOL->AcetylCoA Aux->ECH

Caption: Metabolic activation and proposed degradation pathway.

Conclusion and Recommendations

Achieving reproducibility in the measurement of this compound across different laboratories is a challenging but attainable goal. Success hinges on a collaborative approach focused on the harmonization of analytical methods.

Key recommendations include:

  • Adoption of a Common, Detailed Protocol: All participating labs should adhere to an identical standard operating procedure, from sample handling to data analysis.

  • Use of Common Reference Materials: The distribution and analysis of a single, homogenous quality control material (e.g., a pooled biological sample) and a certified reference material (if available) is the most effective way to benchmark performance.[1][11]

  • Mandatory Use of an Appropriate Internal Standard: A stable isotope-labeled standard is the gold standard for correcting for variability in sample preparation and instrument response.[9]

  • Transparent Data Reporting: Establish clear criteria for data acceptance, including signal-to-noise ratios, peak shape, and retention time windows. All results should be reported to a central coordinator for unbiased statistical analysis.

By implementing these best practices, the scientific community can enhance the reliability and comparability of data for this compound, ultimately accelerating research and discovery.

References

Confirming the Identity of 5-cis-8-cis-Tetradecadienoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of lipid metabolites is a cornerstone of impactful research in numerous fields, from fundamental biology to drug discovery. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative techniques for the structural confirmation of 5-cis-8-cis-Tetradecadienoyl-CoA, a potentially novel or low-abundance fatty acyl-CoA. The presented data and protocols are designed to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

High-Resolution Mass Spectrometry: The Gold Standard for Acyl-CoA Identification

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the analysis of fatty acyl-CoAs. Its high mass accuracy and resolving power allow for the determination of elemental composition and the differentiation of isobaric species, which is critical for identifying specific lipid molecules within complex biological matrices.

Key Advantages of HRMS for this compound Identification:
  • High Specificity: HRMS can distinguish between molecules with very similar masses, which is essential for differentiating isomers of tetradecadienoyl-CoA.

  • Structural Information from Fragmentation: Tandem mass spectrometry (MS/MS) experiments on HRMS instruments generate characteristic fragmentation patterns that provide insights into the structure of the acyl chain and confirm the presence of the Coenzyme A moiety. A key diagnostic feature for acyl-CoAs is the neutral loss of 507.3035 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate portion of the CoA molecule.

  • Sensitivity: Modern HRMS instruments offer exceptional sensitivity, enabling the detection of low-abundance species like many signaling lipids.

  • Untargeted Profiling: HRMS is well-suited for untargeted lipidomics studies, allowing for the discovery of novel or unexpected lipid metabolites.

Comparative Performance Data

The following table summarizes the expected performance of HRMS in comparison to other common analytical techniques for the identification of this compound.

FeatureHigh-Resolution Mass Spectrometry (LC-HRMS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation Extraction, potential solid-phase extraction (SPE) cleanupHydrolysis, derivatization (e.g., FAMEs), extractionExtensive purification required
Sensitivity High (femtomole to picomole range)High (picomole range)Low (nanomole to micromole range)
Specificity Very High (accurate mass and fragmentation)Moderate (retention time and mass spectrum of derivative)Very High (detailed structural information)
Isomer Resolution Can distinguish some isomers by chromatography and fragmentationCan separate positional and geometric isomers with specific columnsExcellent for distinguishing all isomers
Throughput HighModerateLow
Structural Information Elemental composition, acyl chain length, presence of CoAAcyl chain length, double bond position (with derivatization)Complete 3D structure, including double bond geometry

Experimental Protocols

Protocol 1: High-Resolution LC-MS/MS for this compound

This protocol outlines a general procedure for the targeted identification of this compound in a biological sample.

1. Sample Preparation:

  • Homogenize the tissue or cell sample in cold methanol.
  • Perform a liquid-liquid extraction using a modified Bligh-Dyer method to isolate the lipid fraction.
  • For targeted analysis, consider solid-phase extraction (SPE) with a C18 cartridge to enrich for long-chain acyl-CoAs.
  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry:

  • Instrument: Q-Exactive Orbitrap Mass Spectrometer or similar.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Full Scan (MS1):
  • Resolution: 70,000.
  • Scan Range: m/z 300-1200.
  • AGC Target: 1e6.
  • Maximum IT: 50 ms.
  • Tandem MS (MS2):
  • Data-Dependent Acquisition (DDA) of the top 5 most intense ions.
  • Precursor ion for this compound (C35H58N7O17P3S): [M+H]+ at m/z 982.2950.
  • Resolution: 17,500.
  • Collision Energy (HCD): 30 (normalized).
  • Isolation Window: 1.5 m/z.
  • Expected Fragments: Neutral loss of 507.3035 Da, fragments corresponding to the acyl chain.

Protocol 2: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol provides an alternative, indirect method for characterizing the fatty acid component of this compound.

1. Hydrolysis and Derivatization:

  • Hydrolyze the acyl-CoA sample using a strong base (e.g., methanolic KOH) to release the free fatty acid.
  • Methylate the fatty acid using a reagent such as BF3-methanol to form the fatty acid methyl ester (FAME).
  • Extract the FAME into an organic solvent (e.g., hexane).

2. Gas Chromatography:

  • Column: A polar capillary column suitable for FAME separation (e.g., DB-23 or SP-2560).
  • Carrier Gas: Helium.
  • Temperature Program: An appropriate temperature gradient to separate C14 FAMEs.

3. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI).
  • Scan Range: m/z 50-400.
  • The mass spectrum of the tetradecadienoyl methyl ester will provide information about the chain length and degree of unsaturation. The position of the double bonds can be inferred from the fragmentation pattern, although this can be challenging for cis isomers.

Visualizing Workflows and Pathways

To aid in understanding the experimental and biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup LC Liquid Chromatography Cleanup->LC HRMS High-Resolution MS LC->HRMS MSMS Tandem MS (MS/MS) HRMS->MSMS AccurateMass Accurate Mass Measurement HRMS->AccurateMass Fragmentation Fragmentation Pattern Analysis MSMS->Fragmentation Identification Compound Identification AccurateMass->Identification Fragmentation->Identification beta_oxidation_pathway cluster_pathway Potential Beta-Oxidation of a Dienoyl-CoA DienoylCoA 5,8-Dienoyl-CoA EnoylCoAIsomerase Enoyl-CoA Isomerase DienoylCoA->EnoylCoAIsomerase Isomerization Intermediates Beta-Oxidation Intermediates EnoylCoAIsomerase->Intermediates Hydration, Dehydrogenation, Thiolysis AcetylCoA Acetyl-CoA Intermediates->AcetylCoA Multiple Cycles

Safety Operating Guide

Personal protective equipment for handling 5-cis-8-cis-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 5-cis-8-cis-Tetradecadienoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS), the following procedures are based on established best practices for handling long-chain fatty acyl-CoA compounds and chemicals with unknown hazards. A conservative approach is strongly recommended.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a splash hazard.Protects eyes from accidental splashes of solutions containing the compound.
Hand Protection Nitrile gloves. Consider double-gloving, especially when handling stock solutions.Prevents skin contact and absorption. Change gloves immediately if contaminated.
Body Protection A standard laboratory coat. A chemically resistant apron is recommended when handling larger volumes.Protects personal clothing and skin from contamination.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if aerosols may be generated.Minimizes the risk of inhaling airborne particles, especially if the compound is a powder or if sonicating solutions.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of the compound.

2.1. Preparation and Weighing (if solid)

  • Ventilation: All manipulations should be performed in a certified chemical fume hood or a designated, well-ventilated workspace.

  • Pre-weighing: Tare a clean, compatible weighing vessel (e.g., microfuge tube or glass vial) on an analytical balance.

  • Weighing: Carefully transfer the desired amount of this compound to the tared vessel using a clean spatula. Avoid creating dust.

  • Post-weighing: Immediately close the primary container. Clean the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

2.2. Solubilization and Storage

Long-chain fatty acyl-CoA compounds can be unstable in solution. It is recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, follow these guidelines:

  • Solvent Selection: Based on general practices for similar compounds, consider solvents such as a mixture of water and dimethyl sulfoxide (B87167) (DMSO). Always perform a small-scale solubility test first.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in appropriate vials.

  • Storage Conditions: Store the solid compound and any solutions in a cool, dry, and dark environment. A freezer at -20°C or -80°C is recommended for long-term storage.

Table 2: Recommended Storage Conditions

FormTemperatureAtmosphereLight Conditions
Solid -20°C to -80°CInert gas (e.g., Argon or Nitrogen) is recommendedDark (amber vial)
In Solution -20°C to -80°C (short-term)Inert gas overlay in vialsDark (amber vial)

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection:

    • Collect all unused solutions and materials contaminated with this compound (e.g., pipette tips, gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Waste Segregation: Keep halogenated and non-halogenated solvent waste separate, if applicable.

  • Disposal Procedure: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never pour this chemical down the drain.

Experimental Workflow Diagram

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_solubilize Solubilize and Aliquot prep_weigh->handle_solubilize handle_experiment Perform Experiment handle_solubilize->handle_experiment storage_store Store at -20°C to -80°C handle_solubilize->storage_store If not for immediate use disp_collect Collect Contaminated Waste handle_experiment->disp_collect storage_store->handle_experiment disp_dispose Dispose via EHS disp_collect->disp_dispose

Caption: Workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.